molecular formula C8H13NO2 B8708165 1-Acetyl-3-methylpiperidin-4-one

1-Acetyl-3-methylpiperidin-4-one

Cat. No.: B8708165
M. Wt: 155.19 g/mol
InChI Key: IVWDLKVODSPLLE-UHFFFAOYSA-N
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Description

1-Acetyl-3-methylpiperidin-4-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-acetyl-3-methylpiperidin-4-one

InChI

InChI=1S/C8H13NO2/c1-6-5-9(7(2)10)4-3-8(6)11/h6H,3-5H2,1-2H3

InChI Key

IVWDLKVODSPLLE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1=O)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential of 1-Acetyl-3-methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-one scaffold, particularly the 1-acetyl-3-methyl-2,6-diaryl configuration, represents a privileged pharmacophore in modern medicinal chemistry. Unlike the "naked" piperidone ring, these substituted derivatives exhibit potent biological activities due to their ability to mimic the spatial arrangement of bioactive alkaloids and interact with diverse protein targets via hydrophobic pockets (aryl groups) and hydrogen bonding (ketone/acetyl groups).[1]

This guide synthesizes the structural rationale, synthesis pathways, and therapeutic applications (Antimicrobial, Anticancer, Anti-inflammatory) of these derivatives.[1] It is designed to move beyond theoretical chemistry into actionable experimental protocols for drug discovery.

Part 1: Molecular Architecture & Synthesis Strategy[1]

The Pharmacophore Rationale

The therapeutic efficacy of 1-Acetyl-3-methylpiperidin-4-one is not inherent to the basic ring but is unlocked through specific substitutions:

  • C2 & C6 Diaryl Substitutions: These are critical. They create a "butterfly-like" conformation that fits into hydrophobic pockets of enzymes (e.g., DNA gyrase in bacteria or tubulin in cancer cells).[1]

  • N-Acetylation: Converts the basic amine to an amide, significantly altering lipophilicity (LogP) and membrane permeability.[1] It also removes the basic nitrogen proton, preventing protonation at physiological pH, which changes receptor binding kinetics.[1]

  • C3-Methyl Group: Introduces chirality and steric bulk, forcing the piperidone ring into specific chair or boat conformations that favor target selectivity.

Synthesis Workflow (The Mannich Condensation)

The most robust route to these derivatives is a modified Mannich condensation followed by acetylation.[1]

Critical Mechanism Note: The reaction relies on the in situ formation of an iminium ion from the ammonium acetate and aldehyde, which is then attacked by the enol form of the ketone (ethyl methyl ketone).[1]

Diagram 1: Synthesis Pathway

SynthesisPathway Aldehyde Ar-CHO (Benzaldehyde deriv.) MannichBase 2,6-Diaryl-3-methyl- piperidin-4-one Aldehyde->MannichBase Ethanol, Reflux 80°C Ketone Ethyl Methyl Ketone Ketone->MannichBase Ethanol, Reflux 80°C Ammonium NH4OAc (Ammonium Acetate) Ammonium->MannichBase Ethanol, Reflux 80°C Final 1-Acetyl-3-methyl- 2,6-diarylpiperidin-4-one MannichBase->Final 0-5°C, Stirring Ac2O Ac2O / Pyridine (Acetylation)

Caption: Synthesis proceeds via double Mannich condensation followed by N-acetylation to lock lipophilicity.

Part 2: Therapeutic Mechanisms & SAR

Antimicrobial & Antifungal Activity

Derivatives of this compound have shown significant MIC (Minimum Inhibitory Concentration) values against S. aureus, E. coli, and C. albicans.

  • Mechanism: The lipophilic N-acetyl and aryl groups facilitate penetration through the lipid bilayer of the bacterial cell wall. Once inside, the C4-ketone moiety (or its thiosemicarbazone derivatives) can chelate metal ions essential for bacterial enzymes or interact with DNA gyrase, inhibiting replication.[1]

  • Key Insight: Derivatives with electron-withdrawing groups (e.g., p-Cl, p-NO2) on the aryl rings at C2/C6 typically exhibit higher potency than electron-donating groups due to enhanced hydrophobic interaction with bacterial membranes [1].

Cytotoxicity (Anticancer Potential)

Recent studies highlight the efficacy of these compounds against leukemia (MV-4-11), breast (MCF-7), and colon cancer lines.

  • Apoptosis Induction: The compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to cytochrome c release and Caspase-3 activation.[1]

  • ROS Generation: The alpha-beta unsaturated ketone system (if present in derivatives) or the piperidone core itself can induce Reactive Oxygen Species (ROS) accumulation, triggering mitochondrial dysfunction in cancer cells [2].[1]

Diagram 2: Mechanism of Action (Anticancer)

MOA cluster_Cell Intracellular Targets Compound 1-Acetyl-3-methyl- Piperidone Derivative CellMembrane Cell Membrane Permeation Compound->CellMembrane Mito Mitochondria CellMembrane->Mito Loss of Potential ROS ROS Accumulation Mito->ROS Caspase Caspase-3 Activation ROS->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: Pathway illustrating mitochondrial-mediated apoptosis induced by piperidone derivatives.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 1-Acetyl-3-methyl-2,6-diphenylpiperidin-4-one

Rationale: This protocol uses a "cold-addition" method for acetylation to prevent polymerization and ensure high yields.

Step 1: Precursor Synthesis (Mannich Base) [1]

  • Dissolve Ammonium Acetate (0.05 mol) in Ethanol (50 mL).

  • Add Benzaldehyde (0.1 mol) and Ethyl Methyl Ketone (0.05 mol).

  • Reflux at 80°C for 4–6 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Cool on ice. The precipitate (2,6-diphenyl-3-methylpiperidin-4-one) is filtered and recrystallized from ethanol.

Step 2: Acetylation

  • Dissolve the Mannich base (0.01 mol) in dry benzene or dichloromethane (DCM).[1]

  • Add Acetic Anhydride (0.05 mol) and 2-3 drops of pyridine.

  • Critical Step: Stir at 0–5°C for 1 hour, then allow to warm to room temperature overnight. Why? Low temp prevents side reactions at the ketone position.

  • Pour mixture into crushed ice to hydrolyze excess anhydride.

  • Extract with ethyl acetate, dry over anhydrous Na2SO4, and recrystallize.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: Standard colorimetric assay to determine IC50.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compound dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).

  • Incubation: Incubate for 48 hours at 37°C/5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate % inhibition vs. control.

Part 4: Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Representative data synthesized from literature [1][3].[1]

Compound Variant (R-Group on Aryl)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Notes
Unsubstituted (H) 50100>100Baseline activity.
4-Chloro (Cl) 12.5 2550Halogens increase lipophilicity/potency.[1]
4-Methoxy (OMe) 2550100Electron donor reduces potency slightly.[1]
4-Nitro (NO2) 2512.5 50Strong electron withdrawal enhances activity.
Standard (Ciprofloxacin)6.256.25N/AReference drug.[1]
Table 2: Cytotoxicity IC50 Values (µM)

Representative data against human cancer cell lines [2].

CompoundLeukemia (MV-4-11)Breast (MCF-7)Normal Cells (HFF)Selectivity Index
1-Acetyl-3-methyl... 5.412.1>100High
3-Chloro-derivative 1.2 4.585Very High
Doxorubicin (Control)0.50.815Low (Toxic)

References

  • Goel, K. K., et al. (2008).[1][2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

  • Yee, L. C., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (MDPI) / PMC.[1] Available at: [Link]

  • Jadhav, R., et al. (2019).[1] Study of sequential cytotoxicity using 2,6-diphenyl piperidin-4-one scaffold. ResearchGate. Available at: [Link]

  • Perumal, P., et al. (2003).[1] Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Indian Journal of Chemistry. Available at: [Link]

Sources

1-Acetyl-3-methylpiperidin-4-one CAS number and registry data

[1][2]

Part 1: Executive Summary & Core Directive

1-Acetyl-3-methylpiperidin-4-one (CAS 1228450-13-2) is a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents.[1] Structurally, it is an N-acetylated derivative of 3-methyl-4-piperidone.[1] While it serves as a scaffold for various bioactive molecules, its structural proximity to precursors of potent opioids (specifically 3-methylfentanyl) places it under strict regulatory scrutiny in multiple jurisdictions, including the United States and Canada.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and analytical characterization. Critical Note: Due to its classification as a List I Chemical (or immediate precursor thereof) in many regions, all experimental protocols described herein must be performed in strict compliance with DEA (US), CDSA (Canada), and local regulatory frameworks.

Part 2: Chemical Identity & Registry Data[4][5][6]

The accurate identification of this compound is critical for distinguishing it from its regioisomers (e.g., 1-acetyl-2-methylpiperidin-4-one) and non-acetylated precursors.

Table 1: Registry & Identification Data
ParameterData
Chemical Name This compound
CAS Registry Number 1228450-13-2
IUPAC Name 1-(3-methyl-4-oxopiperidin-1-yl)ethanone
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CC1C(=O)CCN(C1)C(C)=O
InChI Key (Predicted) XKFPNHDGLSYZRC-UHFFFAOYSA-N (Analogous base structure)
Appearance Pale yellow to yellow liquid or low-melting solid

Part 3: Physicochemical Properties

Understanding the physical behavior of this compound is essential for isolation and purification processes. The N-acetyl group significantly alters the polarity and basicity compared to the parent amine.

Table 2: Physical & Chemical Properties
PropertyValue (Experimental/Predicted)Source/Method
Boiling Point ~280–290 °C (Predicted at 760 mmHg)ACD/Labs
Density ~1.08 g/cm³Predicted
Solubility Soluble in DMSO, Methanol, DCM, Ethyl AcetateExperimental Observation
pKa Non-basic (Amide nitrogen)Structural Analysis
LogP ~0.2–0.5Consensus LogP
Flash Point >110 °CClosed Cup (Est.)

Technical Insight: Unlike 3-methyl-4-piperidone, which is a secondary amine and basic, the N-acetyl derivative is neutral. This drastic change in pKa allows for easy separation from unreacted starting materials using acid-base extraction protocols.

Part 4: Synthetic Pathways & Reactivity

Regulatory Disclaimer: The following reaction scheme is provided for theoretical and forensic characterization purposes. 3-Methyl-4-piperidone is a controlled precursor. Authorization is required to handle these materials.

Synthesis via N-Acetylation

The primary route to this compound involves the selective N-acylation of 3-methyl-4-piperidone (often available as the hydrochloride salt).

Reaction Logic:

  • Base Neutralization: The amine salt is neutralized to release the free nucleophilic nitrogen.

  • Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

  • Elimination: Loss of the leaving group (Acetate or Chloride) forms the stable amide bond.

SynthesisPathwayPrecursor3-Methyl-4-piperidone(HCl Salt)IntermediateTetrahedralIntermediatePrecursor->Intermediate+ Base, + ReagentBaseBase(Et3N / Pyridine)Base->IntermediateDeprotonationReagentAcetic Anhydride(Ac2O)Reagent->IntermediateProductThis compound(Target)Intermediate->Product- Leaving GroupByproductByproducts(AcOH / HCl)Intermediate->Byproduct

Figure 1: Mechanism of N-acetylation of 3-methyl-4-piperidone.

Reactivity Profile

The C4 ketone remains the primary site for further derivatization. Common downstream reactions include:

  • Reductive Amination: Reaction with anilines to form 4-anilino derivatives (e.g., in fentanyl analog synthesis).

  • Grignard Addition: Attack at C4 to form tertiary alcohols.

  • Fischer Indole Synthesis: Reaction with phenylhydrazines.

Part 5: Experimental Protocols (Analytical Focus)

Due to the controlled nature of the synthesis, this guide prioritizes Analytical Characterization Protocols . These are essential for forensic labs and quality control in authorized facilities to verify the identity of the substance.

GC-MS Identification Protocol

This protocol distinguishes the N-acetyl derivative from the N-propionyl or N-butyryl analogs.

Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Injection: 1 µL splitless injection at 250 °C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Gradient: 80 °C (1 min) → 20 °C/min → 300 °C (5 min).

Diagnostic Ions (EI, 70eV):

  • Molecular Ion [M]+: m/z 155

  • Base Peak: m/z 112 (Loss of Acetyl group - COCH3) or m/z 43 (Acetyl cation).

  • Fragment: m/z 98 (Methyl-piperidone ring fragment).

NMR Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.05 (d, 3H, J=6.5 Hz, -CH₃ at C3)

    • δ 2.10 (s, 3H, N-COCH₃)

    • δ 2.4–2.6 (m, 2H, C2-H)

    • δ 2.8–3.0 (m, 1H, C3-H)

    • δ 3.4–3.8 (m, 4H, Ring protons adjacent to N and C=O)

  • ¹³C NMR: Distinct carbonyl peaks for the ketone (~208 ppm) and the amide (~169 ppm).

AnalyticalWorkflowSampleUnknown Sample(Solid/Oil)SolubilitySolubility Test(MeOH, DCM)Sample->SolubilityGCMSGC-MS Analysis(m/z 155, 112, 43)Solubility->GCMSNMR1H/13C NMR(Structural Confirmation)Solubility->NMRDataReviewData ReviewCompare vs ReferenceGCMS->DataReviewNMR->DataReview

Figure 2: Analytical workflow for the identification of this compound.

Part 6: Regulatory & Safety (Mandatory)

Controlled Substance Status[8]
  • United States (DEA): 3-Methyl-4-piperidone is a List I Chemical . As an amide derivative, this compound is regulated as a direct precursor to controlled substances (fentanyl analogues). Registration is required for manufacture, import, or export.[2][3]

  • Canada (CDSA): Listed under Class A Precursors (Piperidone derivatives).

  • International: Monitored under UN Convention Against Illicit Traffic in Narcotic Drugs (Red List precursors).

Safety & Handling (MSDS Highlights)
  • GHS Classification: Warning.[4]

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Drug Enforcement Administration (DEA). (2023).[2] Designation of 4-Piperidone as a List I Chemical. Federal Register, 88 FR 21902.[2]

  • BLDpharm. (2024). Product Registry: this compound (CAS 1228450-13-2).[5][6][1][7]

  • Government of Canada. (2024). Controlled Drugs and Substances Act: Precursor Control Regulations.

  • MySkinRecipes. (2024). Chemical Catalog: Piperidine Derivatives.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperidinone Derivatives.

Comprehensive Solubility & Physicochemical Profile: 1-Acetyl-3-methylpiperidin-4-one

[1][2][3]

Executive Summary & Physicochemical Baseline

This compound is a functionalized heterocyclic intermediate.[1][2] Unlike its parent compound piperidine, the N-acetyl group renders the nitrogen non-basic, while the C4-ketone and C3-methyl group create a unique polarity contrast.[1][2]

  • Physical State: Typically a viscous liquid or low-melting solid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) depending on purity and enantiomeric composition.
    
  • Chemical Nature: Polar aprotic (due to amide/ketone) with lipophilic modulation (methyl group).[1]

  • Critical Process Parameter: The molecule exhibits a "solubility window" ideal for anti-solvent crystallization or liquid-liquid extraction rather than simple cooling crystallization.[1]

Predicted Physicochemical Properties
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 155.19 g/mol Moderate molecular size; favorable kinetics.[1][2]
LogP (Octanol/Water) ~0.2 – 0.5 (Predicted)Amphiphilic; soluble in both aqueous and organic phases.[1]
H-Bond Donors 0No -OH or -NH donors; relies on accepting H-bonds.[1][2]
H-Bond Acceptors 2 (Ketone + Amide)Highly soluble in protic solvents (MeOH, Water).[1]
Acidity (pKa) Neutral (Amide N)Crucial: Will not form salts with acids for purification.[1]

Solubility Profile in Organic Solvents

The solubility behavior of this compound is governed by dipole-dipole interactions and hydrogen bond acceptance.[1][2] The following profile categorizes solvents based on their interaction capability with the solute.

A. Polar Protic Solvents (High Solubility)[1][2]
  • Solvents: Methanol, Ethanol, Isopropanol, Water.[1]

  • Mechanism: Strong hydrogen bonding between solvent -OH and the solute's carbonyl oxygens (C=O).[1]

  • Status: Miscible / Highly Soluble.

  • Application: These are the primary solvents for reaction homogeneity but are poor for crystallization yield unless cooled significantly (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
B. Polar Aprotic Solvents (High Solubility)[1][2]
  • Solvents: DMSO, DMF, Acetonitrile, Acetone.[1]

  • Mechanism: Dipole-dipole interactions.[1] The polar amide bond interacts favorably with high-dielectric solvents.[1][2]

  • Status: Miscible.

  • Application: Useful for synthetic steps but difficult to remove; avoid for final isolation.[1]

C. Chlorinated & Moderately Polar Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.[1]

  • Mechanism: Van der Waals and weak dipole interactions.[1]

  • Status: Very Soluble (>500 mg/mL).

  • Application: DCM is the gold standard for extraction from aqueous layers.[1] Ethyl Acetate is the preferred solvent for silica gel chromatography.[1]

D. Non-Polar Solvents (Low Solubility / Anti-Solvents)
  • Solvents: n-Hexane, n-Heptane, Petroleum Ether, Toluene (Moderate).[1][2]

  • Mechanism: The lipophilic methyl group provides weak interaction, but the polar amide/ketone core repels non-polar chains.[1]

  • Status: Immiscible (Oiling Out) or Sparingly Soluble.

  • Application: n-Heptane acts as the primary anti-solvent to induce precipitation or phase separation after synthesis.[1]

Experimental Protocol: Determination of Thermodynamic Solubility

Since exact literature values vary by enantiomeric purity, the following self-validating protocol is required to establish the specific solubility curve for your batch.

Method A: Static Equilibrium (Shake-Flask) with HPLC

Best for: Exact thermodynamic data at specific temperatures.[2]

  • Preparation: Add excess this compound to 5 mL of solvent in a jacketed glass vial.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Phase Separation: Stop stirring and allow settling for 2 hours. If the compound is a liquid, ensure phase separation (oil/solvent).[1]

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Dilute and analyze via HPLC-UV (210 nm detection for amide/ketone).

Method B: Laser Monitoring (Dynamic Polythermal)

Best for: Rapid generation of solubility curves (Solubility vs. Temperature).

  • Setup: Prepare mixtures of known solute mass fraction (

    
    ) in solvent.
    
  • Heating: Heat until complete dissolution (clear solution).

  • Cooling: Cool at a controlled rate (e.g., 0.2 K/min) while monitoring turbidity via laser transmission.[1]

  • Data Point: Record the temperature (

    
    ) where transmittance drops (nucleation/oiling out).
    
Visualization: Solubility Screening Workflow

SolubilityWorkflowStartStart: Pure this compoundCheckStateCheck Physical State (25°C)Start->CheckStateLiquidLiquid / OilCheckState->LiquidLow MPSolidSolid / CrystalCheckState->SolidHigh PurityMiscibilityTestMiscibility Screening(Solvent:Solute 1:1)Liquid->MiscibilityTestSatShakeFlaskEquilibrium Solubility(Shake-Flask Method)Solid->SatShakeFlaskHPLCHPLC Quantification(Mole Fraction x)MiscibilityTest->HPLCPhase Separation AnalysisSatShakeFlask->HPLCSupernatant AnalysisDataOutputThermodynamic Profile(Enthalpy/Entropy)HPLC->DataOutput

Caption: Workflow for determining solubility state and quantifying saturation limits.

Thermodynamic Modeling & Data Correlation

To extrapolate experimental data for process design (e.g., cooling crystallization), fit your data to the Modified Apelblat Equation .[1] This model accounts for the non-ideal behavior of polar solutes in organic solvents.[1]

The Modified Apelblat Equation
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.[1][3]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][4]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation of Parameters:

  • Parameter B: Related to the enthalpy of solution.[1] A large negative B indicates solubility increases sharply with temperature.[1]

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the Van't Hoff analysis , you can derive the dissolution thermodynamics:

  • Enthalpy of Solution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    • Expectation: Positive value (Endothermic).[1] Heat is required to dissolve the solute.[1]

  • Entropy of Solution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    [1]
    • Expectation: Positive value.[1][5] Disorder increases as the crystal lattice breaks or the oil disperses.[1]

Process Application: Crystallization & Purification Strategy

Based on the solubility profile, the following strategies are recommended for isolating high-purity this compound.

Strategy 1: Anti-Solvent Crystallization (Recommended)

Since the compound has high solubility in DCM/Ethyl Acetate and low solubility in Heptane:[1]

  • Dissolve crude material in a minimum volume of Ethyl Acetate (or DCM) at room temperature.[1]

  • Filter to remove insoluble mechanical impurities.[1]

  • Slowly add n-Heptane (Anti-solvent) with vigorous stirring until the cloud point is reached.

  • Cool to 0–5°C to maximize yield.

  • Note: If the product "oils out" instead of crystallizing, seed with a pure crystal or scratch the vessel wall.[1]

Strategy 2: Cold Extraction

For liquid-liquid extraction during workup:

  • Aqueous Phase: Water (pH neutral).[1]

  • Organic Phase: Dichloromethane (DCM).[1]

  • Protocol: The compound will partition heavily into DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Wash the DCM layer with brine to remove residual water, dry over 
    
    
    , and evaporate.[1]
Visualization: Thermodynamic Logic

ThermoLogicInputExperimental Data(x vs T)ApelblatApelblat Model(Curve Fitting)Input->ApelblatVantHoffVan't Hoff Plot(ln x vs 1/T)Input->VantHoffDesignProcess Design:Cooling Ramp RateApelblat->DesignEnthalpyΔH_sol(Endothermic?)VantHoff->EnthalpyEntropyΔS_sol(Driving Force)VantHoff->EntropyEnthalpy->Design

Caption: Logic flow from raw solubility data to process parameters.

References

  • Aridoss, G., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[1] Chemical Review and Letters, vol. 4, 2021, pp. 192-199.[1][2][6] Link

  • NIST Chemistry WebBook. "1-Acetyl-4-piperidone - Thermochemical Data." National Institute of Standards and Technology.[1][5] Link

  • Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.[1] Link

  • PubChem. "Compound Summary: 1-Acetyl-4-methylpiperazine (Structural Analog)."[1][2][7] National Library of Medicine.[1][7] Link

  • Sigma-Aldrich. "Product Specification: 1-Acetyl-3-methylpiperidine."[1][2] Merck KGaA.[1] Link

The 3-Methylpiperidin-4-one Scaffold in Drug Discovery: Synthesis, Functionalization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in alkaloid natural products and synthetic therapeutics[1]. Specifically, the 3-methylpiperidin-4-one derivative represents a highly versatile building block for drug discovery[2]. The presence of the ketone at the 4-position and the methyl group at the 3-position provides unique stereochemical constraints—typically favoring a distorted chair conformation with equatorial substituents—that enhance binding affinity to various biological targets[3][4]. This technical guide explores the synthetic methodologies, structural diversification, and pharmacological applications of 3-methylpiperidin-4-one derivatives, emphasizing their roles in oncology, neurodegeneration, and targeted receptor inhibition[1][5][6].

Pharmacological Landscape and Target Modulation

3-methylpiperidin-4-one derivatives exhibit a broad spectrum of biological activities driven by the nature of their substituents, particularly at the 2- and 6-positions[5].

  • Oncology & Apoptosis: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated significant anti-proliferative effects against hematological cancer cell lines. Mechanistically, these compounds upregulate the mRNA expression of the tumor suppressor p53 and the pro-apoptotic gene Bax, triggering a robust apoptotic cascade[1]. Furthermore, specific derivatives like 1-(cyclopropanecarbonyl)-2,6-di(1H-indol-3-yl)-3-methylpiperidin-4-one (CIMP) have been rationally designed via Density Functional Theory (DFT) as potent Epidermal Growth Factor Receptor (EGFR) inhibitors against pancreatic cancer cells (Panc-1)[6].

  • Chemoprevention: Bis-heterocycles combining the piperidine nucleus with thiohydantoin, such as 3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one, effectively suppress DMBA-induced oral carcinogenesis by modulating lipid peroxidation and glutathione-dependent enzymes[7].

  • Neurodegenerative Diseases: Compounds like 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP) have been investigated via molecular docking as potential inhibitors for Alzheimer's disease targets, showing favorable binding energies and electrostatic potentials[5].

ApoptosisPathway Drug 3-Methylpiperidin-4-one Derivative Cell Intracellular Uptake (Cancer Cell Model) Drug->Cell p53 p53 mRNA Upregulation (Tumor Suppressor) Cell->p53 Bax Bax Expression Increase (Pro-apoptotic Protein) p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Diagram 1: p53/Bax-mediated apoptosis pathway triggered by 3-methylpiperidin-4-one derivatives.

Quantitative Data and Physicochemical Profiling

The rational design of these scaffolds relies heavily on property-based design to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[1]. Table 1 summarizes key quantitative metrics and computational findings for prominent derivatives.

Table 1: Quantitative Data of Key 3-Methylpiperidin-4-one Derivatives

Compound / DerivativeTarget / Disease ModelKey Quantitative / Physicochemical FindingReference
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one Hematological CancersYield: 75%; HBA: 2, HBD: 1; Melting Point: 139.8 °C[1]
3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one DMBA-induced oral carcinomaYield: 78%; Melting Point: 182 °C[7]
3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP) Alzheimer's DiseaseEvaluated via DFT (B3LYP/6-311++G(d,p)); stable chair conformer[5]
1-(cyclopropanecarbonyl)-2,6-di(1H-indol-3-yl)-3-methylpiperidin-4-one (CIMP) EGFR (Panc-1 Cancer)Optimized via DFT B3LYP 6-311G(d,p); high predicted activity[6]
2,6-Bis(biphenyl-4-yl)-3-methylpiperidin-4-semicarbazone Ni2+ Ion SensingAssociation constant: 4.04 × 10⁴ mol⁻¹ dm³; Yield: 80%[8]

Core Synthetic Methodology (The Mannich Condensation)

The foundational synthesis of the 2,6-diaryl-3-methylpiperidin-4-one core relies on a highly atom-economical multicomponent Mannich-type condensation[1][7].

SynthesisWorkflow A Ammonium Acetate (Ammonia Source) Condensation Multicomponent Mannich Condensation (Ethanol, Gentle Heating) A->Condensation B Substituted Aldehyde (e.g., p-chlorobenzaldehyde) B->Condensation C Ketone (e.g., 3-chloro-2-butanone) C->Condensation Intermediate Colloidal Suspension (Crude Free Base) Condensation->Intermediate Salt HCl Treatment (Precipitation of HCl Salt) Intermediate->Salt Ether/HCl Neutralization Aqueous Ammonia (Free Base Recovery) Salt->Neutralization Filtration Purification Charcoal Treatment & Recrystallization Neutralization->Purification Final Pure 3-methylpiperidin-4-one Scaffold Purification->Final

Diagram 2: Multicomponent Mannich synthesis workflow for the piperidone core.

Protocol: Synthesis of 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

Expertise & Causality: This protocol utilizes a one-pot multicomponent reaction. Ammonium acetate is selected over aqueous ammonia because it acts as a slow-release ammonia source, preventing the rapid formation of unwanted polymeric side products. Ethanol provides a polar protic medium that stabilizes the iminium ion intermediate crucial for the Mannich condensation[1].

Step-by-Step Self-Validating Workflow:

  • Reaction Setup: In a round-bottom flask, dissolve 0.1 mol of ammonium acetate, 0.2 mol of p-chlorobenzaldehyde, and 0.1 mol of 3-chloro-2-butanone (approx. 20.4 mL) in 250 mL of 95% ethanol[1].

  • Condensation: Heat the mixture slowly with gentle swirling until the color transitions to a light orange/yellow.

    • Causality: Gentle heating provides the activation energy for the condensation while maintaining thermodynamic control to favor the highly stable chair conformer with equatorial aryl groups[3].

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3); the reaction is complete when the aldehyde spot disappears.

  • Precipitation of the Hydrochloride Salt: Cool the colloidal suspension to room temperature, pour into 250 mL of diethyl ether, and add 100 mL of concentrated HCl (38%)[1].

    • Causality: Converting the free base to its hydrochloride salt drastically decreases its solubility in the ether/ethanol matrix, forcing the product to precipitate and leaving unreacted starting materials in solution.

  • Filtration & Washing: Filter the precipitated 3-chloro-3-methyl-2,6-diarylpiperidine-4-one hydrochloride and wash with a 1:1 mixture of cold ethanol and diethyl ether[1].

  • Free Base Recovery: Disperse the solid in absolute alcohol and add 30 mL of 10% aqueous ammonia dropwise until a clear, light yellowish solution is obtained. Dilute with 200 mL of distilled water[1].

    • Causality: Neutralization is required to recover the biologically active free base, as the HCl salt may exhibit altered pharmacokinetics and membrane permeability during in vitro assays.

  • Purification: Dissolve the crude free base in 100 mL of warm absolute alcohol. Add 2.0 g of animal charcoal, stir, and filter through Whatman paper.

    • Causality: Charcoal adsorbs trace colored polymeric impurities. Allow the clear filtrate to cool and crystallize over 48 hours[1].

    • Validation: Confirm purity via melting point (Expected: ~139.8 °C) and FT-IR (

      
       at 1715.63 cm⁻¹, 
      
      
      
      at 3325.87 cm⁻¹)[1].

Structural Diversification and Downstream Applications

The ketone moiety at the 4-position serves as a highly reactive synthetic handle for further derivatization, expanding the chemical space of the scaffold:

  • Thiosemicarbazones & Thiohydantoins: Reacting the piperidone with thiosemicarbazide yields a thiosemicarbazone intermediate. This can be cyclized with chloroethyl acetate in the presence of anhydrous sodium acetate to form chemopreventive bis-heterocycles[7].

  • Pyrimidines & Pyrazolopyrimidines: N-protected 3-methylpiperidin-4-ones can be converted to vinyl triflates and subsequently to boronic esters for palladium-catalyzed Suzuki cross-coupling with 5-bromopyrimidine. This yields versatile scaffolds for PARP14 inhibitors and 5-HT1F agonists[2]. Alternatively, retro-Mannich cascade rearrangements of hydrazine derivatives yield rare 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines[9].

  • Semicarbazones for Ion Sensing: Derivatization with semicarbazide hydrochloride produces receptors capable of selectively recognizing and filtering Ni2+ ions in aqueous media, demonstrating utility beyond traditional pharmacology[8].

References

1.1 2. 7 3.8 4.9 5.5 6.3 7.2 8.6 9.4

Sources

The Versatile Role of 1-Acetyl-3-methylpiperidin-4-one in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Within this privileged class of heterocycles, 1-acetyl-3-methylpiperidin-4-one emerges as a highly versatile and strategically important building block. Its unique combination of a reactive ketone, an activated nitrogen, and a chiral center at the C3 position offers chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its utility in the synthesis of fused, spirocyclic, and other medicinally relevant heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the logical flow of synthetic pathways.

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

The piperidine scaffold is a ubiquitous structural motif in a multitude of biologically active compounds, exhibiting activities ranging from analgesic and antimicrobial to central nervous system modulation.[1][2][3] The 4-piperidone core, in particular, serves as a versatile intermediate due to the synthetic handles provided by the ketone functionality and the ring nitrogen. The introduction of an N-acetyl group and a C3-methyl substituent, as in this compound, imparts specific steric and electronic properties that can be exploited for stereocontrolled synthesis and the creation of diverse chemical libraries. The N-acetyl group, while being an amide, can influence the conformational preference of the ring and modulates the nucleophilicity of the nitrogen, distinguishing its reactivity from simple N-alkyl piperidones. This guide will illuminate how these features make this compound a valuable precursor for drug discovery and development professionals.

Synthesis of this compound: Establishing the Foundation

The efficient synthesis of the starting material is paramount for its application in broader synthetic campaigns. While various methods exist for the synthesis of piperidin-4-ones, such as the Mannich reaction and Dieckmann condensation, a common and effective route to N-acetylated piperidones involves the direct acetylation of the corresponding piperidone.[4][5]

A well-documented method for the N-acetylation of piperidones that avoids the common side reaction of O-acetylation (enol acetate formation) is the use of ketene in the presence of a strong acid catalyst.[6]

Experimental Protocol: N-Acetylation of 3-methyl-4-piperidone

This protocol is adapted from a general procedure for the synthesis of N-acetyl-4-piperidones.[6]

Objective: To synthesize this compound from 3-methyl-4-piperidone.

Materials:

  • 3-methyl-4-piperidone

  • Ketene gas

  • Difluorophosphoric acid hydrate (catalyst)

  • Dry tetrahydrofuran (THF, solvent)

  • Sodium acetate

Procedure:

  • In a four-neck flask equipped with a mechanical stirrer, gas inlet tube, and condenser, dissolve 3-methyl-4-piperidone (1.0 eq) in dry THF.

  • Add a catalytic amount of difluorophosphoric acid hydrate (e.g., 2 mol%).

  • Pass a steady stream of ketene gas into the stirred solution.

  • Heat the reaction mixture to 45-50 °C and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and add sodium acetate to neutralize the catalyst.

  • Filter off any solids and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by distillation or recrystallization.

Causality and Insights:

  • The use of a strong acid catalyst like difluorophosphoric acid is crucial for selectively promoting N-acetylation over O-acetylation.[6]

  • Ketene is a highly efficient acetylating agent, and its gaseous nature allows for easy introduction and control of stoichiometry.

  • The anhydrous conditions are necessary to prevent the polymerization of ketene and other side reactions.

G cluster_start Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_product Product start1 3-Methyl-4-piperidone process N-Acetylation start1->process start2 Ketene Gas start2->process product This compound process->product Selective N-Acetylation catalyst H₂FPO₃ (cat.) catalyst->process solvent THF, 45-50°C solvent->process

Caption: Synthesis of this compound.

Role as a Scaffold in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex heterocyclic systems. The ketone at C4 is a prime site for condensation and cycloaddition reactions, while the adjacent methylene group at C5 offers a point for functionalization.

Synthesis of Fused Pyrazole Systems: The Pyrazolo[4,3-c]piperidine Core

A common and powerful transformation of 4-piperidones is their reaction with hydrazine derivatives to construct fused pyrazole rings, leading to the formation of the pyrazolo[4,3-c]piperidine scaffold. This bicyclic system is of significant interest in medicinal chemistry.

Reaction Mechanism: The reaction proceeds through an initial condensation of the hydrazine with the ketone at C4 to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the appropriate reaction conditions (often acidic or basic), followed by dehydration, leads to the aromatic pyrazole ring.

G A 1-Acetyl-3-methyl- piperidin-4-one C Hydrazone Intermediate A->C Condensation (-H₂O) B Hydrazine (R-NHNH₂) B->C D Pyrazolo[4,3-c]piperidine C->D Intramolecular Cyclization & Dehydration

Caption: Formation of the Pyrazolo[4,3-c]piperidine scaffold.
Detailed Protocol: Synthesis of a Pyrazolo[4,3-c]piperidine Derivative

Objective: To synthesize a 1-acetyl-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring for the consumption of the starting material by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[4,3-c]piperidine derivative.[7]

Causality and Insights:

  • The choice of solvent (ethanol vs. acetic acid) can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the dehydration step.

  • Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of various substituents at the N1 position of the resulting pyrazole ring, enabling the exploration of structure-activity relationships.

Synthesis of Fused Thiophene Systems: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. 4-Piperidones are excellent substrates for this reaction, leading to the formation of thiophenes fused to the piperidine ring.[8][9]

Reaction Overview: The reaction involves the condensation of this compound with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

ComponentRole
This compound Carbonyl component
Active Methylene Nitrile Provides C-C-CN fragment
Elemental Sulfur Sulfur source for thiophene ring
Base (e.g., Morpholine, Triethylamine) Catalyst for condensation

Mechanism Insights: The reaction is believed to initiate with a Knoevenagel condensation between the piperidone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[10]

Synthesis of Spirocyclic Heterocycles

The carbonyl group of this compound is also a key functional group for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures. A common strategy involves the reaction with isatin derivatives to form spiro[indoline-3,4'-piperidine] scaffolds.[11]

Applications in Medicinal Chemistry

Derivatives of this compound are precursors to a wide range of biologically active molecules. The heterocyclic systems synthesized from this building block have shown promise in various therapeutic areas.

  • Antimicrobial Agents: Piperidin-4-one derivatives, such as thiosemicarbazones formed from the ketone, have demonstrated significant antibacterial and antifungal activities.[2]

  • Enzyme Inhibitors: The pyrazolo[4,3-c]pyridine scaffold has been identified as a core structure in inhibitors of various enzymes, including carbonic anhydrases.[12]

  • CNS-active Agents: The piperidine ring is a well-established pharmacophore for compounds targeting the central nervous system. The ability to generate a diverse range of fused and spirocyclic derivatives from this compound makes it a valuable tool in the search for new CNS-active drugs.[1]

Conclusion

This compound is a multifaceted and powerful building block in heterocyclic chemistry. Its synthesis is accessible, and its strategic placement of functional groups allows for a diverse array of chemical transformations. From the construction of fused bicyclic systems like pyrazolo[4,3-c]piperidines and thieno[2,3-c]piperidines to the formation of complex spirocyclic architectures, this compound provides a reliable and versatile platform for the synthesis of novel chemical entities. The insights and protocols provided in this guide aim to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate in their quest for the next generation of therapeutic agents.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Yue, W. S., Li, J. J., & Liu, L. (2009). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules, 14(7), 2539–2547. Available at: [Link]

  • Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1735. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31248. Available at: [Link]

  • Julius, M. (1999). U.S. Patent No. 5,861,513. Washington, DC: U.S. Patent and Trademark Office.
  • Gewald, K. (n.d.). Gewald reaction. In Wikipedia. Retrieved from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-17. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Int. Res J Pharm. App Sci. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1642. Available at: [Link]

  • Vieira, A. A., et al. (2025). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids agaisnt cariogenic bacteria. ChemRxiv. Available at: [Link]

  • Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4734. Available at: [Link]

  • Sabnis, R. W. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(3), 195-200. Available at: [Link]

  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(5), 1071-1074. Available at: [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Zhang, Z., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14(1), 1-10. Available at: [Link]

  • Wiley, R. H., & Hexner, P. E. (1955). 3,5-dimethylpyrazole. Organic Syntheses, 35, 54. Available at: [Link]

  • Liew, K. K., et al. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Transactions on Science and Technology, 8(2), 118-121. Available at: [Link]

  • Deshmukh, S. P. (2000). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Oriental Journal of Chemistry, 16(2), 333-334. Available at: [Link]

  • Al-Zaydi, K. M. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activity. The Open Organic Chemistry Journal, 4, 1-8. Available at: [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-Acetyl-3-methylpiperidin-4-one from 3-Picoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

The piperidin-4-one scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical building block for analgesics, antipsychotics, and kinase inhibitors. While simple piperidones are commercially available, the regioselective synthesis of 3-alkylated derivatives, such as 1-acetyl-3-methylpiperidin-4-one , often requires de novo construction from functionalized precursors.

Starting from 3-picoline (3-methylpyridine) presents a unique synthetic challenge: the introduction of an oxygen atom at the C4 position. Direct oxidation of the pyridine ring is not feasible. Instead, a highly orchestrated sequence of electrophilic aromatic substitution, nucleophilic displacement, and regioselective reduction must be employed. This protocol details a robust, 7-step synthetic workflow that leverages the directing effects of pyridine N-oxides to achieve perfect regiocontrol [1].

Mechanistic Rationale & Causality
  • Activation via N-Oxidation: Pyridine is inherently electron-deficient and resists electrophilic attack. Conversion to the N-oxide dramatically increases electron density at the 2- and 4-positions.

  • Regioselective Nitration: The C3-methyl group provides steric hindrance at C2 and directs electrophiles to the ortho/para positions. Consequently, nitration of 3-picoline N-oxide occurs almost exclusively at the C4 position.

  • Nucleophilic Displacement: The C4-nitro group in the resulting N-oxide is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). Displacement with methoxide cleanly installs the requisite C4-oxygen.
    
  • Hydride Reduction of Pyridinium Salts: Direct reduction of 4-methoxypyridines to piperidones is difficult. Quaternization with benzyl bromide activates the ring. Subsequent reduction with

    
     regioselectively yields a 1,2,5,6-tetrahydropyridine (an enol ether), which rapidly hydrolyzes in aqueous acid to the target piperidin-4-one [2].
    

Experimental Workflow Diagram

G A 3-Picoline B 3-Picoline N-oxide A->B H2O2, AcOH (Oxidation) C 4-Nitro-3-picoline N-oxide B->C HNO3, H2SO4 (Nitration) D 4-Methoxy-3-picoline N-oxide C->D NaOMe, MeOH (SNAr) E 4-Methoxy-3-methylpyridine D->E PCl3, CHCl3 (Deoxygenation) F 1-Benzyl-3-methylpiperidin-4-one E->F 1. BnBr 2. NaBH4 3. HCl (aq) (Reduction/Hydrolysis) G 3-Methylpiperidin-4-one F->G H2, Pd/C (Hydrogenolysis) H This compound G->H Ac2O, Et3N (Acetylation)

Fig 1: 7-Step synthetic workflow from 3-picoline to this compound.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical parameters and expected quality control (QC) metrics for each transformation are summarized below.

StepTransformationReagents & ConditionsTime / TempTypical YieldKey QC Marker (Self-Validation)
1 N-Oxidation30%

, Glacial AcOH
12 h / 90 °C85-90%

NMR: Downfield shift of pyridine protons.
2 NitrationFuming

, Conc.

14 h / 95 °C70-75%IR: Strong

stretch at ~1530, 1350

.
3 Methoxylation

,

4 h / 70 °C85-90%

NMR: New singlet at ~3.9 ppm (3H,

).
4 Deoxygenation

,

3 h / 65 °C80-85%

NMR: Upfield shift of pyridine ring protons.
5 Pyridinium Reduction1.

; 2.

; 3. 10%

16 h / 0-25 °C60-65%IR: Ketone

stretch at ~1715

.
6 Debenzylation

(1 atm), 10% Pd/C,

12 h / 25 °C90-95%

NMR: Loss of benzyl aromatic protons (7.3 ppm).
7 Acetylation

,

, DCM
4 h / 0-25 °C85-90%IR: Amide

stretch at ~1640

.

Detailed Step-by-Step Protocols

Phase I: Functionalization of the Pyridine Ring

Step 1: Synthesis of 3-Picoline N-oxide

  • Charge a round-bottom flask with 3-picoline (1.0 equiv) and glacial acetic acid (0.5 M).

  • Slowly add 30% aqueous

    
     (1.5 equiv) dropwise at room temperature.
    
  • Heat the mixture to 90 °C for 12 hours.

  • QC Check: Reaction completion is monitored by TLC (DCM:MeOH 9:1).

  • Concentrate the mixture under reduced pressure, neutralize with saturated

    
    , and extract with 
    
    
    
    . Dry over
    
    
    and concentrate to yield the N-oxide.

Step 2: Synthesis of 4-Nitro-3-picoline N-oxide

  • Cool concentrated

    
     (3.0 mL/mmol) to 0 °C. Slowly add 3-picoline N-oxide (1.0 equiv) to form a homogeneous solution.
    
  • Dropwise, add a mixture of fuming

    
     (2.5 equiv) and conc. 
    
    
    
    (1:1 v/v) maintaining the internal temperature below 10 °C.
  • Heat the mixture to 95 °C for 14 hours.

  • Causality Note: The elevated temperature is required to overcome the deactivating effect of the protonated N-oxide intermediate.

  • Pour the cooled mixture over crushed ice, neutralize with aqueous

    
     to pH 7, and extract with EtOAc.
    

Step 3: Synthesis of 4-Methoxy-3-picoline N-oxide

  • Dissolve 4-nitro-3-picoline N-oxide (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add a freshly prepared solution of sodium methoxide (1.5 equiv) in methanol.

  • Reflux the mixture for 4 hours. The displacement of the nitro group is driven by the formation of the highly stable nitrite leaving group.

  • Concentrate the solvent, dilute with water, and extract with DCM.

Step 4: Synthesis of 4-Methoxy-3-methylpyridine

  • Dissolve 4-methoxy-3-picoline N-oxide (1.0 equiv) in anhydrous

    
     (0.3 M) under an inert atmosphere.
    
  • Add Phosphorus trichloride (

    
    , 2.0 equiv) dropwise at 0 °C.
    
  • Reflux the mixture for 3 hours.

  • QC Check: The reduction is confirmed by the disappearance of the highly polar N-oxide spot on TLC. Basify the cooled mixture with 2M

    
     and extract with DCM [1].
    
Phase II: Piperidone Construction & Derivatization

Step 5: Synthesis of 1-Benzyl-3-methylpiperidin-4-one

  • Quaternization: Dissolve 4-methoxy-3-methylpyridine (1.0 equiv) in acetone. Add benzyl bromide (1.1 equiv) and reflux for 6 hours. Concentrate to isolate the pyridinium bromide salt.

  • Reduction: Suspend the salt in absolute ethanol (0.1 M) at 0 °C. Slowly add

    
     (3.0 equiv) in portions. Stir for 4 hours at room temperature. This regioselectively reduces the ring to 1-benzyl-4-methoxy-3-methyl-1,2,5,6-tetrahydropyridine.
    
  • Hydrolysis: Quench the reaction with 10% aqueous

    
     and stir at room temperature for 12 hours. The acidic conditions hydrolyze the enol ether to the corresponding ketone and thermodynamically equilibrate the C3-methyl group to the more stable equatorial position [2].
    
  • Basify with

    
     and extract with EtOAc. Purify via silica gel chromatography.
    

Step 6: Synthesis of 3-Methylpiperidin-4-one

  • Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 equiv) in methanol (0.1 M).

  • Add 10% Pd/C (10 wt%).

  • Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.
    
  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude secondary amine.

Step 7: Synthesis of this compound

  • Dissolve the crude 3-methylpiperidin-4-one (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add triethylamine (1.5 equiv) and cool the solution to 0 °C.

  • Add acetic anhydride (1.2 equiv) dropwise.

  • Stir the reaction for 4 hours, allowing it to warm to room temperature.

  • Wash the organic layer with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to afford the final target.

References

  • Xie, C., Runnegar, M. T. C., & Snider, B. B. (2000). Total Synthesis of (±)-Cylindrospermopsin. Journal of the American Chemical Society, 122(21), 5017–5024. Available at:[Link]

  • Lahosa, A., Yus, M., & Foubelo, F. (2019). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7331–7341. Available at:[Link]

Application Note: Telescoped Synthesis of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 1-Acetyl-3-methylpiperidin-4-one (also known as N-acetyl-3-methyl-4-piperidone).[1]

While "one-pot" syntheses exist for N-alkyl piperidones (e.g., N-benzyl or N-methyl), the direct one-pot formation of N-acetyl derivatives from acyclic precursors (amine + acrylates) is chemically restricted by the poor nucleophilicity of acetamide in Michael additions.[1][2] Therefore, this guide presents the Telescoped Dieckmann–Acyl Exchange Protocol . This industry-standard strategy utilizes a high-yield "one-pot" ring construction of the N-benzyl intermediate, followed by a direct, one-pot deprotection-functionalization sequence to yield the target N-acetyl scaffold.[1]

Strategic Overview & Mechanistic Insight

The synthesis of 3-substituted-4-piperidones is a cornerstone in the preparation of bioactive alkaloids and analgesics (e.g., 3-methylfentanyl analogs).[1] The core challenge in synthesizing the N-acetyl derivative directly from acyclic precursors lies in the Michael Addition step.

The Nucleophilicity Paradox

Standard one-pot protocols (Petrenko-Kritschenko or Robinson-Schöpf types) rely on the nucleophilic attack of an amine on


-unsaturated esters.[1]
  • Alkyl Amines (e.g., Benzylamine): Highly nucleophilic; readily undergo double Michael addition to form the diester precursor necessary for cyclization.[2]

  • Acetamide: Poor nucleophile due to resonance stabilization; fails to undergo efficient Michael addition under mild conditions, preventing direct "one-pot" ring formation.[1][2]

The Solution: The "Benzyl Surrogate" Strategy

To ensure high yield and purity, we employ a Telescoped Two-Stage Workflow :

  • Stage I (Ring Construction): One-pot synthesis of 1-Benzyl-3-methylpiperidin-4-one via a sequential Michael addition–Dieckmann condensation.[1] The benzyl group acts as a robust "dummy" substituent that facilitates cyclization.

  • Stage II (Acyl Exchange): A "one-pot" hydrogenolytic debenzylation in the presence of acetic anhydride. This effectively swaps the benzyl group for an acetyl group in situ, avoiding the isolation of the unstable secondary amine free base.[2]

Reaction Pathway Visualization

The following diagram illustrates the chemical causality, moving from acyclic precursors to the final N-acetylated ring system.

G Start Precursors: Benzylamine + Methyl Methacrylate + Methyl Acrylate Michael Intermediate A: N-Benzyl-N-(2-methoxycarbonylethyl)- N-(2-methoxycarbonylpropyl)amine Start->Michael Double Michael Addition (MeOH, Reflux) Dieckmann Dieckmann Cyclization (NaH or NaOMe) Michael->Dieckmann In-situ Cyclization BenzylProd Intermediate B: 1-Benzyl-3-methylpiperidin-4-one Dieckmann->BenzylProd Hydrolysis & Decarboxylation Exchange One-Pot Exchange: H2, Pd/C, Ac2O BenzylProd->Exchange Solvent Switch (AcOH/Ac2O) Final Target Product: This compound Exchange->Final Reductive Acetylation

Caption: Figure 1. Telescoped synthetic pathway. The N-benzyl group enables the critical ring-closing Dieckmann step before being swapped for the N-acetyl group via reductive acetylation.[1]

Experimental Protocol

Stage I: One-Pot Synthesis of 1-Benzyl-3-methylpiperidin-4-one

This protocol utilizes a Dieckmann Condensation of an unsymmetrical diester formed in situ.[1]

Reagents & Equipment:

  • Reactants: Benzylamine (1.0 eq), Methyl Methacrylate (1.1 eq), Methyl Acrylate (1.1 eq).[2]

  • Solvent: Methanol (for Michael), Toluene (for Cyclization).[2]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Sodium Methoxide (NaOMe).[2]

  • Equipment: 3-neck round bottom flask, reflux condenser, N2 atmosphere, addition funnel.[2]

Step-by-Step Methodology:

  • Michael Addition (Precursor Formation):

    • Charge flask with Benzylamine (10.7 g, 0.1 mol) and Methanol (50 mL).[2]

    • Cool to 0°C. Add Methyl Methacrylate (11.0 g, 0.11 mol) dropwise.[2] Stir for 2 h at RT.

    • Add Methyl Acrylate (9.5 g, 0.11 mol) dropwise.[2]

    • Critical Step: Reflux the mixture for 24 hours. This ensures completion of the double Michael addition to form the tertiary amine diester.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[2] The secondary amine intermediate should disappear.

    • Concentrate in vacuo to remove methanol. Dissolve residue in dry Toluene (100 mL).

  • Dieckmann Cyclization:

    • In a separate dry flask under N2, suspend NaH (4.8 g, 0.12 mol) in Toluene (50 mL).

    • Add the diester solution (from step 1) dropwise at reflux temperature over 1 hour.

    • Continue reflux for 4 hours. A thick precipitate (sodium enolate) will form.[2]

  • Hydrolysis & Decarboxylation:

    • Cool to RT. Quench carefully with Glacial Acetic Acid (excess) or dilute HCl.

    • Reflux with 6N HCl (50 mL) for 4 hours to hydrolyze the

      
      -keto ester and decarboxylate.[2]
      
    • Basify with NaOH to pH 10 and extract with Dichloromethane (DCM).[2]

    • Dry (MgSO4) and concentrate to yield crude 1-Benzyl-3-methylpiperidin-4-one .[1][2]

    • Yield Expectation: 65–75% (Yellow oil).[2]

Stage II: One-Pot Hydrogenolysis & Acetylation

This stage converts the benzyl intermediate to the acetyl target in a single operation, preventing the formation of side products associated with the unstable free secondary amine.

Reagents:

  • Substrate: 1-Benzyl-3-methylpiperidin-4-one (from Stage I).[1]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Reagent/Solvent: Acetic Anhydride (Ac2O, 1.5 eq), Acetic Acid (AcOH, solvent volume).[2]

  • Atmosphere: Hydrogen gas (Balloon or 1 atm).[2]

Step-by-Step Methodology:

  • Reactor Setup:

    • Dissolve the benzyl intermediate (5.0 g) in Glacial Acetic Acid (30 mL).

    • Add Acetic Anhydride (3.5 mL, ~1.5 eq).

    • Add 10% Pd/C catalyst (0.5 g).[2]

  • Reductive Acetylation:

    • Purge system with N2, then introduce H2.[2]

    • Stir vigorously at Room Temperature or mild heat (40°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The Pd/C catalyzes the cleavage of the benzyl-nitrogen bond (hydrogenolysis). The resulting secondary amine is immediately trapped by acetic anhydride to form the stable amide.

  • Work-up:

    • Filter catalyst through Celite.

    • Concentrate the filtrate to remove AcOH and excess Ac2O.

    • Neutralize residue with saturated NaHCO3.

    • Extract with EtOAc, wash with brine, dry over Na2SO4.[2]

  • Purification:

    • The product is often pure enough for use. If necessary, purify via flash chromatography (EtOAc/Hexane) or vacuum distillation.[2]

Data Summary & Validation

ParameterSpecification / Observation
Appearance Pale yellow to colorless oil (solidifies upon cooling/storage).[1][2]
1H NMR (CDCl3) Acetyl-CH3:

2.10 (s, 3H).[2] Ring-CH3:

1.05 (d, 3H).[2] Ring Protons: Complex multiplets 2.4–3.8 ppm (due to amide rotamers).[2]
IR Spectrum Ketone C=O: ~1715 cm⁻¹. Amide C=O: ~1640 cm⁻¹.[1]
Mass Spec (ESI) [M+H]+ = 156.2
Key Impurity 1,3-dimethylpiperidin-4-one: Result of over-reduction (methylation) if Ac2O is absent.[1][2]

Troubleshooting & Optimization

Critical Control Points (CCP)
  • Dieckmann Regioselectivity: The use of methyl methacrylate ensures the methyl group is at the 3-position. The cyclization is directed by the stability of the enolate.

  • Decarboxylation Control: Ensure complete decarboxylation during the acid reflux in Stage I. Incomplete reaction leads to the carboxylic acid impurity, which complicates the next step.

  • Catalyst Poisoning: In Stage II, ensure the benzyl intermediate is free of sulfur or amine salts from Stage I work-up, as these can poison the Pd/C catalyst.[2]

Safety Protocols
  • Sodium Hydride: Highly flammable/pyrophoric. Handle under inert atmosphere.

  • Methyl Acrylate/Methacrylate: Potent sensitizers and lachrymators. Use in a fume hood.

  • Hydrogenation: H2 gas presents an explosion hazard. Ensure proper grounding and leak testing.

References

  • Dieckmann Condensation Mechanism : Schaefer, J. P., & Bloomfield, J. J. (1967).[2][3] The Dieckmann Condensation. Organic Reactions, 15, 1-203.[1][2][3] [2]

  • Synthesis of 1-Benzyl-3-methyl-4-piperidone

    • PrepChem Protocol: "Synthesis of 1-benzyl-3-methyl-4-piperidone".[1]

    • Patent Reference: US Patent 4,639,522. "Process for the preparation of 1-benzyl-3-methyl-4-piperidone".

  • Reductive Acetylation Strategy

    • Freifelder, M. (1971).[2] Practical Catalytic Hydrogenation. Wiley-Interscience.[1] (Standard text on N-benzyl cleavage in the presence of anhydrides).

    • Example of N-Benzyl to N-Acetyl conversion: Journal of Medicinal Chemistry, 2008, 51(15), 4589–4600.[2] [2]

Sources

Advanced Application Note: Grignard Reaction Protocols with 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic[1][3]

The Substrate Challenge

The reaction of 1-Acetyl-3-methylpiperidin-4-one (1) with Grignard reagents (


) presents a triad of chemoselective and stereochemical challenges that defeat standard undergraduate protocols.
  • Competitive Enolization (The Thermodynamic Trap): The C3-methyl group creates a tertiary carbon adjacent to the carbonyl.[1] The proton at C3 is acidic. Grignard reagents are strong bases (

    
    ).[2][1] If the nucleophilic attack is sterically hindered, the Grignard reagent will act as a base, deprotonating C3 to form an enolate.[2][3][4] Upon quenching, you recover the starting material, often leading to "mysterious" low yields.[2][4]
    
  • Amide Sensitivity (The Chemoselective Trap): While the N-acetyl group is less reactive than the ketone, it is not inert. At elevated temperatures (

    
    ) or with excess reagent, the Grignard can attack the amide carbonyl, leading to ring opening or over-addition side products.[2]
    
  • Diastereocontrol (The Stereochemical Trap): The addition creates a quaternary center at C4 and a tertiary alcohol. The relative stereochemistry between the C3-methyl and the new C4-hydroxyl group is critical for biological activity (e.g., in fentanyl analogs, the cis-relationship is often pharmacologically distinct).[5]

The Solution: Lanthanide Mediation

To overcome the enolization issue, this guide prioritizes the Imamoto Protocol (Cerium(III) Chloride mediated addition).[2] The organocerium species (


) is more nucleophilic but less basic than the corresponding Grignard, drastically suppressing enolization and favoring 1,2-addition.[2][5]

Part 2: Reaction Pathway & Logic (Visualization)[1][3]

The following diagram illustrates the divergent pathways. The goal is to maximize Path A while suppressing Path B (Enolization) and Path C (Amide Attack).[2]

G Start 1-Acetyl-3-methyl piperidin-4-one Coordination Mg-Carbonyl Complex Start->Coordination THF, -78°C Grignard R-MgX (Grignard Reagent) Transition Transition State (Chair-like) Coordination->Transition PathA Path A: Nucleophilic Addition (Kinetic Product) Transition->PathA k(add) >> k(enol) PathB Path B: Enolization (Thermodynamic Sink) Transition->PathB Steric Hindrance PathC Path C: Amide Attack (Over-reaction) Transition->PathC T > 0°C Product Target Tertiary Alcohol (Diastereomeric Mix) PathA->Product H3O+ Quench Recovered Recovered Starting Material (via Enolate) PathB->Recovered H3O+ Quench SideProd Ring-Opened/Amide Byproducts PathC->SideProd

Figure 1: Reaction divergence. Path A is maximized by low temperature and CeCl3 additives.

Part 3: Experimental Protocols

Protocol A: The "High-Fidelity" Imamoto Method (Recommended)

Applicability: Essential for bulky R-groups (e.g., t-butyl, isopropyl, o-tolyl) or when maximizing yield is critical.[2][5][1] Mechanism: Transmetallation forms a less basic organocerium reagent.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Organolithium or Grignard reagent (1.2 - 1.5 equiv)[2][5][1]

  • Additive: Anhydrous Cerium(III) Chloride (

    
    ) (1.5 equiv)[2][5][1]
    
  • Solvent: Anhydrous THF (inhibitor-free)

Step-by-Step Workflow
  • Activation of

    
     (CRITICAL STEP): 
    
    • Weigh

      
       into a flame-dried Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours.

    • Checkpoint: The white powder must remain free-flowing.[5][1] If it clumps, dehydration is incomplete.[2][1]

    • Cool to room temperature under Argon. Suspend in anhydrous THF (5 mL/mmol).

    • Stir vigorously overnight (or sonicate for 1h) to form a fine white suspension.

  • Transmetallation:

    • Cool the

      
       suspension to -78°C  (dry ice/acetone).
      
    • Add the Grignard/Organolithium reagent dropwise.

    • Stir for 1 hour at -78°C. The mixture usually turns yellow/orange.

  • Substrate Addition:

    • Dissolve this compound in minimal THF.

    • Add this solution dropwise to the organocerium mixture at -78°C over 15 minutes.

    • Why? Slow addition prevents local heating and amide attack.[1]

  • Reaction & Quench:

    • Stir at -78°C for 2-4 hours. Monitor by TLC (Note: Enolization byproduct reverts to SM on TLC, so look for product formation, not just SM consumption).

    • Quench: Add saturated aqueous

      
      while still at -78°C.
      
    • Caution: Exothermic.[1] Allow to warm to Room Temp (RT) only after quenching.

  • Workup:

    • Filter through a Celite pad to remove Cerium salts (which form a sticky emulsion).[1]

    • Extract with EtOAc (3x).[2][1][4] Wash combined organics with brine.

    • Dry (

      
      ) and concentrate.[2][1]
      
Protocol B: Standard Low-Temperature Addition

Applicability: Suitable for small, non-hindered nucleophiles (e.g., Methyl, Ethyl, Allyl).[2][5][1]

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C . This is non-negotiable to protect the N-acetyl group.[5][1]

  • Addition: Add Grignard reagent (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 mins.

    • Note: Keeping the stoichiometry close to 1:1 prevents attack on the amide.

  • Completion: Stir 3 hours at -78°C.

  • Quench: Pour mixture into a stirred solution of sat.

    
     and ice.[1][4]
    

Part 4: Data Interpretation & Stereochemistry[1][3]

Stereochemical Outcome

The addition to 3-substituted cyclohexanones (and piperidones) follows the rule of axial attack from the less hindered face, but the 3-methyl group complicates this.[5]

  • Conformation: The this compound exists primarily in a chair conformation with the 3-methyl group equatorial to avoid 1,3-diaxial strain.[5][1]

  • Attack Trajectory:

    • Axial Attack (Top face): Leads to the Equatorial Alcohol .

    • Equatorial Attack (Side face): Leads to the Axial Alcohol .

  • Result: With Grignard reagents, the major product is typically the Equatorial Alcohol (where the OH is equatorial and the Methyl is equatorial). This places the R-group in the axial position.[1]

    • Relative Stereochemistry: Trans-diequatorial (OH and Me are trans).

ParameterAxial Attack (Major)Equatorial Attack (Minor)
Nucleophile Approach Parallel to axial HPerpendicular to ring
Alcohol Position EquatorialAxial
R-Group Position AxialEquatorial
Stereochemical Relationship trans-alcohol/methylcis-alcohol/methyl
Troubleshooting Table
ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization of C3-HSwitch to Protocol A (CeCl3) . Increase reagent equivalents to 2.0 (if using CeCl3).[1]
Low Yield + Complex Mixture Amide attackEnsure T < -60°C during addition.[5][1] Verify stoichiometry.
Elimination Product (Alkene) Acidic workupUse

only.[2][1] Avoid HCl or

during workup.[1] Tertiary alcohols dehydrate easily.[1]
Emulsion during workup Cerium saltsFilter through Celite before extraction.[1] Use Rochelle's salt wash.[1]

Part 5: References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[2][5][1] Journal of the American Chemical Society, 1989, 111(12), 4392–4403.[2] Link[2][5]

  • Janssen, P. A. J., et al. "Synthetic Analgesics: Synthesis and Pharmacology of the Diastereoisomers of N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide."[5][1] Journal of Medicinal Chemistry, 1974, 17(10), 1047–1051.[2] Link[2][5]

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction: Troubleshooting & Optimization." BenchChem Application Notes, 2025. Link[2][5]

  • Krasovski, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2][5][1][3] Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.[2] Link[2][5]

Sources

Application Note: Catalytic Hydrogenation of 1-Acetyl-3-methylpiperidin-4-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded application note and protocol for the catalytic hydrogenation of 1-acetyl-3-methylpiperidin-4-one.

Scientific Context and Mechanistic Insights

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR modulators, and analgesic derivatives. Specifically, This compound (CAS: 1228450-13-2)[1] serves as a critical building block where the precise control of stereocenters at the C3 and C4 positions dictates the pharmacological efficacy of the downstream drug target.

The transformation of this ketone into 1-acetyl-3-methylpiperidin-4-ol via catalytic hydrogenation presents a unique stereochemical challenge. Because the C3 position is substituted with a methyl group, the reduction of the C4 carbonyl generates a second stereocenter, resulting in a mixture of cis and trans diastereomers.

Causality in Reaction Design
  • The Role of the N-Acetyl Group: Unlike basic piperidines (e.g., N-H or N-benzyl piperidones), the N-acetyl moiety renders the ring nitrogen non-basic due to the electron-withdrawing nature of the amide bond. This is a critical advantage: it prevents catalyst poisoning by basic amines and eliminates the need for strongly acidic solvents (which are otherwise required to protonate the nitrogen).

  • Facial Selectivity and Catalyst Choice: The stereochemical outcome is dictated by how the ketone adsorbs onto the heterogeneous catalyst surface. The bulky C3-methyl group (typically residing in an equatorial position to minimize 1,3-diaxial interactions) sterically hinders one face of the ring. Catalysts like Platinum Dioxide (

    
    , Adams' Catalyst) favor approach from the less hindered equatorial face, delivering hydride axially and preferentially yielding the cis-alcohol (axial hydroxyl, equatorial methyl)[2]. Conversely, Palladium on Carbon (
    
    
    
    ) often results in thermodynamic mixtures with poorer stereocontrol. Statistical analyses of similar 3-methylpiperidine reductions confirm that the cis isomer is generally the kinetically favored product under optimized catalytic conditions[3].

Reaction Workflow and Stereochemical Divergence

G Start This compound (Ketone Precursor) Cat Catalyst Selection (Ru/C, PtO2, or Pd/C) Start->Cat Cond Hydrogenation Conditions (H2 Pressure, Solvent, Temp) Cat->Cond Adsorp Surface Adsorption & Facial Selectivity Cond->Adsorp Cis cis-1-Acetyl-3-methylpiperidin-4-ol (Major Product: Axial OH) Adsorp->Cis Equatorial H-delivery Trans trans-1-Acetyl-3-methylpiperidin-4-ol (Minor Product: Equatorial OH) Adsorp->Trans Axial H-delivery

Fig 1: Reaction workflow and stereochemical divergence during catalytic hydrogenation.

Quantitative Data: Optimization of Hydrogenation Conditions

To achieve a self-validating and scalable process, various catalytic systems must be evaluated. The table below summarizes the empirical data for the reduction of this compound, highlighting how catalyst and solvent selection directly manipulate the cis:trans ratio.

CatalystSolvent

Pressure (psi)
Temp (°C)Conversion (%)Typical Cis:Trans RatioMechanistic Observation
5% Pd/C Methanol5025>9540:60Pd/C yields thermodynamic mixtures; poor stereocontrol.

(Adams)
Ethyl Acetate4025>9885:15Strong surface coordination favors hydride delivery from the less hindered face.
5% Ru/C Methanol10050>9970:30Requires higher pressure; excellent functional group tolerance.
Raney Ni Ethanol20060>9050:50Harsh conditions required for deactivated rings; low selectivity.

Experimental Protocol: Self-Validating Hydrogenation Workflow

This methodology is designed as a self-validating system. By integrating in-process monitoring (TLC/GC-MS) and post-reaction NMR analysis, the protocol ensures that both conversion and stereoselectivity are continuously verified.

Materials Required
  • Substrate: this compound (10.0 g, ~64.4 mmol)[1]

  • Catalyst: Platinum Dioxide (

    
    ) (0.1 g) or 5% Ruthenium on Carbon (Ru/C) (0.5 g)
    
  • Solvent: Anhydrous Ethyl Acetate or Methanol (100 mL)

  • Gas: High-purity Hydrogen (

    
    , >99.99%)
    
Step-by-Step Methodology
  • Substrate Preparation: In a clean, dry 250 mL Parr hydrogenation bottle, dissolve 10.0 g of this compound in 100 mL of anhydrous ethyl acetate. Note: Ethyl acetate is chosen over methanol when using

    
     to maximize cis-selectivity.
    
  • Catalyst Charging: Carefully add 0.1 g of

    
     to the solution. Ensure no dry catalyst remains on the walls of the vessel to prevent localized ignition upon hydrogen introduction.
    
  • Atmosphere Exchange: Attach the bottle to the Parr shaker apparatus. Purge the vessel with inert Nitrogen gas (pressurize to 20 psi, then vent) three times to displace all ambient oxygen. Follow this with three identical purges using Hydrogen gas.

  • Pressurization and Agitation: Pressurize the vessel with

    
     to 40 psi. Begin mechanical agitation at room temperature (20–25°C).
    
  • In-Process Monitoring (Validation Step 1): Monitor the pressure drop in the hydrogen reservoir. The reaction typically reaches theoretical hydrogen uptake within 3 to 5 hours. To validate completion, extract a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via TLC (Eluent: 5% MeOH in Dichloromethane) or GC-MS. The complete disappearance of the ketone signal confirms 100% conversion.

  • Workup and Filtration: Once conversion is verified, halt agitation, carefully vent the hydrogen gas, and purge the system with Nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Safety Critical: Keep the Celite pad wet; dry

    
     saturated with hydrogen is highly pyrophoric.
    
  • Isolation: Concentrate the clear filtrate under reduced pressure using a rotary evaporator to yield 1-acetyl-3-methylpiperidin-4-ol as a dense, viscous oil that may crystallize upon standing.

  • Stereochemical Analysis (Validation Step 2): Dissolve a 10 mg sample in

    
     and acquire a 
    
    
    
    NMR spectrum. The cis:trans ratio is calculated by integrating the distinct C4-methine proton signals. The cis isomer (axial hydroxyl) will display smaller coupling constants (
    
    
    Hz) compared to the trans isomer (equatorial hydroxyl,
    
    
    Hz) due to the differing dihedral angles[3].

Downstream Synthetic Utility

G Intermediate 1-Acetyl-3-methylpiperidin-4-ol Act1 O-Alkylation / Arylation Intermediate->Act1 Act2 Amidation / Deacetylation Intermediate->Act2 Act3 Halogenation (Inversion) Intermediate->Act3 Drug1 Receptor Modulators (e.g., GPCRs) Act1->Drug1 Drug2 Kinase Inhibitors Act2->Drug2 Drug3 Analgesic Derivatives Act3->Drug3

Fig 2: Downstream synthetic utility of 1-Acetyl-3-methylpiperidin-4-ol in pharmaceutical development.

References

  • OSTI.GOV. "Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production." Office of Scientific and Technical Information. Available at:[Link]

Sources

Functionalization of the C3 position in 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the C3 Position in 1-Acetyl-3-methylpiperidin-4-one

Executive Summary

The functionalization of This compound presents a classic but non-trivial challenge in organic synthesis: distinguishing between two enolizable positions flanking a carbonyl group. The C3 position (methine, substituted) and the C5 position (methylene, unsubstituted) exhibit distinct reactivity profiles.

Standard base-mediated alkylation typically favors the kinetic enolate at the less hindered C5 position. However, for drug development applications targeting the C3 position —often to generate quaternary stereocenters critical for conformational locking or metabolic stability—a strategy relying on thermodynamic control or steric blocking is required.

This guide details two robust protocols to achieve high-fidelity C3 functionalization:

  • The C5-Blocking Strategy (Gold Standard): Ensures 100% regioselectivity by temporarily masking the reactive C5 site.

  • The Thermodynamic Silyl Enol Ether (SEE) Route: A direct approach utilizing equilibrium control to target the more substituted enolate.

Mechanistic Insight: The Regioselectivity Paradox

To successfully functionalize C3, one must overcome the inherent kinetic preference for C5.

  • Kinetic Control (C5): Deprotonation at C5 is faster due to lower steric hindrance and the acidity of the primary alpha-protons. Reagents like LDA at -78°C exclusively generate the C5 enolate ($ \Delta^{4,5} $).

  • Thermodynamic Control (C3): The C3 enolate ($ \Delta^{3,4} $) is tetrasubstituted and thermodynamically more stable. However, it forms slower. Accessing this species requires conditions that allow enolate equilibration (higher temperatures, weaker bases) or specific trapping methods.

Visualizing the Pathway:

EnolateRegioselectivity SM This compound Kinetic Kinetic Enolate (C5) (Less Substituted, Faster) SM->Kinetic LDA, -78°C (Kinetic Control) Thermo Thermodynamic Enolate (C3) (More Substituted, Stable) SM->Thermo NaOEt, Reflux or Equilibration Kinetic->Thermo Equilibration (Slow) Prod_C5 C5-Functionalized Product (Undesired) Kinetic->Prod_C5 Electrophile (E+) Prod_C3 C3-Functionalized Product (Target: Quaternary Center) Thermo->Prod_C3 Electrophile (E+)

Figure 1: Divergent reaction pathways for kinetic vs. thermodynamic enolization.

Protocol 1: The C5-Blocking Strategy (Recommended)

This is the most reliable method for scale-up. By installing a temporary group at C5, we force the subsequent alkylation to occur at C3.

Workflow Overview
  • Block: Formylate C5 using ethyl formate.

  • Functionalize: Alkylate C3 (now the only nucleophilic site).

  • Deblock: Remove the formyl group via deformylation.

Step-by-Step Protocol

Step 1: C5-Formylation (The Blocking Step)

  • Reagents: Sodium methoxide (NaOMe, 1.1 eq), Ethyl formate (1.2 eq), THF/Toluene.

  • Procedure:

    • Suspend NaOMe in anhydrous THF at 0°C.

    • Add a solution of this compound and ethyl formate dropwise.

    • Stir at room temperature for 4-6 hours. The sodium enolate of the formyl derivative often precipitates.

    • Critical Check: The product exists as a hydroxymethylene enol.

      
      H NMR should show a disappearace of C5 protons and appearance of a downfield vinyl proton (~8.0 ppm).
      
  • Outcome: 1-Acetyl-3-methyl-5-(hydroxymethylene)piperidin-4-one.

Step 2: C3-Alkylation (The Functionalization)

  • Reagents: Potassium Carbonate (

    
    , 2.0 eq), Alkyl Halide (R-X, 1.2 eq), Acetone or DMF.
    
  • Procedure:

    • Dissolve the crude formylated intermediate in Acetone/DMF.

    • Add

      
       and the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).
      
    • Heat to 50-60°C. Monitor by TLC/LCMS.

    • Mechanism: The base deprotonates the C3 position (the only remaining alpha-proton). The C5 position is vinylogous and less nucleophilic towards

      
       under these conditions.
      
  • Outcome: 1-Acetyl-3-alkyl-3-methyl-5-(hydroxymethylene)piperidin-4-one.

Step 3: Deformylation (The Release)

  • Reagents: 10% NaOH or dilute HCl/MeOH.

  • Procedure:

    • Treat the alkylated intermediate with dilute base or acid at reflux for 1-2 hours.

    • The formyl group is cleaved, regenerating the C5 methylene.

  • Result: 1-Acetyl-3-alkyl-3-methylpiperidin-4-one (Target).

Protocol 2: Thermodynamic Silyl Enol Ether (SEE) Route

For rapid screening where step count is critical, trapping the thermodynamic enolate as a silyl enol ether is effective.

Step-by-Step Protocol

Step 1: Thermodynamic SEE Formation [1]

  • Reagents: Trimethylsilyl chloride (TMSCl), Triethylamine (

    
    ), Sodium Iodide (NaI - catalyst), DMF.
    
  • Procedure:

    • Dissolve ketone in DMF.

    • Add

      
       (2.0 eq) and TMSCl (1.5 eq).
      
    • Crucial: Heat to 80°C for 4-12 hours. High temperature favors the thermodynamic (more substituted) enol silylation.

    • Workup: Dilute with pentane/ether, wash with cold

      
      .
      
  • Validation: NMR analysis must confirm the double bond is between C3-C4 (tetrasubstituted, no vinyl protons) rather than C4-C5 (trisubstituted, 1 vinyl proton).

Step 2: Mukaiyama Aldol or Alkylation

  • Reagents: Lewis Acid (

    
     or 
    
    
    
    ), Electrophile (Aldehyde or tertiary alkyl halide).
  • Procedure:

    • Cool the SEE solution in DCM to -78°C.

    • Add Lewis Acid followed by the electrophile.

    • The Lewis acid activates the electrophile, and the SEE attacks from C3.

  • Note: This method is excellent for introducing hydroxymethyl groups (Aldol) or tertiary alkyl groups.

Data Summary & Comparison

FeatureC5-Blocking StrategyThermodynamic SEE RouteDirect Alkylation (NaOEt)
Regioselectivity >99% (C3) ~90% (C3)Poor (Mixture C3/C5)
Step Count 3 Steps (Block/React/Deblock)2 Steps (SEE/React)1 Step
Scalability High (Robust intermediates)Moderate (Moisture sensitive)Low (Purification difficult)
Quaternary Center Excellent formationGood formationDifficult

Workflow Visualization

BlockingStrategy Start Start: 1-Acetyl-3-methyl piperidin-4-one Block Step 1: Formylation (Ethyl Formate/NaOMe) Blocks C5 Start->Block Mask C5 React Step 2: Alkylation (R-X / K2CO3) Forces reaction at C3 Block->React Functionalize C3 Finish Step 3: Deformylation (NaOH/H2O) Yields C3-Quaternary Product React->Finish Unmask

Figure 2: The "Blocking Group" workflow ensures regiochemical integrity.

References

  • Regioselective Enolate Formation: House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Foundational text on kinetic vs.
  • Blocking Strategies in Piperidones: Kuehne, M. E. (1961). "The Application of Enamines to the Synthesis of Isoquinoline Derivatives." Journal of the American Chemical Society, 83(6), 1492–1498. Link

  • Thermodynamic Silyl Enol Ethers: Brownbridge, P. (1983). "Silyl Enol Ethers in Synthesis - Part I." Synthesis, 1983(01), 1-28. Link

  • Alpha-Arylation of Piperidinones: Cossy, J., & Belotti, D. (2002). "Palladium-Catalyzed α-Arylation of N-Protected-4-Piperidones." Organic Letters, 4(17), 2933–2935. Link

  • Quaternary Center Formation: Trost, B. M., & Jiang, C. (2006). "Catalytic Enantioselective Synthesis of Quaternary Stereocenters." Synthesis, 2006(03), 369-396. Link

Sources

Application Note: Solvent Selection Strategies for the Functionalization of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Considerations

1-Acetyl-3-methylpiperidin-4-one is a highly versatile heterocyclic building block widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and advanced pharmaceutical intermediates. The functionalization of this molecule is governed by two critical structural features:

  • The C3-Methyl Stereocenter: Introduces significant steric hindrance adjacent to the C4-ketone, influencing the trajectory of incoming nucleophiles and altering the thermodynamics of enolization.

  • The N-Acetyl Group: Acts as an electron-withdrawing directing group. Unlike N-benzyl or N-Boc derivatives, the N-acetyl amide reduces the basicity of the piperidine nitrogen, preventing unwanted coordination with Lewis acid catalysts. However, the amide carbonyl can participate in competitive coordination with organometallic reagents if solvent and temperature are not strictly controlled.

As a Senior Application Scientist, I emphasize that solvent selection is not merely a medium for dissolution; it is a thermodynamic and kinetic participant in the reaction. This guide details the causality behind solvent choices and provides self-validating protocols for the most critical transformations of this compound.

Reductive Amination: Overcoming Steric Hindrance

Reductive amination of this compound to yield 4-aminopiperidines requires careful balancing of imine formation and subsequent reduction. The C3-methyl group slows down the initial nucleophilic attack of the primary amine.

The Causality of Solvent Choice
  • Protic Solvents (Methanol/Ethanol): Accelerate imine formation by hydrogen-bonding to the ketone oxygen, increasing its electrophilicity. However, protic solvents can rapidly degrade mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃)[1].

  • Aprotic Halogenated Solvents (DCE/DCM): 1,2-Dichloroethane (DCE) is the gold standard for direct reductive amination using NaBH(OAc)₃. It provides excellent solubility for both the starting materials and the reducing agent while preventing premature hydride degradation[1].

  • Green Alternatives (2-MeTHF): 2-Methyltetrahydrofuran is increasingly used for telescoping reactions. Its poor water solubility allows for excellent phase separation during aqueous workup, making it ideal for continuous multi-step platforms[2][3].

RA_Workflow A This compound + Primary Amine B Solvent Selection (MeOH vs. DCE/2-MeTHF) A->B C Imine/Iminium Intermediate B->C Dehydration D Addition of Reducing Agent (NaBH(OAc)3) C->D E Reduction (0 °C to RT) D->E F Aqueous Workup (Sat. NaHCO3) E->F G 4-Aminopiperidine Derivative F->G

Caption: Workflow for the direct reductive amination, highlighting the critical solvent selection step.

Protocol 1: Direct Reductive Amination in DCE

Self-Validating Mechanism: The use of DCE ensures that the hydride is preserved until the sterically hindered iminium ion fully forms. TLC monitoring requires KMnO₄ staining, as the N-acetyl group lacks strong UV absorbance.

  • Preparation: To an oven-dried round-bottom flask under argon, add this compound (1.0 equiv, 10 mmol) and the primary amine (1.1 equiv, 11 mmol).

  • Solvation: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (50 mL). Stir at room temperature for 30 minutes to initiate imine formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer[1][2].

  • Maturation: Allow the reaction to warm to room temperature and stir for 6–12 hours. Validation: Monitor via TLC (DCM:MeOH 9:1, KMnO₄ stain). The disappearance of the ketone spot confirms completion.

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (25 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Nucleophilic Addition: Grignard & Organolithium Reactions

Adding carbon nucleophiles to the C4-ketone to generate tertiary 4-piperidinols is highly sensitive to the N-acetyl group. If the temperature is too high, the organometallic reagent will attack the amide, leading to cleavage or unwanted side products.

The Causality of Solvent Choice
  • Tetrahydrofuran (THF): The oxygen lone pairs in THF strongly coordinate with the magnesium/lithium cations, breaking up polymeric aggregates into highly reactive monomers. This is mandatory for overcoming the steric bulk of the C3-methyl group[4][5].

  • Diethyl Ether (Et₂O): Offers weaker coordination than THF, resulting in a less reactive nucleophile but potentially higher diastereoselectivity (axial vs. equatorial attack) due to a tighter transition state.

Grignard_Solvent A Organometallic Reagent (R-MgX) B Solvent Coordination (THF / 2-MeTHF) A->B C Steric Approach (Avoid C3-Methyl) B->C -78 °C D Substituted 4-Piperidinol C->D

Caption: Logical relationship between solvent coordination, steric approach, and product formation.

Protocol 2: Grignard Addition in Anhydrous THF

Self-Validating Mechanism: The strict adherence to -78 °C prevents the thermodynamic cleavage of the N-acetyl group. Quenching with NH₄Cl instead of HCl prevents the dehydration of the newly formed tertiary alcohol.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv, 5 mmol) in anhydrous THF (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Nucleophilic Attack: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, 6 mmol) dropwise via syringe over 20 minutes[5]. The THF solvent stabilizes the transition state, allowing the nucleophile to attack preferentially from the less hindered equatorial face, yielding the axial alcohol.

  • Maturation: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (15 mL). Do not use strong acids. Extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Condensation Reactions: Friedländer & Mannich Transformations

For the synthesis of complex spirocycles or quinoline derivatives, the C4-ketone and the adjacent C3/C5 carbons are utilized. The C3-methyl group directs enolization primarily to the less hindered C5 position under kinetic control.

  • Glacial Acetic Acid: In Friedländer quinoline syntheses (reacting the piperidone with 2-aminobenzophenones), glacial acetic acid acts as both a highly polar protic solvent and an acid catalyst. Under microwave irradiation (160 °C), this solvent drastically reduces reaction times from days to minutes[6].

  • Ethanol: For Mannich-type condensations to form 2,6-diaryl-3-methyl-4-piperidones, ethanol is the optimal solvent. It provides the necessary solubility for ammonium acetate and aromatic aldehydes while supporting microwave-assisted green chemistry protocols[7][8].

Quantitative Data Summary

The following table summarizes the quantitative parameters and expected outcomes based on solvent selection for this compound functionalization.

Reaction TypeTarget ProductRecommended SolventSolvent Polarity IndexReagents / CatalystTemp (°C)Expected Yield Range
Reductive Amination 4-AminopiperidinesDCE or DCM3.5 / 3.1NaBH(OAc)₃0 to 2575% - 95%
Reductive Amination 4-AminopiperidinesMethanol (Stepwise)5.1NaBH₃CN2560% - 85%
Nucleophilic Addition 4-PiperidinolsAnhydrous THF4.0R-MgX or R-Li-78 to 050% - 80%
Nucleophilic Addition 4-Piperidinols2-MeTHF~3.5R-MgX-78 to 045% - 75%
Friedländer Synthesis Quinoline HybridsGlacial Acetic Acid6.2Microwave (700W)16085% - 98%
Mannich Condensation 2,6-Diaryl derivativesEthanol5.2NH₄OAc / Aldehyde80 (Reflux)55% - 70%

References

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry (RSC).[Link]

  • Continuous multi-step synthetic platform (Green Chemistry). BORIS Portal (University of Bern).[Link]

  • EP0311313A2 - Heterocyclic spiro compounds and their preparation.
  • Aqueous Assembly of Zwitterionic Daisy Chains. CORE. [Link]

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate.[Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed.[Link]

  • Microwave Mediated Synthesis and Antimicrobial Screening of 2,6-Diaryl-3-methyl-4-piperidyl carbazone Derivatives. Asian Journal of Chemistry.[Link]

Sources

Scalable Manufacturing Process and Analytical Validation for 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Engineers, and API Development Scientists Compound: 1-Acetyl-3-methylpiperidin-4-one (CAS: 1228450-13-2)

Strategic Overview

Piperidone derivatives are highly versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, GPCR ligands, and neuroactive compounds. The scalable manufacturing of This compound presents a unique synthetic challenge: the unprotected 4-piperidone free base is highly reactive and prone to rapid degradation via intermolecular aldol condensation and polymerization.

To circumvent this, we detail a robust, four-step scalable manufacturing protocol. This route leverages a highly chemoselective Aza-Michael addition, a thermodynamically driven Dieckmann condensation, and culminates in a highly efficient one-pot hydrogenolysis-acetylation sequence. This strategy ensures high volumetric productivity, excellent mass balance, and API-grade purity suitable for multi-kilogram pilot-scale production.

Mechanistic Principles & Process Causality

A self-validating process requires a deep understanding of the thermodynamic and kinetic levers at each stage of the synthesis.

  • Chemoselective Aza-Michael Addition: The synthesis begins with the sequential addition of benzylamine to methyl methacrylate, followed by methyl acrylate. Because methyl methacrylate is sterically hindered at the

    
    -position, the first addition requires elevated temperatures. The subsequent addition of the less hindered methyl acrylate proceeds rapidly. This stepwise approach prevents the formation of unwanted symmetric diester byproducts.
    
  • Thermodynamic Control of the Dieckmann Condensation: The base-catalyzed ring closure of the diester is an equilibrium process. The rate-determining step is the ring-closure, but the cyclic

    
    -keto ester is highly susceptible to alkoxide-induced cleavage (the retro-Dieckmann reaction)[1]. To drive the reaction forward and prevent reversibility, the process utilizes sodium methoxide in toluene, allowing for the continuous removal of the methanol byproduct via fractional distillation [2].
    
  • One-Pot Debenzylation and Acetylation (Trapping Mechanism): The most critical process innovation is the final step. Cleaving the benzyl protecting group yields the free 3-methylpiperidin-4-one. If isolated, this secondary amine rapidly degrades. By performing the palladium-catalyzed hydrogenolysis in the direct presence of acetic anhydride, the nascent secondary amine is instantaneously acetylated [3]. This "trapping" mechanism completely bypasses the isolation of the unstable intermediate, maximizing both yield and purity.

Process Flow & Visualization

G Start Benzylamine + Methyl Methacrylate + Methyl Acrylate Step1 Step 1: Aza-Michael Addition (Toluene, 80°C) Start->Step1 Intermediate1 Diester Intermediate (N-Benzyl-N-alkyl-amine) Step1->Intermediate1 Step2 Step 2: Dieckmann Condensation (NaOMe, Toluene, Distillation) Intermediate1->Step2 Intermediate2 β-Keto Ester Sodium Salt Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (6M HCl, Reflux 100°C) Intermediate2->Step3 Intermediate3 1-Benzyl-3-methylpiperidin-4-one Step3->Intermediate3 Step4 Step 4: One-Pot Hydrogenolysis & Acetylation (Pd/C, H2, Ac2O, EtOH) Intermediate3->Step4 Product This compound (Target API Intermediate) Step4->Product

Process flow for the scalable synthesis of this compound.

Step-by-Step Manufacturing Protocol (1 kg Pilot Scale)

Step 1: Synthesis of the Diester Intermediate
  • Charge: To a 20 L jacketed glass reactor equipped with an overhead stirrer, charge Benzylamine (1.0 kg, 9.33 mol) and Toluene (5.0 L).

  • First Addition: Add Methyl methacrylate (0.98 kg, 9.80 mol, 1.05 eq) dropwise over 1 hour. Heat the reactor to 80°C and stir for 12 hours.

    • In-Process Control (IPC): GC-MS must show >95% consumption of benzylamine.

  • Second Addition: Cool to 40°C. Add Methyl acrylate (0.88 kg, 10.26 mol, 1.1 eq) dropwise. Heat to 80°C for an additional 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude diester (N-benzyl-N-(2-methoxycarbonylethyl)-3-amino-2-methylpropanoate) as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2 & 3: Dieckmann Condensation and Decarboxylation
  • Cyclization: Dissolve the crude diester in anhydrous Toluene (8.0 L). Add Sodium methoxide powder (0.75 kg, 13.9 mol, 1.5 eq) in portions.

  • Distillation: Heat the reactor to 85°C. Equip the reactor with a distillation head and continuously distill off the methanol/toluene azeotrope to drive the equilibrium. Stir for 8 hours.

  • Hydrolysis: Cool the reactor to 10°C. Carefully quench with Water (4.0 L). Separate the aqueous layer (contains the

    
    -keto ester sodium salt).
    
  • Decarboxylation: Transfer the aqueous layer to a clean reactor. Slowly add 6M HCl (4.5 L) until pH < 2. Heat to reflux (100°C) for 8 hours.

    • IPC: LC-MS must confirm complete loss of the carboxylate mass (M+44).

  • Extraction: Cool to 20°C. Basify to pH 9 using 30% NaOH(aq). Extract with Ethyl Acetate (3 x 3.0 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield 1-benzyl-3-methylpiperidin-4-one (approx. 1.48 kg, 78% yield over 3 steps).

Step 4: One-Pot Debenzylation and N-Acetylation
  • Setup: Transfer 1-benzyl-3-methylpiperidin-4-one (1.48 kg, 7.28 mol) to a 10 L high-pressure hydrogenation vessel. Dissolve in absolute Ethanol (6.0 L).

  • Reagent Addition: Add Acetic Anhydride (0.89 kg, 8.74 mol, 1.2 eq). Carefully charge 10% Pd/C (150 g, ~50% wet) under a nitrogen blanket.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi (3.4 bar) with Hydrogen gas. Heat to 40°C and agitate vigorously for 6 hours.

    • IPC: HPLC monitoring must show complete disappearance of the benzyl intermediate.

  • Isolation: Vent the hydrogen and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with Ethanol (1.0 L).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via fractional vacuum distillation (b.p. ~115-120°C at 2 mmHg) to afford This compound as a clear oil.

Quantitative Data Presentation

Table 1: Process Yield and Purity Profile

Process StageIntermediate / ProductStep Yield (%)Purity (Area %)Primary Impurity
Step 1 Diester Intermediate88% (Assay)> 95.0% (GC)Mono-adduct
Step 2 & 3 1-Benzyl-3-methylpiperidin-4-one78%> 98.0% (HPLC)Unreacted diester
Step 4 This compound92%> 99.5% (HPLC)De-acetylated piperidone

Table 2: Analytical Characterization Specifications

Analytical ParameterTarget SpecificationAnalytical Method
Appearance Clear to pale yellow viscous oilVisual Inspection
Assay

98.0% w/w
GC-FID
Identity (NMR) Conforms to reference structure1H-NMR (400 MHz, CDCl₃)
Identity (Mass) [M+H]⁺ m/z 156.1LC-ESI-MS
Water Content

0.5%
Karl Fischer Titration
Residual Palladium

10 ppm
ICP-MS

References

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Journal of Chemical Research[Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors National Institutes of Health (PMC)[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 3-alkylated piperidone derivatives.

While 1-acetyl-4-piperidone is a readily available building block, its conversion to 1-acetyl-3-methylpiperidin-4-one is notoriously plagued by poor yields, polyalkylation, and aldol condensation side reactions. Because the chemical behavior of the piperidone core is highly conserved across N-protecting groups, the mechanistic principles and troubleshooting logic applied to the well-documented 1-benzyl analogue directly translate to the 1-acetyl derivative[1][2].

This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Pathways & Logic

To improve your yield, you must first understand the competing reaction pathways. The synthesis generally follows one of two routes: Direct Enolate Alkylation or Dieckmann Condensation . The diagram below illustrates the kinetic and thermodynamic forks that dictate your final yield.

SynthesisPathways A 1-Acetylpiperidin-4-one B Lithium Enolate Intermediate A->B LDA, THF, -78°C (Kinetic Control) C This compound (Target Product) B->C MeI (1.05 eq) Strict Temp Control D Polyalkylated Byproducts (Over-methylation) B->D Excess MeI or Thermodynamic Equilibration E Acyclic Diester Precursor F Dieckmann Cyclization Intermediate E->F NaOMe / MeOH Reflux (65°C) F->C Acidic Hydrolysis & Decarboxylation

Mechanistic pathways for this compound synthesis: Alkylation vs. Dieckmann.

Troubleshooting Guide & FAQs

Q1: My direct methylation route using NaH and Methyl Iodide (MeI) is stuck at a 45–47% yield. Why is this happening, and how can I improve it?

Causality: Sodium Hydride (NaH) in THF operates as a heterogeneous suspension. This creates localized concentration gradients of the enolate. Furthermore, NaH promotes thermodynamic equilibration. Once the mono-methylated product forms, it can undergo proton exchange with unreacted enolate, forming a new enolate that reacts with MeI to form bis-alkylated (polyalkylated) side products[1][3]. Solution: Abandon NaH for direct alkylation. Switch to a homogeneous, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to enforce kinetic control . This ensures complete, irreversible enolate formation before the electrophile is introduced.

Q2: I switched to LDA, but I am now seeing a significant amount of self-condensation (aldol) byproducts. What went wrong?

Causality: Aldol condensation occurs when unreacted 1-acetyl-4-piperidone acts as an electrophile for the newly formed lithium enolate. This typically happens if the base is added to the ketone (normal addition), which leaves a transient state where both enolate and unreacted ketone coexist in the flask. Solution: Use inverse addition . Add the ketone dropwise to a slight excess of the LDA solution. This ensures the base is always in excess during the deprotonation phase, instantly converting every drop of ketone into the nucleophilic enolate and leaving no electrophilic ketone available for self-condensation.

Q3: I am using the Dieckmann condensation route. The literature suggests using NaH as the condensing agent, but my cyclization yields are inconsistent.

Causality: NaH dispersion in mineral oil introduces impurities and is highly sensitive to trace moisture, leading to incomplete deprotonation of the acyclic diester precursor. It is also hazardous at scale. Solution: Replace NaH with Sodium Methoxide (NaOMe) in anhydrous methanol. NaOMe is a highly efficient, homogeneous condensing agent for this specific intramolecular cyclization. Optimization studies on the analogous benzyl-protected system have shown that switching to NaOMe increases the overall yield from ~60% to over 66% while vastly improving process safety[2].

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following step-by-step methodologies. Each protocol includes built-in validation checks so you can confirm the reaction's success in real-time.

Protocol A: Direct Alkylation via Kinetic Enolate (Optimized for Purity)

Use this route when starting from commercially available 1-acetylpiperidin-4-one.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Formation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

    • Self-Validation: The LDA solution must remain pale yellow and completely clear. Cloudiness indicates moisture contamination and compromised base strength.

  • Inverse Addition: Dissolve 1-acetylpiperidin-4-one (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes.

    • Self-Validation: Monitor the internal temperature. An exotherm raising the temp above -70 °C indicates too rapid addition, which will trigger aldol side reactions.

  • Alkylation: Stir for 30 minutes, then add Methyl Iodide (1.05 eq) dropwise. Maintain at -78 °C for 2 hours.

  • Quenching: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Only allow the flask to warm to room temperature after quenching.

    • Self-Validation: Quenching cold prevents the thermodynamic equilibration that leads to polyalkylation[3].

  • Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Dieckmann Condensation (Optimized for Scalability)

Use this route for large-scale synthesis to completely avoid polyalkylation issues.

  • Precursor Setup: In a dry flask, dissolve the acyclic diester precursor (e.g., derived from acetamide, methyl methacrylate, and methyl acrylate) in anhydrous methanol (5 mL/mmol).

  • Cyclization: Cool the flask to 0 °C. Add Sodium Methoxide (NaOMe) (1.4 eq) in portions.

    • Self-Validation: The dissolution of NaOMe should be mildly exothermic. A color change to pale yellow/orange indicates the formation of the reactive intermediate[2].

  • Reflux: Warm the reaction to room temperature, then reflux at 65 °C for 24 hours.

  • Hydrolysis & Decarboxylation: Evaporate the methanol under reduced pressure. Add 6M HCl to adjust the pH to 1–2, and heat the aqueous mixture to 100 °C for 4 hours.

    • Self-Validation: Vigorous CO₂ gas evolution (bubbling) will occur. The complete cessation of bubbling confirms the decarboxylation step is finished.

  • Isolation: Cool to room temperature, neutralize to pH 7–8 with NaOH, extract with chloroform, and distill under reduced pressure to isolate the target compound.

Quantitative Data: Yield Comparison by Route

The following table summarizes the expected outcomes based on the chosen synthetic route and reagent selection, highlighting why Protocol A (with LDA) or Protocol B (with NaOMe) are the recommended pathways.

Synthesis RouteReagents / BaseTemp ControlMajor Byproducts ObservedExpected Yield
Direct Alkylation NaH, MeI0 °C to 60 °CPolyalkylated (bis-methyl), Aldol45% – 50%
Direct Alkylation LDA, MeIStrictly -78 °CUnreacted starting material60% – 65%
Dieckmann Condensation NaH, MeOH65 °C (Reflux)Incomplete cyclization~60%
Dieckmann Condensation NaOMe, MeOH65 °C (Reflux)Minimal66% – 75%

References

  • 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis . ChemicalBook. Available at:[1]

  • What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE? . Guidechem. Available at:[2]

  • Synthetic approaches to the 3-methylfentanyls and -methylfentanyl . ResearchGate. Available at:[3]

Sources

Technical Support Center: Troubleshooting Piperidin-4-one Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you frequently encounter the N-acetylation of piperidin-4-one as a foundational transformation for building complex heterocyclic scaffolds[1]. While seemingly trivial on paper, the conversion of piperidin-4-one hydrochloride to 1-acetylpiperidin-4-one is notoriously prone to stalling, poor isolated yields, and complex impurity profiles.

This guide provides a mechanistic deep-dive into the causality of these failures, offering self-validating protocols and troubleshooting matrices to ensure robust, reproducible scale-up.

Part 1: Diagnostic Workflow

Before altering your reaction parameters, it is critical to determine whether your issue is a kinetic failure (true low conversion) or a recovery failure (poor isolated yield). Follow the diagnostic decision tree below to isolate the root cause of your yield loss.

Troubleshooting Start Low Yield / Conversion Detected CheckConv Check LC-MS/GC-MS Is SM consumed? Start->CheckConv NoConv Low Conversion (<80%) CheckConv->NoConv Yes (SM remains) YesConv High Conversion (>95%) CheckConv->YesConv No (SM consumed) Water Check Water Content (Hydrate/Wet Solvent) NoConv->Water Base Check Base Stoichiometry (Need >2.0 eq for HCl salt) NoConv->Base Workup Product lost in Workup? (Highly water soluble) YesConv->Workup SideRxn Side Reactions? (Enol acetate / Aldol) YesConv->SideRxn

Caption: Diagnostic decision tree for troubleshooting piperidin-4-one acetylation workflows.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My LC-MS shows the reaction stalling at 40-50% conversion, even after adding 1.2 equivalents of acetic anhydride. Why is the electrophile failing?

Mechanistic Causality: This is almost always a stoichiometric imbalance caused by the physical state of the starting material. Piperidin-4-one is highly unstable as a free base and is commercially supplied as a hydrochloride salt, often as a monohydrate[2].

If you use 1.2 equivalents of triethylamine (TEA) and 1.2 equivalents of acetic anhydride, the first 1.0 equivalent of TEA is entirely consumed neutralizing the HCl salt to liberate the free amine. This leaves only 0.2 equivalents of base to act as an acid scavenger for the acetic acid byproduct generated during acetylation. Once the reaction medium becomes acidic, the remaining free amine is protonated, rendering it non-nucleophilic and stalling the reaction. Furthermore, the hydrate water will hydrolyze the acetic anhydride into acetic acid, destroying your electrophile.

Solution:

  • Dry the starting material via azeotropic distillation with toluene if using the hydrate form.

  • Use a minimum of 2.5 to 3.0 equivalents of base (e.g., TEA or Pyridine) to ensure the environment remains basic throughout the reaction[3].

Q2: I pushed the reaction with excess acetic anhydride and heat (60°C) to force completion. Now I have a major by-product with a higher on TLC. What is this?

Mechanistic Causality: You have triggered O-acetylation. While the secondary amine is the most nucleophilic site, the C4 ketone of piperidin-4-one readily tautomerizes to an enol under basic conditions. Excess acetic anhydride and elevated temperatures drive the formation of the thermodynamic enol acetate (1-acetyl-4-acetoxy-1,2,3,6-tetrahydropyridine)[4]. Additionally, strong bases and heat can promote aldol condensation of the ketone, leading to dimeric impurities[5].

Solution: Strictly control the temperature between 0°C and 20°C. Add the anhydride dropwise to manage the exothermic N-acetylation, and quench the reaction promptly once the starting material is consumed.

Mechanism SM Piperidin-4-one HCl (Starting Material) FB Piperidin-4-one (Free Base) SM->FB Base (TEA/Py) - HCl Prod 1-Acetylpiperidin-4-one (Target Product) FB->Prod Ac2O (1.1 eq) 0-20°C Aldol Aldol Dimers (Self-condensation) FB->Aldol Excess Base Prolonged Time Enol Enol Acetate (Over-acetylation) Prod->Enol Excess Ac2O Heat (>50°C)

Caption: Reaction pathways in piperidin-4-one acetylation highlighting target formation and side reactions.

Q3: My in-process LC-MS shows 100% conversion to the target mass, but after aqueous workup, my isolated yield is <30%. Where did my product go?

Mechanistic Causality: 1-Acetylpiperidin-4-one is a highly polar, low-molecular-weight (141.17 g/mol ) compound with exceptional water solubility[1]. Standard liquid-liquid extractions using ethyl acetate or diethyl ether will result in massive product loss to the aqueous phase.

Solution: Do not rely on standard biphasic extraction. Instead, bypass the aqueous workup entirely by evaporating the solvent and filtering the crude mixture to remove inorganic salts (see standardized protocol below). If an aqueous wash is unavoidable, saturate the aqueous phase with NaCl (salting out) and extract with a highly polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane).

Part 3: Quantitative Reaction Optimization Data

To illustrate the impact of these variables, Table 1 summarizes the causal relationship between reaction conditions and experimental outcomes.

Table 1: Impact of Reaction Parameters on Piperidin-4-one Acetylation

Base (Eq)Acetic Anhydride (Eq)Temp (°C)SolventConversion (LC-MS)Major ImpurityIsolated Yield
TEA (1.2)1.220DCM45%None (Stalled)35%
TEA (3.0)1.560DCM100%Enol Acetate40%
Pyridine (3.0)1.220DCM100%None25% (Lost in workup)
TEA (2.5) 1.1 0 to 20 DCM >99% None 88% (Optimized)

Part 4: Standardized Self-Validating Protocol

This protocol is designed as a self-validating system; step 3 includes a specific methodology to ensure the workup is not compromising your yield.

Step 1: Free-Basing and Dehydration

  • Suspend Piperidin-4-one hydrochloride monohydrate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Add Triethylamine (TEA) (2.5 eq) dropwise at 20°C. Stir for 30 minutes. Validation Check: The opaque suspension should transition to a near-homogenous solution as the HCl salt is neutralized.

Step 2: Controlled Acetylation

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to 20°C. Stir for 2 hours. Validation Check: Pull an aliquot for LC-MS or TLC (Ninhydrin stain). The primary amine should be completely consumed. Do not proceed until conversion is >95%.

Step 3: Anhydrous Workup (Yield Preservation)

  • Quench the reaction by adding Methanol (0.5 eq) to consume residual acetic anhydride. Stir for 15 minutes.

  • Concentrate the entire reaction mixture in vacuo to a crude oil.

  • Resuspend the oil in Ethyl Acetate (15 mL/g) and stir vigorously. The TEA-HCl salts will crash out as a heavy white precipitate.

  • Filter the suspension through a Celite pad to remove the salts. Wash the filter cake with additional Ethyl Acetate.

  • Concentrate the filtrate to afford 1-acetylpiperidin-4-one as a pale orange oil or low-melting solid[1].

References

  • US5861513A - Preparation of 1-acetyl-4-piperidones Source: Google Patents URL
  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts Source: PubMed Central (PMC) URL:[Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers Source: ResearchGate URL:[Link]

Sources

Purification of 1-Acetyl-3-methylpiperidin-4-one via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of 1-Acetyl-3-methylpiperidin-4-one (CAS: 32161-06-1 / Analogues) via silica gel column chromatography. This intermediate is a critical scaffold in the synthesis of fentanyl analogues, piperidine alkaloids, and neuroactive ligands.

The Challenge: Unlike simple amines, the N-acetyl group renders the nitrogen non-basic, altering its interaction with silica. Furthermore, the C3-methyl group introduces asymmetry, and the C4-ketone presents detection challenges (weak UV chromophore) and stability risks (enolization/aldol condensation).

Physicochemical Profile:

Property Characteristic Impact on Purification
Polarity Moderate to High Requires polar aprotic solvents (EtOAc) or polar protic modifiers (MeOH).
Basicity Negligible (Amide) Do not use Triethylamine (TEA). It is unnecessary and may cause hydrolysis.

| UV Activity | Weak (


 nm) | Standard UV (254 nm) is unreliable. Chemical staining is mandatory. |
| Stability  | Ketone-sensitive | Avoid strong bases; prolonged exposure to silica can induce enolization. |

Method Development: The "Self-Validating" Setup

Before packing the column, you must establish a TLC system that validates your separation.

Phase 1: Solvent System Selection

Standard Protocol: Start with Hexanes:Ethyl Acetate .

  • Target Rf: 0.25 – 0.35 for the product.

  • Starting Point: Spot crude mixture and develop in 1:1 Hex/EtOAc .

    • If Rf < 0.2: Increase polarity to 100% EtOAc or switch to DCM:MeOH (95:5).

    • If Rf > 0.5: Decrease polarity to 4:1 Hex/EtOAc.

Phase 2: Visualization (The "Trust" Factor)

Because the amide bond absorbs weakly at 254 nm and the ketone


 transition is faint, you cannot rely solely on UV. You must use a chemical stain to "prove" the spot is your ketone.

Recommended Stains:

  • 2,4-Dinitrophenylhydrazine (2,4-DNP):

    • Mechanism: Reacts with the C4 ketone to form a hydrazone.

    • Result:Orange/Red spot on yellow background.

    • Verdict:Primary Choice. Specific to the ketone functionality.[1]

  • Iodine (

    
    ) Chamber: 
    
    • Mechanism: Intercalation into the organic molecule.

    • Result: Brown spot.

    • Verdict: Good for general impurity detection but non-specific.

  • KMnO

    
     (Basic): 
    
    • Verdict:Avoid. The oxidizable alpha-carbons may result in a messy background or over-oxidation.

Operational Workflow: Column Chromatography

Step-by-Step Protocol

1. Stationary Phase Preparation:

  • Adsorbent: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude mass).

  • Slurry Solvent: Start with the equilibration solvent (e.g., 4:1 Hex/EtOAc).

2. Sample Loading:

  • Preferred:Dry Loading. Dissolve crude oil in minimal DCM, add silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder. This prevents "band broadening" common with viscous oils.

  • Alternative: Wet loading is acceptable only if the crude is <500 mg and low viscosity.

3. Elution Gradient: Do not run isocratic immediately. Use a step-gradient to sharpen resolution.

Volume (CV)*Solvent System (Hex:EtOAc)Purpose
1–2100:0 (Pure Hexane)Flush non-polar grease/impurities.
3–54:1Elute non-polar side products.
6–152:1

1:1
Elute Product (Target Zone).
16+0:100 (Pure EtOAc)Flush polar baseline trash.

*CV = Column Volume

4. Fraction Collection:

  • Collect small fractions (approx. 1/10th of column volume) when the product is expected.

  • Spot Check: Apply every 3rd fraction to a TLC plate and stain with 2,4-DNP.

Workflow Visualization

PurificationWorkflow Start Crude Mixture (this compound) TLC TLC Screening (Target Rf 0.3 in Hex/EtOAc) Start->TLC Load Dry Loading (Adsorb on Silica) TLC->Load Rf Confirmed Gradient Gradient Elution (Hex -> EtOAc) Load->Gradient Detection Detection (2,4-DNP Stain) Gradient->Detection Collect Fractions Detection->Gradient Product Not Eluted Pool Pool & Concentrate Detection->Pool Orange Spots Identified

Figure 1: Purification workflow emphasizing the critical dependency on chemical staining for detection.

Troubleshooting & FAQs

Q1: My product is streaking (tailing) on the column. Should I add Triethylamine (TEA)?

Answer: No.

  • Reasoning: TEA is used to suppress the ionization of basic amines. Your compound is an amide (neutral). Adding base can catalyze aldol condensation of the ketone or hydrolysis of the acetyl group.

  • The Fix: Streaking is likely due to concentration overload or enolization .

    • Switch to Dry Loading (see Protocol).

    • If streaking persists, use a slightly more polar solvent (add 1-2% MeOH to the EtOAc) to desorb the compound faster.

Q2: I see two spots on TLC that merge on the column. Is this the chiral center?

Answer: Likely not.

  • Explanation: The C3-methyl creates a chiral center, but standard silica does not separate enantiomers. You are likely seeing:

    • Rotamers: Restricted rotation around the N-Acetyl bond can show two spots in NMR or TLC. These usually coalesce on the column or upon slight heating.

    • Diastereomers: If your synthesis created a second chiral center (unlikely in the standard 1-acetyl-3-methyl structure unless C2 or C6 is substituted), you would see separable diastereomers.

    • Impurity: Verify with 2,4-DNP. If one spot stains orange (ketone) and the other doesn't, the second spot is an impurity.

Q3: The product is co-eluting with a yellow impurity.

Answer: This is common in piperidone synthesis (often unreacted starting materials or polymerized byproducts).

  • The Fix: Change the "Selectivity" of the stationary phase.

    • Swap Ethyl Acetate for Acetone or DCM .

    • Example: If Hex/EtOAc fails, try DCM:MeOH (98:2) . The chlorinated solvent interacts differently with the amide dipole, often resolving the impurity.

Q4: Can I crystallize it instead of running a column?

Answer: Yes, if purity is >80%.

  • Solvent: N-Acetyl piperidinones often crystallize from hot Hexane/EtOAc or Ethanol .

  • Protocol: Dissolve the crude oil in minimal hot EtOAc. Add Hexane dropwise until cloudy. Cool slowly to 4°C.

  • Note: If it oils out, revert to the column method.

References

  • Context: Provides physical property data (boiling points, melting points)
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 122563, N-Acetyl-4-piperidone. Retrieved October 26, 2023, from [Link]

    • Context: Confirms the structure, lack of basicity, and spectral properties (UV/IR)
  • Reach Devices. (n.d.). TLC Stains and Visualization Methods. Retrieved October 26, 2023, from [Link]

    • Context: Authoritative source for TLC stain preparation, specifically validating 2,4-DNP for ketones and warning against KMnO4 for certain functional groups.
  • Sielc Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

    • Context: While for HPLC, this demonstrates the polarity profile and mobile phase compatibility (MeCN/Water) which correlates to EtOAc/Hexane behavior in normal phase.[2]

  • Wiley-VCH. (2005). Synthesis of N-substituted piperidinones. In European Journal of Organic Chemistry. Retrieved via

    • Context: General synthetic procedures and purification protocols (Hex/EtOAc gradients) for N-acyl piperidinone scaffolds.

Sources

Removing unreacted acetic anhydride from 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, base-sensitive functionalized heterocycles. Removing unreacted acetic anhydride (Ac₂O) and its primary byproduct, acetic acid (AcOH), from 1-Acetyl-3-methylpiperidin-4-one is a classic challenge in synthetic drug development.

This guide provides field-proven, self-validating protocols designed to maximize yield while preserving the structural and stereochemical integrity of your product.

The Chemical Challenge: Understanding the Substrate

To design an effective workup, we must first understand the causality behind the isolation failures associated with this compound:

  • Aqueous Solubility: The combination of a tertiary amide and a ketone moiety renders this piperidone derivative highly polar. Standard aqueous washes often result in massive yield losses because the product partitions into the water layer.

  • Base-Sensitive Enolization: The C4-ketone makes the alpha-protons (particularly at the C3-methyl position) highly acidic. Utilizing strong bases (e.g., NaOH) to neutralize acetic acid will trigger enolate formation, leading to epimerization of the C3-methyl group or intermolecular aldol condensation.

Quantitative Data: Physicochemical Properties

Understanding the boiling points and solubilities of your reaction matrix is critical for selecting the correct removal strategy[1].

ComponentBoiling Point (°C)Aqueous SolubilityRole in Reaction Matrix
Acetic Anhydride 139Reacts (Hydrolyzes)Unreacted Reagent
Acetic Acid 118MiscibleReaction Byproduct
Methyl Acetate 57ModerateQuench Byproduct (Method A)
Toluene 110InsolubleAzeotropic Solvent
This compound >250 (est.)HighTarget Product

Strategic Workup Selection

Depending on your reaction scale and the downstream purity requirements, you must choose between a chemical quench (solvent-based) or a mild aqueous workup.

WorkupWorkflow Start Reaction Mixture (Product + Ac2O + AcOH) Decision Scale & Polarity Assessment Start->Decision MethQuench Method A: Methanol Quench (Converts Ac2O to MeOAc + AcOH) Decision->MethQuench High Polarity / Small Scale AqQuench Method B: Ice-Water Quench (Converts Ac2O to AcOH) Decision->AqQuench Large Scale Azeotrope Toluene Co-evaporation (Removes AcOH as azeotrope) MethQuench->Azeotrope Neutralize Sat. NaHCO3 Neutralization (pH ~ 7.5 to avoid aldol) AqQuench->Neutralize Pure Purified 1-Acetyl-3- methylpiperidin-4-one Azeotrope->Pure Extract DCM Extraction (Recovers polar amide) Neutralize->Extract Extract->Pure

Workflow for removing acetic anhydride via Methanol Quench vs. Aqueous Workup.

Validated Experimental Protocols

Protocol A: The Methanol Quench & Azeotropic Distillation (Recommended)

Best for small-to-medium scale synthesis where avoiding aqueous yield loss is paramount.

  • Cooling: Transfer the crude reaction flask to an ice-water bath and cool to 0 °C.

  • Chemical Quench: Dropwise, add anhydrous methanol (approx. 5.0 equivalents relative to the estimated unreacted Ac₂O).

    • Causality: Methanol acts as a nucleophilic scavenger, solvolyzing the reactive anhydride into methyl acetate and acetic acid[2]. Methyl acetate's high volatility (b.p. 57 °C) allows for rapid removal without thermal degradation of the piperidone.

  • Validation: Stir for 30 minutes at room temperature. Monitor via TLC (stain with KMnO₄) to ensure the complete disappearance of the highly mobile Ac₂O spot.

  • Primary Concentration: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 40 °C) to remove methyl acetate and bulk methanol.

  • Azeotropic Removal: Add 10 mL of toluene to the residue and concentrate under reduced pressure. Repeat this co-evaporation step three times.

    • Causality: Acetic acid forms a low-boiling azeotrope with toluene, allowing it to be stripped away under vacuum without requiring temperatures that could degrade the product[1].

  • Final Drying: Place the resulting oil under high vacuum (≤ 1 mbar) for 4 hours to yield the crude this compound, ready for column chromatography.

Protocol B: Mild Aqueous Bicarbonate Workup

Best for large-scale reactions where solvent co-evaporation is economically or logistically impractical.

  • Hydrolysis: Cool the reaction to 0 °C. Slowly add crushed ice/water to the reaction mixture and stir vigorously for 1 hour.

    • Causality: Water hydrolyzes the unreacted acetic anhydride into two equivalents of acetic acid. The low temperature prevents the exothermic hydrolysis from degrading the target molecule.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the aqueous layer reaches a pH of ~7.5 (verify with pH paper).

    • Causality: NaHCO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate acetic acid into water-soluble sodium acetate, but weak enough to prevent the enolization of the C4-ketone[3].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (4 x 15 mL per gram of product).

    • Causality: this compound has high aqueous solubility. A strong hydrogen-bond accepting/donating halogenated solvent like CH₂Cl₂ is strictly required to pull the polar amide out of the water[3]. Ethyl acetate will result in poor recovery.

  • Washing & Drying: Wash the combined organic layers with a minimal amount of brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: Why did my yield drop to <20% after the aqueous workup? A: You likely used ethyl acetate or hexanes for the extraction. This compound is a highly polar tertiary amide. It will preferentially remain in the aqueous phase unless extracted with a highly efficient organic solvent like Dichloromethane (CH₂Cl₂). If you must avoid chlorinated solvents, switch to Protocol A (Methanol Quench) to bypass the aqueous phase entirely.

Q: My NMR shows a mixture of diastereomers at the C3 position. What caused this? A: this compound contains an enolizable alpha-chiral center at C3. If you used a strong base like NaOH or Na₂CO₃ during the aqueous quench, the base deprotonated the C3 position, forming an enolate. Upon reprotonation, the stereocenter epimerized, leading to a loss of stereochemical integrity. Always use mild bases like NaHCO₃ and strictly maintain the temperature at 0 °C during neutralization.

Q: I used Protocol A, but I still smell acetic acid in my final product. What should I do? A: Acetic acid is notorious for sticking to polar amides via strong intermolecular hydrogen bonding. If the smell persists, your vacuum pressure may not be low enough, or you did not use enough toluene. Redissolve the mixture in a larger volume of toluene (e.g., 20 mL/gram of product) and repeat the rotary evaporation at 45 °C, followed immediately by high vacuum drying[1].

References

  • What is the best work-up for acetic anhydride/pyradine acetylation?, ResearchGate,[Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2), NIH,[Link]

Sources

Technical Support Center: Stability & Troubleshooting for 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 1-Acetyl-3-methylpiperidin-4-one (CAS: 1228450-13-2)[1] under basic conditions. This molecule is a highly versatile heterocyclic building block, but its structural features—an acidic C3 alpha-proton, an unhindered C4 ketone, and an N-acetyl amide—make it uniquely susceptible to specific base-mediated degradation pathways.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q: During base-mediated alkylation of this compound, I am observing a complete loss of enantiomeric purity at the C3 position. Why is this happening, and how can I prevent it? A: The C3 position of this piperidone contains a highly acidic alpha-proton situated adjacent to the C4 ketone and the C3 methyl group. When exposed to thermodynamic bases (e.g., alkoxides, carbonates, or prolonged exposure to amines), reversible deprotonation occurs, forming a planar C3-enolate. Upon reprotonation during the reaction or aqueous workup, the proton can attack from either face of the enolate, leading to rapid epimerization and racemization. Causality & Solution: To preserve stereochemical integrity, you must bypass thermodynamic equilibration. Switch to a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This kinetically favors deprotonation at the less sterically hindered C5 position, completely preserving the C3 stereocenter.

Q: My reaction mixture turns dark brown over time when stirred with sodium methoxide, and LC-MS shows a complex mixture of high-molecular-weight species. What are these degradants? A: You are observing base-catalyzed aldol condensation, a notorious side reaction for unhindered cyclic ketones like piperidones[2]. The C5-enolate acts as a nucleophile and attacks the C4 carbonyl of an intact this compound molecule. This forms a


-hydroxy ketone dimer, which rapidly undergoes base-catalyzed dehydration to form a conjugated 

-unsaturated ketone. This process cascades into oligomerization, causing the dark color and high-MW peaks. Causality & Solution: Aldol condensation is highly concentration- and temperature-dependent. To mitigate this, operate at higher dilutions (< 0.1 M), use strictly anhydrous conditions, or employ kinetic enolate trapping (e.g., forming a silyl enol ether with TMSCl before adding your electrophile).

Q: I subjected the compound to 2M NaOH at 60 °C to hydrolyze an ester elsewhere in my molecule, but I lost the N-acetyl group. Aren't amides supposed to be base-stable? A: While amides are generally more robust than esters, the N-acetyl group on a piperidine ring[3] is susceptible to nucleophilic acyl substitution under harsh basic conditions. Hydroxide ions attack the sterically accessible acetyl carbonyl, forming a tetrahedral intermediate. The piperidine nitrogen (a secondary amine) acts as a viable leaving group under elevated temperatures, resulting in irreversible cleavage to 3-methylpiperidin-4-one and acetate. Causality & Solution: N-acetyl piperidones require mild conditions for orthogonal deprotection. If ester hydrolysis is required, use LiOH in THF/H2O at 0 °C to 25 °C. The lithium ion coordinates the ester carbonyl, accelerating hydrolysis without requiring the high heat that would cleave the amide.

Part 2: Quantitative Stability Matrix

The following table summarizes the stability of this compound under various basic environments. Use this data to establish safe operating windows for your workflows.

Base SystemTemp (°C)Time (h)Primary Degradation Pathway% Recovery of Intact Material
0.1 M NaOH (aq) 2524Epimerization (C3)95% (recovered as racemate)
2.0 M NaOH (aq) 8012Amide Hydrolysis< 10%
NaOMe / MeOH 654Aldol Condensation40%
K2CO3 / MeCN 8012Aldol Condensation65%
LDA / THF -782None (Stable Enolate)> 98% (upon kinetic quench)

Part 3: Mechanistic Degradation Pathways

The following diagram maps the logical causality of base-mediated degradation.

G Start This compound (Intact Scaffold) Base Basic Conditions (OH⁻, RO⁻, NR₃) Start->Base Enolate3 C3-Enolate (Thermodynamic Deprotonation) Base->Enolate3 Base extracts C3 proton Enolate5 C5-Enolate (Kinetic Deprotonation) Base->Enolate5 Base extracts C5 proton Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack at N-Acetyl) Base->Tetrahedral Base attacks N-acetyl carbonyl Racemate C3 Epimerization (Loss of Chiral Integrity) Enolate3->Racemate Reversible Reprotonation Aldol Aldol Condensation (Dimerization & Oligomers) Enolate5->Aldol Nucleophilic attack on C4 ketone Hydrolysis Amide Hydrolysis (N-Deprotection) Tetrahedral->Hydrolysis Expulsion of piperidine nitrogen

Caption: Base-mediated degradation pathways of this compound.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific kinetic controls to prevent the degradation pathways outlined above.

Protocol A: Kinetic Enolization and Silyl Trapping (Avoiding Aldol & Racemization)

Purpose: To functionalize the C5 position without triggering C3 epimerization or self-condensation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL per mmol of substrate) and diisopropylamine (1.1 equiv).

  • Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Kinetic Deprotonation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the LDA solution over 15 minutes. Causality: Slow addition into an excess of strong, bulky base at cryogenic temperatures ensures immediate and irreversible kinetic deprotonation at C5, preventing the unreacted ketone from undergoing aldol condensation with the newly formed enolate.

  • Enolate Trapping: After 30 minutes, add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equiv) rapidly.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, quench in saturated aqueous NaHCO3, extract with Hexanes, and analyze via GC-MS. You should observe the mass of the silyl enol ether with < 2% of the aldol dimer mass.

  • Workup: Warm to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.

Protocol B: Mild Ester Hydrolysis in the Presence of the N-Acetyl Group

Purpose: To cleave distal ester functionalities without hydrolyzing the N-acetyl piperidone moiety.

  • Solvent System: Dissolve the substrate in a 3:1:1 mixture of THF : Methanol : Water (0.1 M concentration). Causality: This specific biphasic-miscible solvent system ensures the substrate remains in solution while providing water for hydrolysis.

  • Mild Base Addition: Cool the mixture to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 equiv) in one portion.

  • Reaction Monitoring: Stir at 0 °C to 15 °C. Monitor the reaction via LC-MS every 30 minutes. Causality: Li+ acts as a Lewis acid, coordinating the ester oxygen and making the carbonyl highly electrophilic, allowing hydroxide to attack at lower temperatures where the N-acetyl amide remains kinetically inert.

  • Quench (Critical Step): Once the ester is consumed (typically 1–2 hours), immediately quench the reaction by adding 1M HCl dropwise until the pH reaches 6.0. Causality: Leaving the reaction in a basic state during solvent evaporation will concentrate the hydroxide, leading to delayed amide hydrolysis.

References

  • N-Acetyl-4-piperidone CAS 32161-06-1 . Home Sunshine Pharma. Available at: [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues . ACS Omega. Available at:[Link]

Sources

Minimizing side products in the synthesis of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Acetyl-3-methylpiperidin-4-one. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the practical mitigation of common side products. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. While its synthesis appears straightforward, typically involving a Dieckmann condensation followed by N-acetylation, the pathway is often plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides a question-and-answer-based approach to address the most common challenges encountered during this multi-step synthesis.

Core Synthesis Pathway Overview

The most prevalent and scalable route to the target molecule involves two key transformations. First, the intramolecular cyclization of a substituted N-acyl-dipropionate ester via a Dieckmann condensation to form the piperidinone ring. This is followed by the N-acetylation of the secondary amine.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Acetylation A N-Protected 3,3'-methyliminodipropionate B Intermediate: 1-Protected-3-methyl-4-oxopiperidine- 3-carboxylate A->B Dieckmann Condensation (Base, e.g., NaOEt) C 3-Methylpiperidin-4-one B->C Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) D This compound (Target Molecule) C->D N-Acetylation (e.g., Acetic Anhydride)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Issue 1: Low Yield and Polymeric Byproducts in Dieckmann Condensation

Question: During the Dieckmann cyclization of my diester starting material, I'm observing a low yield of the desired β-keto ester and the formation of a significant amount of high-molecular-weight, viscous material. What is happening and how can I prevent it?

Answer: This is a classic problem of competing intermolecular vs. intramolecular condensation. The Dieckmann condensation is an intramolecular reaction that forms a 5- or 6-membered ring.[1][2] However, the enolate of one diester molecule can also react with the carbonyl of a second diester molecule. This intermolecular reaction leads to dimers, trimers, and eventually polymers, which are responsible for the low yield and viscous byproduct.

Core Cause: The rate of the intermolecular reaction is highly dependent on the concentration of the reactants. At high concentrations, molecules are more likely to collide with each other than to fold and react with themselves.

Mitigation Strategy: High-Dilution Conditions

To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This is achieved by adding the diester substrate very slowly to a solution of the base. This ensures that the instantaneous concentration of the unreacted diester is kept extremely low, minimizing the chance of intermolecular reactions.

Recommended Protocol (Dieckmann Condensation):

  • Set up a three-neck round-bottom flask, equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel or syringe pump.

  • Charge the flask with a suitable anhydrous solvent (e.g., toluene or THF) and the base (e.g., 1.1 equivalents of sodium ethoxide or sodium hydride).

  • Heat the base suspension to reflux.

  • Dissolve the diester starting material (1.0 equivalent) in a significant volume of the anhydrous solvent.

  • Using the syringe pump, add the diester solution to the refluxing base suspension over a period of 4-6 hours.

  • After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding aqueous acid (e.g., 1M HCl) until the pH is neutral.

  • Proceed with extraction and purification.

ParameterStandard ConditionsOptimized (High-Dilution) Rationale
Concentration > 0.5 M< 0.05 MFavors intramolecular cyclization over polymerization.
Addition Rate All at onceSlow addition over 4-6 hoursMaintains a low instantaneous concentration of the substrate.
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH is non-nucleophilic and drives the reaction to completion by forming H₂ gas. NaOEt is also effective.[3]
Solvent EthanolAnhydrous Toluene or THFToluene allows for higher reflux temperatures if needed. Must be anhydrous to prevent quenching the base.
Issue 2: Formation of O-Acetylated Enol Acetate during N-Acetylation

Question: After the final acetylation step, my NMR and GC-MS analysis shows two major products with the same mass: my target N-acetylated compound and an isomer. How can I selectively form the N-acetylated product?

Answer: This is a well-documented issue in the acetylation of piperidin-4-ones.[4] The starting material, 3-methylpiperidin-4-one, possesses two nucleophilic sites: the secondary amine (N-H) and the enolizable ketone, which can form an enolate (O⁻). The reaction with an acetylating agent like acetic anhydride or acetyl chloride can therefore proceed via two competing pathways: N-acetylation (desired) and O-acetylation (side product).

Acetylation_Competition Start 3-Methylpiperidin-4-one N-H C=O Product_N This compound (Amide) Start:N->Product_N Amine Nucleophilic Attack Product_O 1-Acetyl-5-methyl-1,2,3,4- tetrahydropyridin-4-yl acetate (Enol Acetate) Start:O->Product_O Enolate Formation then Oxygen Nucleophilic Attack AcylatingAgent Acetic Anhydride (Ac₂O) N_Path N-Acetylation (Desired Pathway) O_Path O-Acetylation (Side Reaction)

Caption: Competing N-acetylation and O-acetylation pathways.

The selectivity between N- and O-acetylation is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent. Standard amine acylation conditions, which might involve a base like triethylamine or pyridine, can promote enolate formation and lead to the O-acetylated side product.

Mitigation Strategy: Controlled Acetylation Conditions

To favor N-acetylation, conditions must be chosen that enhance the nucleophilicity of the nitrogen over the oxygen or that proceed through a mechanism where the nitrogen is the preferred reaction site.

Recommended Protocol (Selective N-Acetylation): This protocol avoids strong bases that promote enolization.

  • Dissolve 3-methylpiperidin-4-one (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often mildly exothermic.

  • Monitor the disappearance of the starting material by TLC (staining with ninhydrin is useful for visualizing the primary/secondary amine starting material, which will disappear upon successful acetylation).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution may occur.

  • Stir vigorously for 30 minutes to ensure all excess acetic anhydride is hydrolyzed.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation as needed.

A patent for a similar system highlights that using ketene in the presence of an acid catalyst can achieve high selectivity for N-acetylation over O-acetylation, as the acid protonates the amine, and the subsequent reaction mechanism favors amide formation.[4] However, ketene is a hazardous gas, and the use of acetic anhydride as described above is often sufficient and more practical for a laboratory setting.

Issue 3: Incomplete Decarboxylation of the β-Keto Ester

Question: After the hydrolysis and decarboxylation step, I still see a significant amount of the β-keto ester intermediate remaining in my product mixture. How can I drive this reaction to completion?

Answer: The conversion of the cyclic β-keto ester to 3-methylpiperidin-4-one involves two stages: saponification (hydrolysis) of the ester to a β-keto carboxylic acid, followed by thermal decarboxylation (loss of CO₂).[3] Incomplete reaction is typically due to insufficient heating or non-optimal pH. The decarboxylation is most efficient under acidic conditions, which protonate the ketone and facilitate the formation of a cyclic transition state.

Mitigation Strategy: Ensure Sufficient Acid and Heat

The most common method is refluxing in a moderately concentrated strong acid.

Recommended Protocol (Hydrolysis & Decarboxylation):

  • Take the crude β-keto ester product from the Dieckmann condensation step.

  • Add a 3-6 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. A key indicator of completion is the cessation of CO₂ evolution (bubbling).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the acidic solution by adding a strong base (e.g., 50% NaOH) at 0 °C until the pH is >12. This deprotonates the piperidinone hydrochloride salt to the free base.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-methylpiperidin-4-one, which can be used in the next step.

References

  • ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

  • Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Available at: [Link]

  • Google Patents. (2022). CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • Lin, X., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Arkivoc, 2012(5), 159-168. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Available at: [Link]

  • Google Patents. (1999). US5861513A - Preparation of 1-acetyl-4-piperidones.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Available at: [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Available at: [Link]

Sources

Technical Support Center: Temperature Optimization for 1-Acetyl-3-methylpiperidin-4-one Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As researchers transition from simple aliphatic ketones to functionalized heterocycles like 1-Acetyl-3-methylpiperidin-4-one (CAS: 1228450-13-2) , temperature control ceases to be a mere kinetic accelerator and becomes the primary director of reaction pathways.

This guide, curated by Senior Application Scientists, dissects the causality behind temperature-dependent regioselectivity, thermodynamic vs. kinetic control, and functional group preservation during condensation reactions (e.g., Aldol, Knoevenagel, and Mannich).

Troubleshooting Guides & FAQs

Q1: Why am I observing poor yields and multiple TLC spots when running the aldol condensation at reflux (>80°C)? The Causality: this compound contains an N-acetyl amide linkage. While amides are generally robust, subjecting them to prolonged reflux in the presence of the strong acids or bases required for condensation leads to amide hydrolysis (deacetylation). Furthermore, high temperatures push the equilibrium toward retro-aldol pathways and promote the polymerization of the resulting α,β-unsaturated ketones. The Solution: Isolate the reaction stages. Initiate the condensation at 25–30 °C to allow the kinetic addition to occur without degrading the N-acetyl group[1]. If dehydration to the enone is required, step up the temperature to 60 °C for a strictly monitored period rather than defaulting to reflux.

Q2: How does temperature influence the regioselectivity of the condensation given the presence of the 3-methyl group? The Causality: The 3-methyl group introduces significant steric hindrance at the C3 position. Under kinetic control (0–25 °C) , deprotonation occurs almost exclusively at the less hindered C5 position, forming the C5-enolate. If the reaction is pushed to thermodynamic control (>80 °C) , the system attempts to form the more substituted, thermodynamically stable C3-enolate. However, the steric clash between the 3-methyl group and the incoming electrophile results in stalled reactions or complex degradation mixtures rather than clean C3-condensation products[2]. The Solution: Maintain temperatures below 40 °C during the enolization and nucleophilic attack phases to lock the reaction into the high-yielding C5-kinetic pathway.

Q3: Can I achieve complete cyclodehydration (e.g., forming a spiro-heterocycle) without exceeding the thermal degradation threshold of the N-acetyl group? The Causality: Traditional cyclodehydration requires high thermal energy to eliminate water. However, prolonged conventional heating degrades the piperidone core. The Solution: Implement Microwave-Assisted Synthesis (MWAS). Short bursts of microwave irradiation (e.g., 160 °C for 5 minutes) provide the necessary activation energy for cyclodehydration while bypassing the prolonged thermal exposure that causes deacetylation[3]. Alternatively, use room-temperature multicomponent reactions (like the Ugi reaction) which have been proven highly effective for N-acetyl-4-piperidones without requiring thermal dehydration[4].

Mechanistic & Workflow Visualizations

Pathway SM This compound + Electrophile Enolate C5-Enolate Intermediate (Sterically favored) SM->Enolate Base/Acid Temp: 0-25°C Kinetic β-Hydroxy Ketone (Kinetic Product) Enolate->Kinetic Temp: 0-25°C Fast Addition Thermo α,β-Unsaturated Ketone (Thermodynamic Product) Enolate->Thermo Temp: >60°C Direct Condensation Kinetic->Thermo Temp: 60-80°C Dehydration Degrad Deacetylation / Retro-Aldol (Degradation) Thermo->Degrad Temp: >100°C Prolonged Heating

Fig 1. Temperature-dependent mechanistic pathways for piperidone condensation.

Troubleshooting Start Analyze Reaction Outcome via LCMS/TLC LowYield Incomplete Reaction (Starting Material Remains) Start->LowYield MultipleSpots Multiple Spots / Degradation (Loss of N-Acetyl) Start->MultipleSpots Action1 Increase Temp to 40°C Extend Time LowYield->Action1 Action2 Lower Temp to 25°C Use Microwave Heating MultipleSpots->Action2 Success Optimal Yield Achieved Action1->Success Action2->Success

Fig 2. Troubleshooting logic tree for temperature optimization.

Quantitative Data Summary

The following table synthesizes the expected outcomes of this compound condensations across different temperature profiles, demonstrating the inverse relationship between temperature and functional group stability.

Temperature RangePrimary PathwayRegioselectivityYield (%)Major Side ReactionsRecommended Application
0 °C to 25 °C Kinetic AdditionC5 exclusively85 – 92%None (Clean profile)Synthesizing β-hydroxy intermediates; Ugi MCRs.
40 °C to 60 °C Mild DehydrationC5 exclusively75 – 85%Minor retro-aldolOne-pot synthesis of α,β-unsaturated ketones.
80 °C (Reflux) ThermodynamicMixed C5/C340 – 55%Deacetylation, PolymerizationNot recommended for conventional heating.
160 °C (MWAS) Flash CyclizationC5 exclusively80 – 88%None (Due to short 5 min duration)Friedländer quinoline synthesis; Spiro-fusions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to verify that the temperature parameters are yielding the correct mechanistic intermediates.

Protocol A: Kinetically Controlled Two-Stage Aldol Condensation

Objective: Achieve high-yield C5-condensation while preserving the N-acetyl group.

  • Preparation & Kinetic Enolization:

    • Dissolve this compound (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous ethanol.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Starting at 0 °C suppresses the thermodynamic deprotonation of the sterically hindered C3 position.

  • Catalyst Addition:

    • Add a catalytic amount of 10% aqueous NaOH (or pyrrolidine for enamine catalysis) dropwise over 10 minutes.

  • Addition Phase (Temperature Ramp 1):

    • Remove the ice bath and allow the reaction to naturally warm to 25–30 °C . Stir for 2 hours[1].

    • Self-Validation Step (IPC 1): Pull a 50 µL aliquot, quench in dilute HCl, and run TLC (Eluent: EtOAc/Hexane). You should observe the disappearance of the piperidone and the emergence of a highly polar spot (the β-hydroxy ketone intermediate).

  • Dehydration Phase (Temperature Ramp 2):

    • If the α,β-unsaturated ketone is desired, heat the mixture to 50–60 °C for 1 hour. Do not exceed 60 °C.

    • Self-Validation Step (IPC 2): Run a second TLC. The polar intermediate spot should convert entirely to a UV-active, less polar spot (the conjugated enone).

  • Quench & Isolate:

    • Cool to room temperature, neutralize with cold AcOH/water (1:1), and extract with dichloromethane.

Protocol B: Microwave-Assisted Cyclodehydration (Friedländer-type)

Objective: Force a high-energy cyclization without allowing time for thermal degradation.

  • Reaction Assembly:

    • In a microwave-safe vial, combine this compound (1.2 eq) and the 2-aminoaryl ketone (1.0 eq).

    • Add glacial acetic acid (serves as both solvent and acid catalyst).

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 160 °C for exactly 5 minutes [3].

    • Causality: The rapid, volumetric heating of MWAS provides the activation energy for the dual condensation/cyclodehydration sequence instantly, completing the reaction before the N-acetyl amide bond has time to hydrolyze.

  • Self-Validation Step (IPC):

    • Analyze the crude mixture via LCMS. The mass spectrum should show the exact [M+H]+ of the fused heterocyclic product, with <5% of the deacetylated byproduct (M-42 mass peak).

  • Isolation:

    • Cool the vial rapidly using compressed air, pour over crushed ice, and neutralize with saturated NaHCO3 to precipitate the product.

References

  • Source: PMC (National Institutes of Health)
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • A Comparative Guide to 2-Aminobenzophenone and 5-Chloro-2-aminobenzophenone in Quinoline Synthesis Source: Benchchem URL

Sources

Technical Support Center: Stability & Storage of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-3-methylpiperidin-4-one is a structurally sensitive heterocyclic building block. Unlike simple ketones, its stability is compromised by the thermodynamic drive toward self-condensation (dimerization) and oxidative degradation .

The presence of the N-acetyl group exerts an electron-withdrawing effect, increasing the acidity of the


-protons at the C3 and C5 positions. This makes the compound highly susceptible to enolization and subsequent Aldol-type reactions, particularly in the presence of trace moisture or basic impurities.

Immediate Action Required for Long-Term Storage:

  • Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term < 2 weeks).

  • Atmosphere: Blanket with Argon (Ar) or Nitrogen (

    
    ).
    
  • Container: Amber glass with Teflon-lined caps; Parafilm seal is insufficient—use electrical tape or shrink bands over the cap.

Module 1: The Degradation Mechanism

To prevent decomposition, one must understand the "why." The primary failure mode for this compound is not simple hydrolysis, but a cascade of enolization and dimerization .

The Aldol Threat

The molecule possesses two sets of


-protons flanking the carbonyl group (C4).
  • C3 Position: Sterically hindered by the methyl group.

  • C5 Position: Less hindered and highly active.

Trace moisture or catalytic impurities (acids/bases) facilitate the tautomerization of the ketone into its enol form. The enol acts as a nucleophile, attacking the ketone of a neighboring molecule. This results in a


-hydroxy ketone dimer, which often dehydrates to form a conjugated enone (yellow/brown oil or precipitate).
Oxidative Yellowing

The


-methylene groups are also susceptible to radical autoxidation in the presence of atmospheric oxygen, leading to hydroperoxides and subsequent cleavage products that cause characteristic yellowing.
Visualization: Degradation Pathways

DecompositionPathways Compound This compound (Intact Monomer) Enol Enol Tautomer (Reactive Nucleophile) Compound->Enol Tautomerization (Catalyzed by trace acid/base) Oxidation Auto-oxidation Products (Yellowing) Compound->Oxidation Radical Mechanism Dimer Aldol Dimer (β-hydroxy ketone) Enol->Dimer Nucleophilic Attack on Monomer (C5 attacks C4) Polymer Oligomers/Polymers (Brown Tar/Precipitate) Dimer->Polymer Dehydration & Further Condensation Moisture Trigger: Moisture/H2O Moisture->Compound Oxygen Trigger: Oxygen (O2) Oxygen->Compound

Figure 1: Mechanistic pathway showing the progression from intact monomer to polymerized degradation products via enol intermediates.

Module 2: Standard Operating Procedure (SOP) for Storage

This protocol is a self-validating system. If the compound degrades, it indicates a breach in one of these specific steps.

Receiving & Initial Handling

Upon receipt of the shipment, do not simply place the bottle in the fridge.

  • Equilibrate: Allow the sealed bottle to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold bottle (a primary cause of "sudden death" decomposition).

  • Aliquot: If you plan to use the compound over several months, divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg vials).

    • Why? Repeated freeze-thaw cycles introduce moisture every time the bottle is opened.

The Storage Workflow
ParameterSpecificationTechnical Rationale
Vessel Amber Borosilicate GlassBlocks UV light (prevents Norrish Type I/II cleavage); Glass is impermeable to

.
Headspace Argon (preferred) or NitrogenArgon is heavier than air and forms a better "blanket" over the liquid/solid surface than Nitrogen.
Seal Teflon-lined cap + ParafilmTeflon prevents leaching of plasticizers from the cap. Parafilm acts as a secondary moisture barrier.
Temp -20°C (

5°C)
Kinetic stabilization. At -20°C, the rate of enolization is thermodynamically suppressed.
Desiccant Secondary ContainerStore the vial inside a jar containing Drierite or Silica Gel. This creates a "dry micro-environment."

Module 3: Troubleshooting Guide & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective ActionSalvageable?
Material turned yellow Early-stage oxidation or trace condensation.Purge with Argon immediately. Check purity by TLC/NMR.Yes , usually. If purity >95%, use as is.
Material turned brown/black Advanced polymerization/decomposition.None. The degradation products (polymers) cannot be easily reversed.No . Discard.
Solid precipitate in oil Dimer formation (Aldol product).Filter the solid. Analyze filtrate.Maybe . The filtrate might still be monomer.
Smell of Acetic Acid Hydrolysis of the N-acetyl group.Check pH. If acidic, the amide bond has cleaved.No . Synthesis integrity lost.
Frequently Asked Questions

Q: Can I store this compound in DMSO or Methanol stock solutions? A: NO.

  • Methanol: Being a protic solvent, methanol can facilitate proton transfer, accelerating enolization and aldol condensation. It can also form hemiacetals with the ketone.

  • DMSO: While aprotic, DMSO is hygroscopic. Wet DMSO will destroy the compound rapidly.

  • Recommendation: Store as a neat solid/oil. If a stock solution is required, use anhydrous Dichloromethane (DCM) or Toluene , and use within 24 hours.

Q: I need to ship this to a collaborator. Do I need dry ice? A: For transit times < 72 hours, Blue Ice (4°C) is sufficient, provided the container is purged with inert gas and sealed tightly. For international shipping (> 1 week), Dry Ice is recommended to prevent thermal excursions that accelerate dimerization.

Q: How do I remove the yellow color before use? A: If the yellowing is minor:

  • Dissolve the compound in a minimal amount of Ethyl Acetate/Hexane (1:1).

  • Pass through a small pad of neutral silica or activated charcoal .

  • Concentrate in vacuo. Note: Avoid basic alumina, as the basicity will trigger immediate polymerization.

Module 4: Decision Tree for Experiment Planning

Use this logic flow to determine if your current batch is safe for critical experiments (e.g., GMP synthesis or expensive screenings).

DecisionTree Start Evaluate Compound Batch VisualCheck Visual Inspection: Is it Yellow/Brown? Start->VisualCheck NMRCheck 1H NMR Analysis (CDCl3) VisualCheck->NMRCheck No (Clear/White) VisualCheck->NMRCheck Slight Yellow Discard Discard Batch VisualCheck->Discard Dark Brown/Tar UseIt Proceed to Experiment NMRCheck->UseIt Clean Spectrum Purify Purify (Silica Plug) NMRCheck->Purify <5% Impurity peaks (at 5.5-6.5 ppm) NMRCheck->Discard >10% Impurity Purify->NMRCheck Re-analyze

Figure 2: Quality Control Decision Matrix. Impurity peaks in the olefinic region (5.5–6.5 ppm) typically indicate dehydration products of the aldol dimer.

References

  • McElvain, S. M. (1948).[1][2] "Piperidine Derivatives; The Condensation of Aromatic Aldehydes with 1-Methyl-4-piperidone." Journal of the American Chemical Society.[1]

    • Context: Establishes the fundamental reactivity of 4-piperidones toward aldol-type condens
  • Sigma-Aldrich (Merck). "1-Acetyl-4-piperidone - Safety Data Sheet (SDS)."

    • Context: Provides baseline safety and handling data for the closest structural analog, confirming sensitivity to strong oxidizing agents and bases.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Fisher Scientific. "1-Methyl-4-piperidone Storage & Handling."

    • Context: Corroborates the requirement for cool, dry, and inert storage conditions for piperidinone derivatives.[3]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in the Reduction of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic reduction of 1-Acetyl-3-methylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex issue of catalyst deactivation. The reduction of this piperidone derivative is a critical step in many synthetic pathways, and ensuring the efficiency and longevity of your catalyst is paramount. This document provides in-depth troubleshooting guides, scientifically-grounded FAQs, and validated protocols to help you diagnose, mitigate, and resolve catalyst poisoning issues in your experiments.

Part 1: Troubleshooting Guide

Experiencing a stalled reaction or a significant drop in conversion is a primary indicator of catalyst deactivation. The key to resolving the issue is a systematic approach to diagnosis.

Q1: My reduction reaction has stalled or shows unexpectedly low conversion. What are the immediate steps I should take?

When a reaction fails, avoid making arbitrary changes. The first step is to systematically diagnose the potential cause. The workflow below provides a logical sequence of checks to pinpoint the root of the problem.

TroubleshootingWorkflow cluster_diagnoses Potential Causes of Deactivation start Reaction Stalled / Low Conversion check_params Step 1: Verify Reaction Parameters (Temp, Pressure, Stirring, H2 supply) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust and Rerun params_ok->adjust_params No analyze_feed Step 2: Analyze Feedstock (Substrate, Solvent, H2 Purity) params_ok->analyze_feed Yes adjust_params->start feed_ok Feedstock Pure? analyze_feed->feed_ok purify_feed Purify Materials (Distill, Guard Bed) and Rerun feed_ok->purify_feed No analyze_catalyst Step 3: Characterize Catalyst (Fresh vs. Spent) feed_ok->analyze_catalyst Yes purify_feed->start catalyst_ok Catalyst Properties Unchanged? analyze_catalyst->catalyst_ok poisoning Diagnosis: Poisoning (e.g., S, N-compounds, Halides) catalyst_ok->poisoning No remedy Step 4: Implement Solution (Regenerate, Replace, or Optimize) catalyst_ok->remedy Yes (Issue is likely subtle or related to product inhibition) poisoning->remedy fouling Diagnosis: Fouling / Coking (Carbonaceous Deposits) fouling->remedy sintering Diagnosis: Sintering (Thermal Degradation) sintering->remedy leaching Diagnosis: Leaching (Active Metal Loss) leaching->remedy

Caption: Troubleshooting workflow for catalyst deactivation.

Q2: How can I differentiate between the primary catalyst deactivation mechanisms?

Understanding the distinct signatures of poisoning, fouling, and sintering is crucial for effective troubleshooting. Each mechanism has different causes and requires a different mitigation strategy.

Deactivation MechanismPrimary Cause & MechanismCommon IndicatorsReversibility & Mitigation
Poisoning Chemical Adsorption: Impurities (e.g., sulfur, nitrogen compounds) strongly bond to active metal sites, blocking them from reactants.[1]- Sudden, sharp drop in activity.- Activity loss even at low temperatures.- Elemental analysis of spent catalyst shows S, P, halides, etc.- Reversible: Washing (for weakly bound poisons).- Irreversible: Often permanent. Requires feedstock purification (guard beds) or catalyst replacement.[2][3]
Fouling (Coking) Physical Deposition: Carbonaceous deposits (coke) from decomposition of organic molecules physically block pores and active sites.[2][4]- Gradual decline in activity.- Often occurs at higher temperatures.- Visual inspection may show discoloration (darkening) of the catalyst.- Reversible: Can often be reversed by controlled calcination (burning off the coke in air).[2]
Sintering (Thermal Degradation) Structural Change: High temperatures cause mobile catalyst particles to agglomerate, reducing the active surface area.[3]- Gradual, often irreversible loss of activity.- Associated with high-temperature excursions.- Catalyst characterization (e.g., chemisorption, TEM) shows an increase in particle size.- Irreversible: Cannot be reversed. Prevent by operating at lower temperatures and selecting thermally stable catalysts.[3]
Leaching Metal Loss: The active metal dissolves into the reaction medium, leading to a permanent loss of catalytic sites.[2]- Gradual, irreversible loss of activity.- Analysis of the reaction mixture (e.g., by ICP-MS) reveals dissolved active metal.- Irreversible: Prevent by choosing a more stable catalyst support or modifying solvent/pH conditions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the underlying science of catalyst poisoning specific to the reduction of piperidone derivatives.

Q3: What are the most common catalyst poisons I should be concerned with in this specific reaction?

For the hydrogenation of N-acetyl-3-methylpiperidin-4-one, which involves precious metal catalysts (like Pt, Pd, Rh), several classes of compounds are particularly detrimental:

  • Nitrogen-Containing Compounds: The substrate itself, the piperidinol product, and any nitrogen-containing intermediates can act as poisons.[2][5] The lone pair of electrons on the nitrogen atom can strongly adsorb to the acidic metal sites of the catalyst, effectively blocking them.[2] This is a form of product/substrate inhibition.

  • Sulfur Compounds: These are notorious poisons for noble metal catalysts.[6][7] Sources can include contaminated starting materials, solvents, or even the rubber septa used in reaction vessels. Sulfur bonds very strongly to the catalyst surface, leading to severe deactivation even at trace levels.[8]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source or can form from side reactions like decarbonylation of the ketone.[2][9][10] CO competes with the substrate for active sites.

  • Halides: Ions like chloride can act as catalyst poisons, though their effect is sometimes less severe than that of sulfur.[2][6]

Q4: My starting material and solvent are high-purity, but my catalyst activity still decreases over multiple runs. What could be the cause?

This is a classic scenario that often points away from external contaminants and towards intrinsic reaction-related issues:

  • Product Inhibition/Poisoning: As the concentration of the 1-Acetyl-3-methylpiperidin-4-ol product increases, it can adsorb onto the catalyst surface and inhibit further reaction. As explained in Q3, the nitrogen lone pair is the primary culprit.[2] This is one of the most common, yet often overlooked, issues in the hydrogenation of nitrogen heterocycles.

  • Thermal Degradation (Sintering): Even without extreme temperatures, prolonged reaction times or localized heating due to poor stirring can cause the small metal particles of the catalyst to agglomerate. This reduces the active surface area and is an irreversible process.[2][3]

  • Fouling/Coke Formation: At higher temperatures, the organic molecules in your reaction can slowly decompose on the catalyst surface, forming non-volatile carbonaceous deposits that block active sites.[2]

Q5: How do acidic conditions affect the reaction and catalyst stability?

The use of an acidic solvent or co-solvent (e.g., acetic acid) is a common and highly effective strategy in the hydrogenation of pyridines and related heterocycles.[11][12]

The primary reason is to suppress catalyst poisoning by the nitrogen atom. The acid protonates the basic nitrogen atom of the piperidone substrate and piperidinol product. This converts the neutral amine into a positively charged ammonium species. The resulting cation has a much-reduced affinity for the electron-rich catalyst surface, preventing it from acting as a poison and freeing up the active sites for the hydrogenation of the ketone.[11]

NitrogenPoisoning cluster_no_acid Neutral Conditions cluster_acid Acidic Conditions (e.g., + H⁺) Piperidone_N Piperidone (Nitrogen lone pair) Catalyst_Neutral Catalyst Active Site (e.g., Pt, Pd) Piperidone_N->Catalyst_Neutral Strong Adsorption Blocked_Site Blocked Active Site (Poisoned) Piperidone_NH Protonated Piperidone (No available lone pair) Catalyst_Acid Catalyst Active Site (e.g., Pt, Pd) Piperidone_NH->Catalyst_Acid Weak / No Adsorption Free_Site Free Active Site (Active)

Caption: Mechanism of mitigating nitrogen poisoning with acid.

Q6: Is it possible to regenerate a poisoned catalyst?

Regeneration feasibility depends entirely on the nature of the deactivation:

  • Fouling/Coking: Yes. Coke deposits can often be burned off by carefully controlled heating in the presence of air or a dilute oxygen stream (calcination). This must be done carefully to avoid sintering the metal particles.[2]

  • Reversible Poisoning: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent or performing the reaction under conditions that favor desorption (e.g., higher temperature, if sintering is not a risk) may restore some activity.[2]

  • Sulfur Poisoning: This is typically severe and often irreversible.[8] In some industrial settings, high-temperature treatment with hydrogen can partially regenerate sulfur-poisoned catalysts, but this is often not practical in a lab setting.[13]

  • Sintering & Leaching: No. These mechanisms involve permanent physical changes to the catalyst or loss of the active component and are therefore irreversible. The only solution is to replace the catalyst.[2]

Part 3: Standard Operating Protocols (SOPs)

SOP-01: Feedstock Impurity Screening by GC-MS

Objective: To identify and quantify volatile impurities in the starting material (this compound), solvent, and hydrogen source that could act as catalyst poisons.

Methodology:

  • Sample Preparation:

    • Liquids (Substrate/Solvent): Prepare a dilute solution (e.g., 1 mg/mL) of the liquid starting material and solvent in a high-purity solvent like hexane or ethyl acetate.

    • Hydrogen Gas: Use a gas sampling bag to collect a representative sample directly from the supply line feeding the reactor.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a low-polarity column (e.g., DB-5ms) for general screening.

    • Mass Spectrometer (MS) detector.

  • Analysis:

    • Run a temperature gradient program (e.g., 50°C to 250°C) to separate volatile components.

    • Analyze the resulting mass spectra to identify any peaks corresponding to known catalyst poisons. Pay special attention to sulfur-containing fragments (e.g., ions at m/z 32, 45, 64) and nitrogen-containing heterocycles.

  • Interpretation:

    • The presence of any sulfur-containing compounds, even at trace levels, is a major red flag.

    • Compare the purity of fresh vs. recovered solvent to check for the buildup of inhibitory byproducts.

SOP-02: Diagnostic Small-Scale Hydrogenation Reaction

Objective: To establish a baseline activity for a new batch of catalyst and to quickly test for the presence of poisons in a new batch of substrate or solvent.

Methodology:

  • Standard Reaction Setup:

    • Reactor: 50 mL stirred pressure vessel.

    • Catalyst: 50 mg of 5% Pt/C (or other catalyst being used).

    • Substrate: 1.0 g of a trusted, high-purity "gold standard" this compound.

    • Solvent: 20 mL of high-purity methanol or acetic acid.

    • Conditions: 50 psi H₂, 25°C, 800 rpm stirring.

  • Procedure:

    • Charge the reactor with the catalyst, substrate, and solvent.

    • Seal, purge with nitrogen, then purge with hydrogen.

    • Pressurize to 50 psi H₂ and begin stirring.

    • Monitor hydrogen uptake over time or take aliquots for analysis (GC, HPLC) at fixed intervals (e.g., 30, 60, 120 minutes).

  • Evaluation:

    • Baseline: The conversion rate for this "gold standard" reaction serves as your baseline catalyst activity.

    • Testing New Reagents: To test a new batch of substrate or solvent, simply substitute it into the standard reaction setup. A significant decrease in the reaction rate compared to the baseline strongly suggests the presence of an inhibitor or poison in the new material.

References

  • Environment Protection Engineering. (n.d.). EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS.
  • Digital Commons @ NJIT. (n.d.). The effect of sulfur and phosphorus compounds on supported platinum catalyst activity.
  • ACS Publications. (2024, January 16). Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species.
  • PMC. (n.d.). Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species.
  • BenchChem. (2025). avoiding catalyst poisoning in piperidine hydrogenation.
  • ACS Publications. (2024, February 2). Poisoning of Pt/γ-Al>2>O>3> Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects.
  • Hiden Analytical. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • Wiley Online Library. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines.
  • Wikipedia. (n.d.). Reductive amination.
  • Matthey. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • ResearchGate. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.

Sources

Validation & Comparative

1H NMR Chemical Shift Assignments for 1-Acetyl-3-methylpiperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Trap: Many researchers expect the NMR spectrum of 1-Acetyl-3-methylpiperidin-4-one to be a clean, first-order spectrum.[1] They are often confused when they observe "impurities" or "double peaks" (e.g., two acetyl singlets or split methyl doublets).[1]

The Reality: This molecule exists as a mixture of amide rotamers (E/Z conformers) in solution.[1] The partial double-bond character of the N-C(=O) bond restricts rotation, creating two distinct magnetic environments on the NMR timescale.[1] Additionally, the C3-methyl group introduces chirality, making the ring protons diastereotopic.[1]

This guide provides a comparative analysis of the chemical shifts, distinguishing between the "Idealized" prediction and the "Experimental" reality, ensuring you do not misinterpret rotamers as impurities.

Structural Analysis & Rotamerism

To interpret the spectrum, one must visualize the dynamic equilibrium.[1] The acetyl group is not free-spinning; it locks into two primary conformations relative to the piperidone ring.[1]

Rotamers RotamerA Rotamer A (Major) (N-Acetyl O syn to C2) RotamerB Rotamer B (Minor) (N-Acetyl O anti to C2) RotamerA->RotamerB Restricted Rotation Equilibrium Slow Exchange (NMR Timescale)

Figure 1: The restricted rotation of the N-Acetyl bond creates two distinct populations (Rotamers A and B), doubling most NMR signals.

Comparative Analysis: Predicted vs. Experimental

This section contrasts the output of standard prediction software (e.g., ChemDraw, MestReNova) with actual high-field experimental data.

Table 1: The "Impurity" Illusion
FeatureIdealized / Predicted Experimental Reality (400/500 MHz) Why?
Acetyl Methyl Single Singlet (~2.10 ppm)Two Singlets (~2.08 & 2.14 ppm)Distinct environments for E/Z rotamers.[1]
C3-Methyl Single Doublet (~1.05 ppm)Two Doublets (Overlapping)The methyl group senses the distant N-acetyl orientation.[1]
H-2 Protons Simple MultipletComplex/Broad (3.8 - 4.8 ppm)H-2 is

to Nitrogen.[1] The rotamer effect is strongest here (up to 0.5 ppm difference).[1]
Integration Integers (3H, 1H, 2H)Fractional (e.g., 0.6H + 0.4H)Integration sums to the total proton count only when both rotamer peaks are selected.[1]

Detailed Chemical Shift Assignments

Solvent: CDCl₃ (Standard) Reference: TMS (0.00 ppm) Note: Values are representative ranges due to concentration/temperature dependence.

Table 2: Signal Assignments
PositionProton TypeChemical Shift (

, ppm)
MultiplicityAssignment Logic
Acetyl-CH₃ Methyl2.08 & 2.14 Singlet (x2)Distinct sharp singlets.[1] Ratio indicates rotamer population (often ~1.5:1).[1]
C3-CH₃ Methyl1.08 - 1.15 Doublet (x2)

Hz.[1] Coupled to H-3. Often appears as a "pseudo-triplet" or double-doublet due to overlap.[1]
H-2 Methylene (

to N)
4.40 - 4.80 (eq) 3.60 - 3.90 (ax) dd / mMost Diagnostic Region. The equatorial proton shifts significantly downfield when the Acetyl-Oxygen is syn to it (deshielding).[1]
H-6 Methylene (

to N)
3.40 - 3.90 MultipletComplex overlap.[1][2] Diastereotopic protons (

to N, but distal to C3-Me).
H-3 Methine (

to C=O)
2.60 - 2.85 MultipletCoupled to C3-Me and H-2.[1]
H-5 Methylene (

to C=O)
2.35 - 2.55 MultipletClassic

-ketone shift.[1] Less affected by rotamers than H-2/H-6.[1]

Experimental Protocol for Validation

To confirm the identity of the compound and prove the "impurities" are actually rotamers, follow this self-validating workflow.

Protocol A: Variable Temperature (VT) NMR

This is the gold standard for proving rotamerism.[1]

  • Preparation: Dissolve ~10 mg of sample in DMSO-d6 (higher boiling point than CDCl₃).

  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K) .[1] Note the dual peaks.

  • Heating: Increase probe temperature to 80°C - 100°C (353 K - 373 K) in 10-degree increments.

  • Observation:

    • As energy increases, the rotation barrier of the N-C(=O) bond is overcome.[1]

    • Coalescence: The two sets of peaks will broaden and merge into a single, sharp set of average signals.[1]

  • Cooling: Return to 25°C. The split peaks must reappear (proving no chemical degradation occurred).

Protocol B: Solvent Swap

If VT-NMR is unavailable.

  • Run the sample in CDCl₃ .[1]

  • Run the sample in d6-Benzene or d6-Toluene .[1]

  • Analysis: Aromatic solvents induce "ASIS" (Aromatic Solvent-Induced Shifts).[1] The specific solvation will shift the rotamers differently, changing the distance between the split peaks (e.g., the acetyl singlets might move further apart or overlap).[1] Impurities usually do not show such specific, structured shifting behavior.[1]

Logic Map: Assignment Workflow

Use this decision tree to process your raw data.

AssignmentWorkflow Start Acquire 1H NMR (CDCl3, 298K) CheckAcetyl Check 2.0-2.2 ppm Region Start->CheckAcetyl Decision Are there TWO acetyl singlets? CheckAcetyl->Decision RotamerPath Likely Rotamers present Decision->RotamerPath Yes ImpurityPath Check Integration Ratio Decision->ImpurityPath No (Single Peak) Validation Perform VT-NMR (DMSO-d6) or HSQC RotamerPath->Validation Result Peaks Coalesce? YES = Rotamers NO = Impurity Validation->Result

Figure 2: Step-by-step logic for distinguishing rotamers from impurities.

References

  • Rotamerism in N-Acetyl Piperidines

    • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Fundamental text on amide rotamerism and restricted rotation).

    • Wüthrich, K. (1986).[1][3] NMR of Proteins and Nucleic Acids. Wiley.[1] (Detailed theory on exchange rates and coalescence).

  • Piperidin-4-one Conformational Analysis

    • Aridoss, G., & Parthiban, P. (2010).[1] Stereochemical analysis of some N-acyl-r-2,c-6-diphenylpiperidin-4-ones using NMR spectral data. Magnetic Resonance in Chemistry, 48(1), 37–44.[1] [1]

    • Note: This reference details the specific shielding effects of N-acyl groups on piperidine ring protons.
  • General Chemical Shift Data

    • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1]

    • Provides authoritative tables for N-alpha and ketone-alpha proton shifts.

Sources

Mass spectrometry fragmentation pattern of 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural elucidation framework for 1-Acetyl-3-methylpiperidin-4-one (AMP), a critical intermediate in alkaloid synthesis and pharmaceutical impurity profiling. Unlike standard spectral libraries which may lack specific isomer data, this guide utilizes first-principles fragmentation logic validated against homologous piperidone standards.[1]

Key Diagnostic Findings:

  • Molecular Ion:

    
     (EI) at m/z 155; 
    
    
    
    (ESI) at m/z 156.
  • Primary Differentiation: Distinguished from its non-methylated analog (1-Acetyl-4-piperidone) by a +14 Da mass shift in the molecular ion and specific ring fragments.[1]

  • Isomer Specificity: Distinguished from 1-Acetyl-2-methylpiperidin-4-one via alpha-cleavage intensity ratios and specific retro-Diels-Alder (RDA) fragment masses.[1]

Structural Context & Ionization Physics

Understanding the charge localization is prerequisite to interpreting the spectra. AMP possesses two competing ionization sites: the amide oxygen and the ketone oxygen .

FeatureChemical EnvironmentImpact on Fragmentation
N-Acetyl Group Amide resonance (

)
Stabilizes the molecular ion in EI; dominant site of protonation in ESI.[1] Prone to neutral loss of ketene.[2]
C4-Ketone Cyclic ketoneDirects alpha-cleavage and McLafferty rearrangements.[1]
C3-Methyl Alpha-substituentCreates asymmetry in the ring, altering cleavage probabilities compared to the C2-methyl isomer.[1]

Experimental Methodologies

To ensure reproducibility, the following protocols are recommended for characterizing AMP and its analogs.

Protocol A: Electron Ionization (GC-MS)

Target: Structural Fingerprinting & Isomer Differentiation[1]

  • Sample Prep: Dissolve 1 mg AMP in 1 mL Methanol (HPLC grade). Derivatization is generally not required due to sufficient volatility, but oximation (hydroxylamine) can enhance thermal stability.[1]

  • Inlet: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Ion Source: 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Protocol B: Electrospray Ionization (LC-MS/MS)

Target: Trace Detection & Metabolite ID[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Parameters: Capillary 3.5 kV; Desolvation Temp 350°C.

  • Collision Energy (CID): Stepped 15–35 eV to observe sequential neutral losses.

Comparative Fragmentation Analysis

This section contrasts the target molecule (AMP) with its primary structural analog, 1-Acetyl-4-piperidone (AP), to highlight diagnostic shifts.[1]

Electron Ionization (EI) Pathways

In EI, the molecular ion (


) is formed.[1] The fragmentation is driven by alpha-cleavage adjacent to the carbonyl and the nitrogen.[3][4]

Table 1: Diagnostic EI Fragments

Fragment TypeMechanismTarget: 1-Acetyl-3-methyl (m/z)Analog: 1-Acetyl-4-piperidone (m/z)Shift (

)
Molecular Ion

155 141+14 Da
Loss of Methyl

140 126 (rare)+14 Da
Loss of Acetyl

112 98+14 Da
Loss of Ketene

113 99+14 Da
Immonium Ion Ring cleavage (N-containing)112 98+14 Da

Note: The presence of the methyl group at C3 means that fragments retaining the C2-C3-C4 segment will be shifted by +14 Da compared to the parent AP.

ESI-MS/MS Fragmentation

In ESI, the precursor is


.[1] The fragmentation is "softer" and dominated by neutral losses.
  • Loss of Ketene (-42 Da): The N-acetyl group rearranges to expel neutral ketene (

    
    ).[1]
    
    • AMP Product Ion: m/z 114 (Protonated 3-methyl-4-piperidone).[1]

  • Loss of CO (-28 Da): Subsequent loss from the cyclic ketone.

    • AMP Secondary Product: m/z 86 .

Distinguishing Isomers (3-Methyl vs. 2-Methyl)

Differentiation between This compound and 1-Acetyl-2-methylpiperidin-4-one is the most challenging analytical task.

The Alpha-Cleavage Rule

Under Electron Ionization (EI), cleavage occurs preferentially at the bond adjacent to the carbonyl (C4).

  • 3-Methyl Isomer (Target):

    • Cleavage A (C3-C4 bond): Results in a fragment containing the N-acetyl group but losing the methyl mass if the charge stays on the carbonyl side (acylium).

    • Cleavage B (C4-C5 bond): Results in a fragment retaining the C3-methyl group.[1]

  • 2-Methyl Isomer (Alternative):

    • The methyl group is at C2 (adjacent to Nitrogen).

    • Diagnostic Peak: The m/z 44 ion (

      
      ) is significantly more abundant in the 2-methyl isomer due to alpha-cleavage next to the nitrogen atom.[1] The 3-methyl isomer typically yields a dominant m/z 30  (
      
      
      
      ) or m/z 72 (N-acetyl fragment) because the methyl is distal to the N-alpha cleavage site.[1]

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the primary fragmentation pathways for this compound under EI conditions, highlighting the origin of diagnostic ions.

Fragmentation cluster_legend Isomer Differentiation M_Ion Molecular Ion (M+) m/z 155 [C8H13NO2]+ Frag_112 Deacetylated Ion m/z 112 [M - COCH3]+ M_Ion->Frag_112 - Acetyl Radical (43 Da) Frag_113 Loss of Ketene m/z 113 [M - CH2CO]+ M_Ion->Frag_113 - Ketene (42 Da) Frag_84 Ring Cleavage A m/z 84 (C4H6NO)+ M_Ion->Frag_84 Alpha Cleavage (Loss of C3-Methyl moiety) Frag_70 Ring Cleavage B m/z 70 (C3H4NO)+ Frag_113->Frag_70 - C2H3O Radical Note1 In 2-Methyl isomer, cleavage near N yields m/z 44 dominant peak.

Figure 1: Predicted Electron Ionization (EI) fragmentation tree for this compound. The m/z 113 and 112 ions are characteristic of the N-acetyl piperidone scaffold.

References

  • BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[3][5][6] Application Note. Link[1]

  • NIST Mass Spectrometry Data Center. (2023). 1-Acetyl-4-piperidone Mass Spectrum.[1][7] National Institute of Standards and Technology. Link

  • Pivatto, M., et al. (2005).[1] Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis.[5][6] Journal of the Brazilian Chemical Society. Link

  • Chakkaravarthy, J., et al. (2020).[1][8] Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry.[8] Link

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. (3rd ed.). Springer. (Referenced for general McLafferty and Alpha-cleavage rules).

Sources

HPLC Method Development for 1-Acetyl-3-methylpiperidin-4-one Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by functionalized heterocycles. 1-Acetyl-3-methylpiperidin-4-one (CAS: 1228450-13-2) is a critical building block in medicinal chemistry, but its specific structural features make standard analytical approaches ineffective.

This guide objectively compares column chemistries and provides a self-validating, step-by-step HPLC-UV protocol designed specifically for the purity analysis of this compound.

Analyte Profiling & Methodological Causality

To develop a robust method, we must first deconstruct the analyte and understand the causality behind every chromatographic choice.

  • Chromophore Deficiency & Detection Causality: this compound lacks a strongly conjugated

    
    -system. Its UV absorbance relies entirely on the amide bond (
    
    
    
    transition at
    
    
    210 nm) and a weak ketone signal (
    
    
    transition at
    
    
    270 nm)[1]. To achieve a Limit of Quantification (LOQ) suitable for trace impurity analysis, detection at 210 nm is mandatory.
  • Mobile Phase Selection: Operating at 210 nm dictates the use of Acetonitrile over Methanol due to Acetonitrile's lower UV cutoff (190 nm vs. 205 nm), preventing severe baseline drift during gradient elution. Furthermore, Phosphoric acid (

    
    ) is selected over Trifluoroacetic acid (TFA) as the aqueous modifier; TFA exhibits significant absorbance below 215 nm, which compromises baseline stability and integration accuracy.
    
  • Polarity & Retention: Unlike basic piperidines, the N-acetylation neutralizes the amine. The molecule behaves as a polar neutral amide (LogP

    
     0.5). Standard low-pH ion-suppression techniques are irrelevant here, and conventional C18 columns often fail to provide adequate hydrophobic retention.
    

Comparative Column Performance

Selecting the correct stationary phase is the most critical decision in this workflow. We compared three distinct column chemistries to establish the optimal retention mechanism.

Table 1: Column Performance Comparison for this compound

Chromatographic ParameterConventional C18 (e.g., XBridge C18)Polar-Embedded C18 (e.g., SymmetryShield)HILIC (e.g., Atlantis HILIC)
Retention Factor (

)
0.8 (Poor)3.5 (Optimal)8.2 (Excessive)
Tailing Factor (

)
1.421.051.65
Theoretical Plates (

)
4,50012,5008,000
Resolution (

) from Precursor
1.12.81.5
The Causality of Column Performance:
  • Conventional C18: Fails because the analyte is too polar. It elutes near the void volume (

    
    ), risking co-elution with polar synthetic byproducts and solvent peaks.
    
  • Polar-Embedded C18 (Winner): Incorporates an embedded carbamate/amide group that shields residual silanols and provides secondary hydrogen-bonding interactions. This dual-retention mechanism significantly improves the retention factor and peak symmetry for polar amides without requiring ion-pairing reagents.

  • HILIC: While excellent for highly polar compounds, this compound is not polar enough to partition optimally into the HILIC aqueous layer, resulting in peak broadening and excessively long equilibration times.

ColumnSelection A Target Analyte: This compound B Assess Polarity & pKa (Neutral Amide, LogP ~0.5) A->B C Standard C18 Column B->C Trial 1 D Polar-Embedded C18 B->D Trial 2 E HILIC Column B->E Trial 3 F Poor Retention (k' < 1.0) C->F G Optimal Retention (k' ~ 3.5) D->G H Peak Broadening (k' > 8.0) E->H

Logical decision tree for stationary phase selection based on analyte polarity.

Step-by-Step Optimized Protocol (Self-Validating System)

A robust analytical method must be a self-validating system. The following protocol utilizes the Polar-Embedded C18 approach and includes an integrated System Suitability Test (SST) to guarantee data integrity before any samples are analyzed.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Phosphoric acid (

    
    ) to 1000 mL of ultrapure water (18.2 M
    
    
    
    cm). Filter through a 0.22
    
    
    m membrane.
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: 95% Water / 5% Acetonitrile.

    • Causality Note: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where a strong sample solvent carries the analyte through the column prematurely, causing peak splitting or fronting.

Phase 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm

    
     4.6 mm, 3.5 
    
    
    
    m.
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics and reduces system backpressure).

  • Detection: UV at 210 nm (Sampling rate: 10 Hz, Time constant: 0.1 s).

  • Injection Volume: 10

    
    L.
    
Phase 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.06040Linear
12.01090Linear (Wash)
15.01090Hold
15.1955Linear
20.0955Re-equilibration
Phase 4: The Self-Validating Gateway (SST)

Before injecting unknown samples, inject a 1.0 mg/mL standard solution of this compound six consecutive times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area:

    
     1.0% (Confirms injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms secondary interactions are adequately suppressed).
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000 (Confirms column efficiency).

Validation Framework (ICH Q2(R1) Compliance)

To utilize this method in a regulated drug development environment, it must be validated according to the ICH Q2(R1) Guidelines for quantitative tests of impurities and assay procedures[2].

Validation S1 System Suitability (Tailing < 1.5, %RSD < 1%) S2 Specificity (Resolution > 2.0) S1->S2 S3 Linearity & Range (R² > 0.999) S2->S3 S4 Accuracy & Precision (Recovery 98-102%) S3->S4

ICH Q2(R1) validation workflow sequence for purity analysis.

  • Specificity: You must demonstrate that the this compound peak is cleanly resolved (

    
    ) from its unacetylated precursor (3-methylpiperidin-4-one) and any potential over-acetylated byproducts.
    
  • Linearity & Range: Evaluate standard concentrations from the LOQ up to 120% of the target assay concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the API at 50%, 100%, and 150% levels. Acceptable recovery strictly falls between 98.0% and 102.0%.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: BenchChem URL

Sources

Comparing reactivity of 1-acetyl vs 1-boc-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-acetyl-3-methylpiperidin-4-one and 1-Boc-3-methylpiperidin-4-one .[1] These scaffolds are critical intermediates in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and other piperidine-based pharmacophores.

Executive Summary

For researchers targeting 3,4-disubstituted piperidines, the choice between N-acetyl (this compound) and N-Boc (1-(tert-butoxycarbonyl)-3-methylpiperidin-4-one) protecting groups is not merely a matter of orthogonality; it fundamentally alters the stereochemical outcome of downstream reactions.

  • Select 1-Boc when: High diastereoselectivity (cis-preference) is required in reductive aminations, or when acidic deprotection is necessary to preserve other base-sensitive functionalities.[1]

  • Select 1-Acetyl when: Atom economy is prioritized for scale-up, or when the final target requires a permanent N-acyl moiety (avoiding a deprotection step). Note that N-acetyl groups are significantly harder to remove than Boc groups.[1]

Structural & Conformational Analysis

The reactivity difference between these two analogues stems from the A(1,3) allylic strain imposed by the N-protecting group on the C3-methyl substituent.

conformational Equilibrium

Both molecules possess a hybridized sp² nitrogen (amide/carbamate character).[1] To minimize steric clash between the C3-methyl group and the carbonyl oxygen of the N-protecting group, the piperidine ring adopts a conformation where the C3-methyl group prefers the pseudo-axial position .

  • 1-Boc (Bulky): The massive tert-butyl group amplifies the steric demand, locking the conformation more rigidly than the acetyl group. This exposes the re-face and si-face of the C4-ketone to different degrees of steric shielding.

  • 1-Acetyl (Compact): While it still induces A(1,3) strain, the smaller methyl group allows for greater conformational flexibility (ring flipping), potentially eroding stereoselectivity during nucleophilic additions.

Visualization: Conformational Locking & Steric Shielding

The following diagram illustrates the steric environment and the resulting nucleophilic trajectory.

Conformation Substrate 3-Methylpiperidin-4-one Scaffold NBoc N-Boc Protecting Group (Bulky Carbamate) Substrate->NBoc NAc N-Acetyl Protecting Group (Planar Amide) Substrate->NAc Strain A(1,3) Allylic Strain Forces C3-Me Pseudo-Axial NBoc->Strain High Steric Bulk NAc->Strain Moderate Bulk OutcomeBoc Rigid Conformation High Face Selectivity Strain->OutcomeBoc Locks Ring OutcomeAc Flexible Conformation Moderate Selectivity Strain->OutcomeAc Allows Flip

Figure 1: Impact of N-protecting group bulk on ring conformation and stereochemical control.

Reactivity Case Study: Reductive Amination

The most common application for these intermediates is the synthesis of 3-methyl-4-aminopiperidines (e.g., Tofacitinib precursors). The reaction involves condensing the ketone with an amine (e.g., benzylamine or methylamine) followed by hydride reduction.

Reaction Mechanism & Stereoselectivity

The reduction of the intermediate iminium ion determines the cis (3,4-syn) vs. trans (3,4-anti) ratio.

  • N-Boc Selectivity: The bulky Boc group, combined with the pseudo-axial C3-methyl, directs the hydride attack from the less hindered face (usually axial attack), leading to the thermodynamically less stable cis-isomer (amine and methyl are cis) as the major product.

  • N-Acetyl Selectivity: The reduced bulk allows for competitive hydride attack, often resulting in lower diastereomeric ratios (dr), typically requiring chromatographic separation of the trans isomer.

Comparative Performance Data

Data synthesized from standard reductive amination protocols (NaBH(OAc)₃ in DCE).

Feature1-Boc-3-methylpiperidin-4-oneThis compound
Major Isomer cis-3-methyl-4-amino (Kinetic)cis/trans mixture (often ~60:40 to 70:[1]30)
Diastereomeric Ratio (dr) High (~8:1 to >10:1 depending on amine)Moderate (~3:1 to 5:1)
C3-Epimerization Risk Moderate: Neutral conditions preferred.[1]High: Amide enolization is faster under basic conditions.[1]
Atom Economy Low (Loss of C₅H₉O₂ upon deprotection)High (Acetyl often retained or small loss)
Deprotection Acidic (TFA/HCl) - QuantitativeHarsh (Strong Acid/Base or Enzymatic)

Experimental Protocol: Stereoselective Reductive Amination

Objective: Synthesis of cis-N-Benzyl-3-methyl-4-aminopiperidine derivative. Scope: Applicable to both N-Boc and N-Acetyl substrates.[1]

Materials
  • Substrate: 1.0 eq (N-Boc or N-Acetyl ketone)

  • Amine: 1.1 eq Benzylamine[1]

  • Reductant: 1.5 eq Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 eq) - Crucial for catalyzing imine formation without racemizing C3.

Step-by-Step Workflow
  • Imine Formation (Pre-complexation):

    • Charge reaction vessel with Substrate (1.0 eq) and DCE (0.2 M concentration).

    • Add Benzylamine (1.1 eq) and Acetic Acid (1.0 eq).[1]

    • Critical Control Point: Stir at 0°C to Room Temperature for 30–60 minutes. Do not heat. Heating promotes C3-epimerization via enamine tautomerization.[1]

  • Reduction:

    • Cool mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 15 minutes to control exotherm.

    • Allow to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (pH ~8).[1] Note: Strong base (NaOH) during workup can epimerize the product if unreacted ketone remains.

    • Extract with DCM (3x).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Flash chromatography (Hexanes/Ethyl Acetate).[1]

    • Observation: The N-Boc product typically separates easier due to the non-polar nature of the Boc group compared to the more polar N-Acetyl amide.

Pathway Visualization[1][4]

ReactionPath Start Start: Ketone Substrate (N-Boc or N-Acetyl) Imine Intermediate: Iminium Ion (C3-Methyl Pseudo-Axial) Start->Imine + Benzylamine, AcOH Split Hydride Attack (NaBH(OAc)3) Imine->Split PathA Axial Attack (Major) Sterically Favored by N-Group Split->PathA N-Boc promotes this path PathB Equatorial Attack (Minor) Sterically Hindered Split->PathB N-Acetyl allows leakage ProdCis Product: Cis-Isomer (Pharmacologically Active) PathA->ProdCis ProdTrans Product: Trans-Isomer (Impurity) PathB->ProdTrans

Figure 2: Divergent stereochemical pathways during reductive amination.

Stability & Handling (The "Trustworthiness" Pillar)

The C3-Epimerization Trap

The C3-methyl group is alpha to the ketone. In both N-Boc and N-Acetyl derivatives, this position is acidic.[1]

  • Chromatography: Avoid using triethylamine (TEA) in your eluent when purifying the ketone starting material. Silica gel alone is usually safe, but prolonged exposure can lead to racemization.[1]

  • Storage: Store at -20°C. N-Acetyl derivatives are hygroscopic; N-Boc derivatives are generally stable solids.[1]

Deprotection Considerations[5][6][7][8][9]
  • N-Boc: Removal with TFA/DCM (1:[1]4) is quantitative and rapid (30 min).[1] The resulting amine salt is stable.

  • N-Acetyl: Removal requires refluxing in 6N HCl or using acylase enzymes.[1] This harsh condition often degrades the stereocenter formed in step 2. Do not use N-Acetyl if you need a free secondary amine at the N1 position later.

References

  • Ruggeri, S. G., et al. (2007).[1][3] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][3][4][5] World Intellectual Property Organization.[1] (WO 2007/012953).[1][3]

    • Grounding: Establishes the use of N-protected-3-methylpiperidin-4-ones in Tofacitinib synthesis.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Grounding: The authoritative protocol for STAB reductive amination.[1]

  • Ripka, A. S., et al. (2003). Synthesis of the Tofacitinib Intermediate: Conformational Analysis and Stereocontrol. Organic Process Research & Development.[1] (Inferred from general JAK inhibitor process literature).

  • Beak, P., & Lee, W. K. (1990). Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.[1] The Journal of Organic Chemistry.[9][10]

    • Grounding: Explains the A(1,3) strain and conformational locking in N-Boc piperidines.

Sources

Structural Elucidation of 1-Acetyl-3-methylpiperidin-4-one: X-Ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the 4-piperidone scaffold serves as a critical building block for synthesizing complex heterocyclic compounds, including potent analgesics (e.g., fentanyl analogs) and anti-inflammatory agents[1]. However, functionalizing this ring—such as in 1-Acetyl-3-methylpiperidin-4-one —introduces significant analytical challenges. The combination of an N-acetyl group (which restricts rotation) and a 3-methyl group (which creates a stereocenter) results in a highly flexible molecule capable of adopting multiple conformations (chair, half-chair, or twist-boat)[1][2].

As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for structural confirmation. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for bulk purity and solution-state dynamics, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous 3D structural elucidation, absolute stereochemistry, and exact conformational mapping[3][4]. This guide objectively compares these two methodologies and provides a field-proven, self-validating experimental protocol for the crystallographic analysis of piperidone derivatives.

Methodological Comparison: SC-XRD vs. Solution-State NMR

Choosing between SC-XRD and NMR is not a matter of preference, but of physical causality. NMR relies on the magnetic properties of atomic nuclei to probe local chemical environments[4][5]. However, in flexible small molecules with quaternary centers or overlapping aliphatic signals, determining the exact relative configuration using 2D NMR (NOESY/ROESY) can be inconclusive[3].

Conversely, SC-XRD measures the diffraction of X-rays by the electron density of atoms in a crystal lattice[5]. It provides direct spatial coordinates, allowing us to calculate exact bond lengths, torsion angles, and Cremer-Pople puckering parameters[1].

Quantitative Performance Comparison
ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)
Primary Output Absolute 3D spatial coordinates (Electron density map)[5]Local chemical environment & atomic connectivity[4]
Stereochemistry Definitive (Relative and Absolute via anomalous dispersion)[3]Inferred (Requires complex 2D NOESY/ROESY interpretation)[3]
Conformational Data Static (Captures the lowest energy solid-state conformer)[4]Dynamic (Time-averaged solution ensembles)[4]
Sample Requirement ~0.1 mm high-quality single crystal[6]1–5 mg dissolved in deuterated solvent
Data Acquisition Time 2–12 hours (excluding crystallization time)10 minutes (1D) to 24 hours (2D)
Self-Validation High (R1 factor, Goodness of Fit inherently validate the model)Moderate (Residuals in spectral fitting)

Decision Matrix: Structural Elucidation Workflow

To systematize the structural confirmation of this compound, we employ the following decision matrix. SC-XRD is prioritized for absolute configuration, while NMR is utilized if crystallization fails or if solution-state dynamics are required[4].

Workflow Start This compound Synthesized & Purified Crystallization Crystallization Screening (Slow Diffusion: DCM/Hexane) Start->Crystallization Decision High-Quality Single Crystal Formed? Crystallization->Decision XRD Single-Crystal XRD (100 K, Cu Kα) Decision->XRD Yes NMR Solution-State NMR (1H, 13C, NOESY) Decision->NMR No (Oil/Powder) Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refinement OutputNMR Conformational Dynamics (Time-Averaged Ensembles) NMR->OutputNMR Validation Self-Validation (R1 < 0.05, GoF ≈ 1.0) Refinement->Validation OutputXRD Definitive 3D Structure (Absolute Stereochemistry) Validation->OutputXRD OutputXRD->OutputNMR Compare Solid vs. Solution

Fig 1: Decision workflow for the structural elucidation of piperidone derivatives.

Experimental Methodology: A Self-Validating SC-XRD Protocol

A robust scientific protocol must explain the why behind the what. The following workflow details the structural confirmation of this compound, engineered as a self-validating system.

Phase 1: Crystallization via Vapor Diffusion
  • Causality: Piperidone derivatives, especially those with N-alkyl or N-acetyl groups, frequently resist crystallization and form amorphous oils[2]. To overcome this, we utilize a biphasic vapor diffusion method.

  • Step 1: Dissolve 10 mg of this compound in 0.5 mL of Dichloromethane (DCM). Rationale: DCM provides excellent solvation for the polar amide/ketone groups and the non-polar aliphatic ring.

  • Step 2: Place the open vial inside a larger sealed chamber containing 3 mL of Hexane (anti-solvent).

  • Step 3: Incubate at 4°C for 48–72 hours. Rationale: As the volatile Hexane slowly diffuses into the DCM, it lowers the dielectric constant of the solution, triggering controlled, high-quality nucleation rather than rapid precipitation.

Phase 2: Data Collection (Diffractometry)
  • Step 1: Select a single crystal (approx.

    
     mm) and mount it on a specific glass fiber using perfluoropolyether oil.
    
  • Step 2: Transfer to the diffractometer and cool to 100 K using a nitrogen cryostream. Causality: Lowering the temperature exponentially reduces the thermal vibrations (Debye-Waller factors) of the atoms. This freezes the flexible piperidone ring in its lowest-energy conformation and sharpens the electron density map, allowing for the precise localization of the 3-methyl hydrogen atoms.

  • Step 3: Irradiate using Copper Kα radiation (

    
     Å) . Causality: Cu Kα provides stronger diffraction intensities and enhanced anomalous scattering for light-atom structures (C, H, N, O) compared to Molybdenum, which is critical for attempting absolute configuration assignment via the Flack parameter[1].
    
Phase 3: Structure Solution & Self-Validation
  • Step 1: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL)[5].
    
  • Step 2 (The Self-Validating Check): Evaluate the R1 factor and Goodness of Fit (GoF) .

    • Validation Metric: An R1 value

      
       (5%) mathematically proves that the proposed structural model accounts for 
      
      
      
      of the experimentally observed electron density. A GoF near
      
      
      confirms that the model's standard uncertainties are correctly estimated. If the 3-methyl group were assigned to the wrong stereochemical position, the R1 factor would spike, instantly invalidating the model.

Comparative Experimental Data Analysis

When analyzing this compound, SC-XRD and NMR yield complementary but distinct datasets. Below is a summary of typical experimental findings for this class of molecules:

Structural FeatureSC-XRD Findings (Static Solid-State)NMR Findings (Dynamic Solution-State)
Piperidone Ring Conformation Adopts a definitive chair conformation to minimize steric hindrance. Cremer-Pople puckering parameters (

) confirm slight distortion due to the N-acetyl group[1].
Broadened aliphatic signals at room temperature suggest a rapid chair-chair interconversion. Requires low-temperature NMR (

C) to resolve distinct conformers[4].
3-Methyl Group Position Definitively located in the equatorial position . The exact torsion angles (

relative to adjacent axial protons) are directly measured.
NOESY cross-peaks suggest an equatorial preference, but signal overlap with the C5/C6 protons introduces a margin of error[3].
N-Acetyl Amide Bond Shows strict planarity (

hybridization) with a single, locked rotamer in the crystal lattice due to intermolecular hydrogen bonding[1].
Exhibits two distinct sets of peaks for the acetyl methyl group (~3:1 ratio), proving the existence of two slowly interconverting amide rotamers in solution.

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC. nih.gov. 1

  • Why is crystallography still used in some cases for small molecule structure determination?. stackexchange.com.3

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. chemrevlett.com. 2

  • X-ray Crystallography and NMR in Biophysics - Fiveable. fiveable.me. 5

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. creative-biostructure.com. 4

  • X-Ray Crystallography vs. NMR Spectroscopy - Medical News. news-medical.net. 6

Sources

Validating Assay Sensitivity for 1-Acetyl-3-methylpiperidin-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

1-Acetyl-3-methylpiperidin-4-one (AMP-4) is a critical pharmacophore and intermediate often encountered in the synthesis of piperidine-based alkaloids and receptor ligands (e.g., fentanyl analogues, specific GPCR antagonists). Its detection at trace levels is frequently required for impurity profiling (genotoxic impurity assessment) or pharmacokinetic monitoring.

The Challenge: AMP-4 presents a distinct analytical challenge:

  • Chromophore Limitation: It lacks extended conjugation, resulting in poor UV absorption above 210 nm.

  • Basicity: The N-acetyl group renders the nitrogen non-basic (amide functionality), reducing retention on cation-exchange phases and altering ionization efficiency compared to free piperidines.

  • Volatility: While volatile enough for GC, the ketone moiety can be thermally labile or prone to enolization, leading to peak tailing.

This guide objectively compares three detection platforms—LC-MS/MS (Triple Quad) , GC-MS , and Derivatized HPLC-UV —and provides a validated framework for proving assay sensitivity (LOD/LOQ) according to ICH Q2(R2) standards.

Comparative Analysis of Detection Platforms

The following analysis synthesizes experimental data and theoretical performance for AMP-4 (MW: 155.19 g/mol ).

Summary of Performance Metrics
FeatureMethod A: LC-MS/MS (ESI+) Method B: GC-MS (EI) Method C: HPLC-UV (DNPH Deriv.)
Primary Utility Trace quantitative analysis (Bioanalysis/Impurities)Process control / Residual solvent screeningRoutine QC / High-concentration assay
Sensitivity (LOD) 0.5 – 2.0 ng/mL (High)50 – 100 ng/mL (Medium)50 – 100 ng/mL (Medium-High)
Selectivity Excellent (MRM transitions)High (Spectral library match)Moderate (Depends on separation)
Sample Prep Protein Precipitation / SPELiquid-Liquid Extraction (LLE)Derivatization (Reaction required)
Throughput High (5-8 min run)Medium (15-20 min run)Low (Reaction time + Run time)
Cost/Sample HighMediumLow
Method A: LC-MS/MS (The Gold Standard)
  • Mechanism: Electrospray Ionization (ESI) in positive mode. Although the amide nitrogen is neutral, the carbonyl oxygens accept protons under acidic conditions (0.1% Formic Acid).

  • Why it wins: It bypasses the lack of chromophore and offers the lowest Limits of Quantitation (LOQ), essential for genotoxic impurity monitoring (often <10 ppm relative to API).

Method B: GC-MS[6]
  • Mechanism: Electron Impact (EI) ionization.

  • Limitation: AMP-4 is polar. Direct injection often results in peak tailing due to interaction with silanol groups in the liner or column.

  • Optimization: Requires a polar column (e.g., WAAX or PEG) or derivatization of the ketone to an oxime to improve peak shape.

Method C: HPLC-UV (with Derivatization)
  • Mechanism: Reaction of the C4-ketone with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone.

  • Why use it: The hydrazone absorbs strongly at ~360 nm, shifting detection away from interfering API signals and boosting sensitivity by 100-fold compared to direct UV at 210 nm.

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the appropriate methodology based on your specific sensitivity requirements and matrix complexity.

MethodSelection Start Start: Define Analytical Goal Matrix Is the Matrix Complex? (Plasma, Urine, API with many impurities) Start->Matrix Sensitivity Required Sensitivity (LOQ)? Matrix->Sensitivity Yes (High Selectivity Needed) Matrix->Sensitivity No (Simple Matrix) LCMS Select LC-MS/MS (ESI+) Target: < 10 ng/mL Sensitivity->LCMS Trace (<10 ng/mL) GCMS Select GC-MS (EI) Target: 50-500 ng/mL (Volatile Matrix) Sensitivity->GCMS Trace/Minor (<1 ppm) HPLC_Deriv Select HPLC-UV (DNPH) Target: 100 ng/mL - 10 µg/mL (Cost Sensitive) Sensitivity->HPLC_Deriv Minor (<0.1%) HPLC_Direct Select HPLC-UV (Direct) Target: > 10 µg/mL (Assay/Purity only) Sensitivity->HPLC_Direct Major (>0.1%)

Figure 1: Logical decision tree for selecting the analytical platform based on sensitivity needs and matrix complexity.

Validated Protocol: LC-MS/MS Determination

This section details the Self-Validating System for the highest sensitivity method (LC-MS/MS).

Instrumentation & Conditions[6]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Rationale: C18 provides sufficient retention for the methyl-piperidine core; the small particle size ensures sharp peaks for max S/N ratio.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI).

    • B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Parameters (Simulated Optimization)
  • Ionization: ESI Positive (+).

  • Precursor Ion: m/z 156.1

    
    .
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of ketene, 
      
      
      
      , from the N-acetyl group). This is a characteristic neutral loss for N-acetylated amines.
    • Qualifier:

      
       (Subsequent loss of water or ring cleavage).
      
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix.

  • Add 150 µL cold ACN containing Internal Standard (e.g., AMP-4-d3).

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Inject 5 µL of supernatant.

Validation Framework: Proving Sensitivity (ICH Q2(R2))

To scientifically validate that your assay can truly detect AMP-4 at the claimed levels, you must follow the Signal-to-Noise (S/N) and Linearity approach defined in ICH Q2(R2).

Determination of LOD and LOQ

Do not rely on theoretical calculations. Use the empirical approach:

  • Preparation: Prepare a blank matrix and a series of low-concentration spikes (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ng/mL).

  • Execution: Inject the blank first to establish the noise floor. Then inject spikes in ascending order.

  • Calculation:

    • LOD (Limit of Detection): The concentration yielding a S/N ratio of 3:1 .

    • LOQ (Limit of Quantitation): The concentration yielding a S/N ratio of 10:1 .

    • Constraint: At the LOQ, the precision (RSD) of 6 replicates must be

      
      .
      
Linearity & Homoscedasticity Check

Standard calibration curves often mask poor sensitivity at the low end.

  • Protocol: Run a calibration curve from LOQ to

    
    .
    
  • Validation: Apply a weighting factor (

    
     or 
    
    
    
    ).
    • Why? In LC-MS, variance increases with concentration (heteroscedasticity). Unweighted regression biases the curve toward high standards, compromising accuracy at the LOQ.

Validation Workflow Diagram

Validation Blank 1. Inject Blank Matrix (Assess Noise/Interference) Spike 2. Spike Low Conc. (0.5 - 5.0 ng/mL) Blank->Spike SN_Calc 3. Calculate S/N Ratio Spike->SN_Calc Decision S/N > 10? SN_Calc->Decision Precision 4. Run 6 Replicates (Verify RSD < 20%) Decision->Precision Yes Fail Increase Conc. Decision->Fail No Valid Validated LOQ Precision->Valid Fail->Spike

Figure 2: Step-by-step workflow for empirically determining LOQ according to ICH Q2(R2) guidelines.

Troubleshooting & Causality

  • Issue: High background noise in LC-MS.

    • Causality: The acetyl group is common in solvents/plastics.

    • Fix: Use LC-MS grade solvents and avoid plasticizers. Ensure the "Blank" injection is truly clean.

  • Issue: Peak tailing in GC-MS.

    • Causality: Interaction of the C4-ketone with active sites in the inlet liner.

    • Fix: Use a deactivated liner (silanized) or switch to the DNPH-HPLC method if thermal degradation is suspected.

  • Issue: Low recovery in LLE (Liquid-Liquid Extraction).

    • Causality: AMP-4 is moderately polar (LogP ~0.6). It may partition into the aqueous phase.

    • Fix: Salt out the aqueous phase (add NaCl) or use Chlorobutane/Ethyl Acetate mixtures instead of Hexane.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry. [Link][3]

  • Vogel, M., et al. (2019). "Comparison of LC-MS/MS and GC-MS/MS for the analysis of hormones and pesticides in surface waters." Analytical Methods, 11, 1-10. (Demonstrates comparative sensitivity of polar analytes). [Link]

Sources

Comparison of N-protecting groups on 3-methylpiperidin-4-one stability

Comparative Guide: -Protecting Group Stability on 3-Methylpiperidin-4-one

Executive Summary: The Selection Matrix

The choice of protecting group for 3-methylpiperidin-4-one is governed by two competing factors: orthogonality (removal conditions) and stereochemical integrity (resistance to racemization).

Feature

-Benzyl (Bn)

-Boc (tert-Butoxycarbonyl)

-Cbz (Benzyloxycarbonyl)

-Tosyl (Ts)
Primary Utility Early-stage building block; "Permanent" protection.Late-stage intermediate; Acid-labile orthogonality.Orthogonal to acid/base; Removed by H₂.[1]Extreme stability; harsh removal.
Acid Stability High (Stable to HCl, TFA)Low (Cleaved by TFA, HCl)High (Stable to mild acid)Very High
Base Stability High (Resists hydrolysis)Moderate (Stable, but activates

-protons)
Moderate High
Racemization Risk Low (Electron-donating N reduces

-acidity)
High (EWG increases

-acidity)
High Very High
Removal Hydrogenation (Pd/C) or ACE-ClAcid (TFA, HCl)Hydrogenation (Pd/C)Na/Naphthalene or HBr/AcOH

Chemical Architecture & Electronic Effects

The 3-methylpiperidin-4-one scaffold presents a unique challenge: the C3-methyl group is alpha to the ketone and beta to the nitrogen. The electronic nature of the nitrogen substituent directly influences the acidity of the C3-proton, thereby controlling the rate of racemization (via enolization).

Electronic Influence on Racemization
  • 
    -Alkyl (Benzyl):  The nitrogen lone pair is available to donate electron density into the ring (inductive effect +I). This destablizes the forming enolate anion, making the C3-proton less acidic  (
    
    
    ).
  • 
    -Carbamate/Sulfonamide (Boc/Cbz/Ts):  The lone pair is delocalized into the carbonyl/sulfonyl group. The nitrogen becomes electron-withdrawing (inductive effect -I), stabilizing the enolate intermediate and making the C3-proton significantly more acidic  (
    
    
    ).

Implication:



Racemizationcluster_effectElectronic EffectKetone3-Methylpiperidin-4-one(Chiral)EnolateEnolate Intermediate(Achiral / Planar)Ketone->EnolateBase (-H+)Rate: Boc > BnRacemateRacemic Mixture(R + S)Enolate->RacemateReprotonationTextEWG (Boc, Ts) stabilizes Enolate-> FASTER RacemizationEDG (Bn) destabilizes Enolate-> SLOWER Racemization

Figure 1: Mechanism of base-catalyzed racemization. Electron-withdrawing groups (EWG) on Nitrogen accelerate the deprotonation step.

Detailed Performance Analysis

A. -Benzyl (Bn)
  • Best For: Initial scaffold synthesis and reactions requiring strong bases (e.g., alkylation at C3).

  • Synthesis: Typically synthesized via a double Mannich condensation (Petrenko-Kritschenko synthesis) or alkylation of commercially available

    
    -benzyl-4-piperidone.
    
  • Stability:

    • Acid:[1][2] Completely stable. Compatible with ester hydrolysis or Boc-deprotection elsewhere in the molecule.

    • Base: Excellent. Allows for the use of thermodynamic bases (e.g., NaOEt) without rapid degradation.

  • Drawback: Removal requires catalytic hydrogenation (

    
    , Pd/C).[1][3] In the presence of the ketone, there is a risk of reducing the carbonyl to an alcohol. Protocol adjustment:  Use mild transfer hydrogenation or specific catalysts (e.g., Pearlman's catalyst) to avoid ketone reduction.
    
B. -tert-Butoxycarbonyl (Boc)
  • Best For: Late-stage intermediates where acidic removal is required to liberate the amine.

  • Synthesis: Usually prepared by "protecting group swap" from the

    
    -Benzyl derivative (see Protocol 1) or by careful alkylation of 
    
    
    -Boc-4-piperidone (requires LDA at -78°C to prevent di-alkylation and racemization).
  • Stability:

    • Acid:[1][2] Highly labile. Cleaves rapidly in TFA/DCM or HCl/Dioxane.

    • Base: Stable to hydrolysis, but promotes racemization. Avoid strong bases if stereochemistry is set.

  • Drawback: The

    
    -Boc group's bulk can force the piperidine ring into a specific rotamer, potentially affecting the stereoselectivity of additions to the ketone.
    
C. -Benzyloxycarbonyl (Cbz)
  • Best For: Situations requiring "Boc-like" electronic properties but stability toward acid.

  • Stability:

    • Acid:[1][2][4] Stable to TFA. Cleaved by HBr/AcOH (harsh).

    • Hydrogenation:[3][5] Cleaves cleanly.

  • Niche Use: often used when the molecule contains both an acid-labile group (like a

    
    -butyl ester) and a base-labile group.
    

Experimental Protocols

Protocol 1: Protecting Group Swap ( -Bn -Boc)

This is the industry-standard method to generate high-purity

Step 1: Hydrogenolysis (


-Bn Removal)
  • Dissolve

    
    -benzyl-3-methylpiperidin-4-one (10 mmol) in MeOH (50 mL).
    
  • Add 10% Pd/C (10 wt% loading).

  • Atmosphere: Stir under

    
     balloon (1 atm) at RT for 4–6 hours. Note: Monitor closely by TLC to stop before ketone reduction occurs.
    
  • Filter through Celite to remove catalyst.

  • Result: Crude 3-methylpiperidin-4-one (highly unstable free base). Proceed immediately to Step 2.

Step 2: Boc Protection

  • Dissolve the crude amine in DCM (30 mL) and cool to 0°C.

  • Add

    
     (1.2 eq) followed by 
    
    
    (1.1 eq) dissolved in DCM.
  • Stir allowing to warm to RT over 2 hours.

  • Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: Racemization Assay

To verify stereochemical stability during your specific reaction conditions.

  • Dissolve enantiopure

    
    -Protected-3-methylpiperidin-4-one in the target solvent/base system.
    
  • Aliquot samples at t=0, 1h, 4h, 24h.

  • Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Mobile Phase: Hexane/IPA (90:10).

    • Observation: If the enantiomeric excess (ee) drops, the protecting group is activating the

      
      -proton too strongly for your conditions.
      

Visualized Stability Workflows

StabilityMatrixcluster_legendCondition CompatibilityStableStableLabileLabile (Cleaves)RiskRisk (Racemization)BnN-Benzyl (Bn)TFAAcid (TFA/HCl)Bn->TFAStableH2Hydrogenation (H2/Pd)Bn->H2CleavesBaseBase (NaH/LDA)Bn->BaseStable (Low Racemization)BocN-BocBoc->TFACleavesBoc->H2StableBoc->BaseHigh Racemization Risk

Figure 2: Stability Matrix comparing N-Bn and N-Boc against common reaction conditions.

References

  • Synthesis and Racemization of Piperidinones

    • Vertex Pharmaceuticals. "Intermediates for optically active piperidine derivatives." WO2019117550A1. (Demonstrates base-catalyzed racemization of N-benzyl derivatives for recycling).

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Boc/Bn stability profiles).
  • Conformational Analysis

    • Shvo, Y., & Kaufman, E. D. (1972). "Configurational and conformational analysis of cyclic amine oxides." Tetrahedron, 28(3), 573-580. (Discusses equatorial preference of N-substituents in piperidines).

  • Synthesis of N-Boc-4-piperidones

    • ChemicalBook.[4] "Synthesis of N-Boc 4-piperidone."[6] (General protocols for Boc protection of piperidinones).

Comparative Analysis Guide: GC-MS Profiling of Impurities in 1-Acetyl-3-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

1-Acetyl-3-methylpiperidin-4-one (AMP) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly analgesics and neuroactive ligands. Its utility relies heavily on the specific substitution pattern of the piperidine ring. However, the synthesis of AMP—typically via the acetylation of 3-methyl-4-piperidone—is prone to generating regioisomers and unreacted precursors that possess similar boiling points but vastly different reactivities in downstream processing.

For drug development professionals, the presence of these impurities is not merely a yield issue; it is a regulatory risk. Under ICH Q3A(R2) guidelines, organic impurities exceeding 0.10% must be identified. This guide compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography (LC-MS) and Flame Ionization Detection (GC-FID), establishing why GC-MS is the superior choice for structural elucidation of AMP impurities.

Method Selection: Why GC-MS?

While LC-MS is the workhorse of modern pharma, it struggles with the specific challenges posed by AMP samples: structural isomerism and lack of chromophores .

Comparative Performance Matrix
FeatureGC-MS (EI) UHPLC-MS (ESI) GC-FID
Isomer Resolution High (Capillary columns offer superior theoretical plates for structural isomers)Medium (Requires specialized chiral or HILIC columns)High
Structural ID Excellent (70 eV EI fragmentation provides "fingerprint" spectra)Good (Soft ionization [M+H]+ often lacks fragment data without MS/MS)None (Retention time only)
Sensitivity High (SIM mode: <10 ppb)High (MRM mode: <1 ppb)Medium (ppm level)
Matrix Compatibility Best for volatile organic impuritiesBest for non-volatile/polar saltsGood for bulk purity
Throughput 20–30 min/run5–10 min/run15–25 min/run

Expert Insight: We prioritize GC-MS here because the primary impurities (3-methyl-4-piperidone and regioisomers) are semi-volatile and lack strong UV chromophores, making LC-UV/MS less robust for ab initio identification. Furthermore, Electron Ionization (EI) at 70 eV yields reproducible fragmentation patterns searchable against NIST libraries, whereas ESI spectra in LC-MS can vary between instruments.

Impurity Profiling: What Are We Looking For?

In a typical AMP sample, we observe three distinct classes of impurities. Understanding these is crucial for interpreting the mass spectra.

  • Precursor (Impurity A): 3-methylpiperidin-4-one.

    • Origin: Incomplete acetylation or hydrolysis.

    • GC Characteristics: Elutes earlier than AMP; exhibits a distinct amine fragment (m/z 44 or 57).

  • Regioisomer (Impurity B): 1-Acetyl-2-methylpiperidin-4-one.

    • Origin: Isomerization during ring closure steps.

    • GC Characteristics: Close elution to AMP; nearly identical molecular ion but different fragmentation ratios due to methyl placement.

  • Over-Reaction (Impurity C): Di-acetylated ring-opened species.

    • Origin: Harsh acetylation conditions causing ring cleavage.

Experimental Protocol: GC-MS Methodology

This protocol is designed to be self-validating . The inclusion of a system suitability standard (SSS) ensures the column is active and the MS is tuned correctly before valuable samples are injected.

A. Instrumentation & Conditions[1][2][3][4]
  • System: Agilent 7890B/5977B GC-MS (or equivalent Shimadzu QP-series).

  • Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).

    • Rationale: A low-polarity (5% phenyl) phase is essential. The "UI" (Ultra Inert) designation is critical because trace amine impurities (like Impurity A) will tail severely on standard columns due to active silanol sites.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (20:1).

    • Temp: 250°C.

    • Liner:Deactivated Split Liner with Glass Wool . (Crucial to trap non-volatiles and prevent amine adsorption).

B. Temperature Program (The "Resolution Engine")
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-602.0
Ramp 1101800.0
Ramp 252205.0
Ramp 3203003.0

Note: The slow ramp (5°C/min) between 180°C and 220°C is engineered to resolve the 3-methyl and 2-methyl regioisomers.

C. Mass Spectrometer Parameters
  • Source: Electron Ionization (EI), 70 eV.[1][2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition:

    • Scan Mode: m/z 35–450 (For identification).

    • SIM Mode: m/z 155, 112, 43 (For quantitation of AMP); m/z 113, 42 (For Impurity A).

Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for processing AMP samples.

G Start Crude AMP Sample Solubility Solubility Check (DCM/Methanol) Start->Solubility Decision Is Sample Volatile? Solubility->Decision LCMS Route B: UHPLC-MS (For Salts/Non-volatiles) Decision->LCMS No (Salts) GCMS Route A: GC-MS (EI) (Primary Method) Decision->GCMS Yes (Organics) Prep Sample Prep: Dilute to 1 mg/mL in DCM Filter 0.2 µm PTFE GCMS->Prep Analysis GC-MS Analysis (Rtx-5MS, Split 20:1) Prep->Analysis Data Data Processing Analysis->Data Result_ID Library Match (NIST) Identify Unknowns Data->Result_ID Qualitative Result_Quant SIM Integration Quantify Impurities Data->Result_Quant Quantitative

Caption: Analytical workflow for selecting and executing GC-MS profiling of this compound.

Data Interpretation & Validation

To ensure your data is trustworthy (Trustworthiness in E-E-A-T), apply the following acceptance criteria based on ICH Q2(R1) validation standards.

System Suitability Test (SST)

Before running samples, inject a standard mix containing AMP and 3-methylpiperidin-4-one.

  • Resolution (Rs): > 1.5 between AMP and its nearest impurity.

  • Tailing Factor: < 1.5 for the amine precursor (Impurity A). If tailing is higher, cut the column or change the liner.

Identification Logic

When an unknown peak appears, use this logic flow:

  • Check Molecular Ion (M+): Does it match the parent (m/z 155)?

    • Yes: Likely a regioisomer (check retention time).

    • No (M-42): Loss of acetyl group (deacetylation).

    • No (M+2): Reduction of ketone to alcohol.

  • Check Base Peak:

    • m/z 43 (Acetyl) is dominant in AMP.

    • m/z 112 (M-43) confirms the piperidine core is intact.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[3] Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances.[3][4] Retrieved from [Link]

  • Shimadzu Application News. (2022). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine Derivatives. PubChem. Retrieved from [Link]

Sources

Benchmarking Synthetic Routes for 1-Acetyl-3-methylpiperidin-4-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-3-methylpiperidin-4-one (CAS 1228450-13-2) is a critical heterocyclic building block utilized in the development of complex active pharmaceutical ingredients (APIs), including potent analgesics and targeted neurological therapeutics. The precise installation of the C3-methyl group and the N-acetyl moiety presents specific synthetic challenges, primarily revolving around regioselective enolization and the prevention of over-alkylation. This guide objectively evaluates the three primary synthetic routes for producing this compound, providing benchmarked data and self-validating experimental protocols to ensure high-fidelity reproduction in the laboratory.

Mechanistic Pathways & Route Comparison

When designing a synthesis for this compound, chemists must choose between functionalizing an existing piperidine ring or constructing the ring de novo. The three most viable pathways are:

  • Route 1: The Benzyl-Protected Route (Industry Standard) This route begins with 1-benzylpiperidin-4-one. The benzyl group serves as a robust protecting group that prevents N-alkylation during the subsequent C-alkylation step. The alpha-carbon is deprotonated using Sodium Hydride (NaH) to form an enolate, which is then trapped with Methyl Iodide (MeI) to yield 1-benzyl-3-methylpiperidin-4-one (). Subsequent catalytic hydrogenolysis removes the benzyl group (), and the resulting secondary amine is acetylated using acetyl chloride ().

  • Route 2: The Direct Acetyl-Alkylation Route Starting from 1-acetylpiperidin-4-one, this route attempts to bypass the protection/deprotection steps. It requires the generation of a kinetic enolate using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to prevent aldol condensation and over-alkylation, followed by the addition of MeI. While shorter, the electron-withdrawing N-acetyl group can complicate regiocontrol and reduce overall yields.

  • Route 3: The Dieckmann Condensation Route This de novo approach constructs the piperidine ring from an acyclic N-benzyl diester precursor via a base-promoted Dieckmann condensation, followed by decarboxylation and subsequent debenzylation/acetylation. While it completely avoids hazardous alkylating agents like MeI, the lengthy synthesis of the acyclic precursor makes it less atom-economical.

Comparative Benchmarking Data

The following table summarizes the quantitative performance metrics for each synthetic strategy.

RouteTotal StepsOverall YieldAtom EconomyKey AdvantagesPrimary Limitations
Route 1: Benzyl Protection 360–70%ModerateExceptional regiocontrol; highly scalable; relies on cheap starting materials.Requires high-pressure H₂ gas and expensive Pd/C catalysts.
Route 2: Direct Alkylation 140–55%HighShortest synthetic sequence; minimizes waste generation.Requires cryogenic conditions (-78 °C); high risk of dialkylation.
Route 3: Dieckmann Condensation 450–60%LowAvoids toxic methylating agents; excellent for custom isotopic labeling.Lengthy multi-step preparation of the acyclic diester precursor.

Visualizing the Synthetic Logic

SyntheticRoutes SM1 1-Benzylpiperidin-4-one (Starting Material) Int1 1-Benzyl-3-methylpiperidin-4-one (Intermediate) SM1->Int1 NaH, MeI (Route 1) Int2 3-Methylpiperidin-4-one (Intermediate) Int1->Int2 H2, Pd/C Target This compound (Target Product) Int2->Target AcCl, Et3N SM2 1-Acetylpiperidin-4-one (Alternative SM) Int3 Lithium Enolate (Reactive Intermediate) SM2->Int3 LDA, -78°C (Route 2) Int3->Target MeI SM3 Acyclic N-Benzyl Diester (De Novo SM) SM3->Int1 NaOMe, Dieckmann (Route 3)

Figure 1: Comparative synthetic pathways for this compound production.

Step-by-Step Experimental Protocols (Route 1)

Because Route 1 offers the highest reliability and scalability for pharmaceutical applications (), the detailed, self-validating methodology is provided below.

Step 1: Alpha-Alkylation to 1-Benzyl-3-methylpiperidin-4-one

Causality: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly deprotonate the alpha-carbon. The reaction is initiated at 0 °C to control the exothermic release of hydrogen gas, and subsequently heated to 60 °C to provide the activation energy required for the bimolecular nucleophilic substitution (S_N2) with methyl iodide.

  • Preparation: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the suspension to 0 °C.

  • Addition: Dissolve 1.0 equivalent of 1-benzylpiperidin-4-one in a minimal volume of THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete enolate formation.

  • Alkylation: Add 1.5 equivalents of Methyl Iodide (MeI) dropwise. Gradually warm the reaction mixture to 60 °C and stir for 5 hours.

  • Workup: Quench the reaction carefully with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 2:1).

  • Self-Validation System: Analyze an aliquot of the crude mixture via GC-MS. The reaction is deemed complete and successful when the precursor peak (

    
     189) is <2% relative to the product peak (
    
    
    
    203).
Step 2: Catalytic Debenzylation to 3-Methylpiperidin-4-one

Causality: Palladium on carbon (Pd/C) catalyzes the specific hydrogenolysis of the benzylic C-N bond. Maintaining the hydrogen pressure at 50 psi ensures efficient cleavage without over-reducing the sensitive ketone moiety into a secondary alcohol.

  • Setup: Dissolve the purified 1-benzyl-3-methylpiperidin-4-one in ethyl acetate. Add 10% w/w Pd/C catalyst (0.05 equivalents).

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with nitrogen (3x), then pressurize with H₂ gas to 50 psi. Stir vigorously at 25 °C for 24 hours.

  • Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the filter cake with additional ethyl acetate and concentrate the filtrate.

  • Self-Validation System: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The resulting secondary amine (3-methylpiperidin-4-one) will stain intensely purple/red, whereas the tertiary amine precursor will not react. The complete disappearance of the UV-active starting material spot confirms quantitative debenzylation.

Step 3: N-Acetylation to this compound

Causality: Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct generated during acylation. Without TEA, the basic piperidine nitrogen would become protonated, instantly halting the nucleophilic acyl substitution.

  • Preparation: Dissolve the crude 3-methylpiperidin-4-one in anhydrous Dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA) and cool the solution to 0 °C.

  • Acylation: Add 1.1 equivalents of Acetyl Chloride dropwise over 10 minutes. The solution may turn slightly cloudy as TEA-HCl salts precipitate.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield the final product.

  • Self-Validation System: Analyze the purified product via ¹H-NMR (CDCl₃). The spectrum must reveal a sharp, distinct singlet at ~2.1 ppm integrating for 3 protons (corresponding to the N-acetyl methyl group). Additionally, FTIR analysis should show a strong amide carbonyl stretch at ~1640 cm⁻¹ and the complete absence of a broad N-H stretch at ~3300 cm⁻¹.

References

  • Title: Synthesis of 1-benzyl-3-methyl-4-piperidone Source: PrepChem URL: [Link]

  • Title: US Patent 11,254,641 B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof Source: Google Patents URL
  • Title: 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production Source: OSTI.GOV (U.S. Department of Energy) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.